molecular formula C11H10BrN B1371724 6-Bromo-2,8-dimethylquinoline CAS No. 1189106-78-2

6-Bromo-2,8-dimethylquinoline

Cat. No.: B1371724
CAS No.: 1189106-78-2
M. Wt: 236.11 g/mol
InChI Key: RZJSSQBKYWNNAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,8-dimethylquinoline is a useful research compound. Its molecular formula is C11H10BrN and its molecular weight is 236.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-2,8-dimethylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2,8-dimethylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2,8-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c1-7-5-10(12)6-9-4-3-8(2)13-11(7)9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJSSQBKYWNNAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670995
Record name 6-Bromo-2,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189106-78-2
Record name 6-Bromo-2,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 6-Bromo-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust synthetic route to 6-Bromo-2,8-dimethylquinoline, a heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. The quinoline core is a privileged structure in pharmacology, and the specific substitution pattern of this target molecule offers a unique platform for developing novel therapeutic agents.[1][2] This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings of the chosen reactions, providing field-proven experimental protocols, and emphasizing the critical safety considerations required for a successful and secure synthesis. The guide is structured to empower researchers and scientists with both the practical knowledge and the theoretical understanding necessary to execute this synthesis with confidence and precision.

Strategic Analysis of the Synthetic Pathway

The synthesis of 6-Bromo-2,8-dimethylquinoline is most logically approached via a two-stage strategy. First, the core heterocyclic system, 2,8-dimethylquinoline, is constructed. Following its successful synthesis and purification, the molecule undergoes regioselective bromination to yield the final target compound.

  • Stage 1: Construction of the Quinoline Core. The Doebner-von Miller reaction stands out as a classic and highly effective method for synthesizing substituted quinolines.[3][4] This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. For the synthesis of 2,8-dimethylquinoline, o-toluidine is the logical choice for the aniline component, as it provides the C-8 methyl group and the foundational benzene ring.

  • Stage 2: Regioselective Bromination. With the 2,8-dimethylquinoline scaffold in hand, the next critical step is the introduction of a bromine atom at the C-6 position. This is an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the directing effects of the existing substituents and the inherent reactivity of the quinoline ring system. The benzene portion of the quinoline ring is more susceptible to electrophilic attack than the pyridine ring. The methyl group at C-8 is an ortho-, para-directing activator. With the ortho- (C-7) and para- (C-5) positions available, and the C-6 position also being electronically accessible, careful selection of brominating agents and conditions is necessary to favor substitution at the desired C-6 position.[5][6]

Logical Workflow of the Proposed Synthesis

The overall synthetic plan is visualized below, outlining the progression from commercially available starting materials to the final, purified product.

G cluster_0 Stage 1: Doebner-von Miller Reaction cluster_1 Stage 2: Electrophilic Bromination A o-Toluidine + Crotonaldehyde B Reaction: Conc. HCl, Oxidant A->B C Crude 2,8-Dimethylquinoline B->C D Purification: Column Chromatography C->D E Pure 2,8-Dimethylquinoline D->E G Reaction at Controlled Temp. E->G Intermediate F Brominating Agent (e.g., Br2 in Acetic Acid) F->G H Crude 6-Bromo-2,8-dimethylquinoline G->H I Purification: Recrystallization H->I J Final Product: 6-Bromo-2,8-dimethylquinoline I->J

Caption: High-level workflow for the two-stage synthesis.

Mechanistic Insights: The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a modification of the Skraup synthesis and proceeds through a complex but well-studied mechanism.[7][8] Understanding this mechanism is key to troubleshooting and optimizing the reaction. The process begins with the acid-catalyzed 1,4-conjugate addition (Michael addition) of the aniline (o-toluidine) to the α,β-unsaturated carbonyl compound (crotonaldehyde). The resulting intermediate undergoes an electrophilic cyclization onto the activated aromatic ring. Subsequent dehydration yields a dihydroquinoline, which is then oxidized to the final aromatic quinoline product. An oxidizing agent, often nitrobenzene or arsenic acid in classical procedures, is required for this final aromatization step.[9][10]

G Start o-Toluidine + Crotonaldehyde MichaelAdduct Michael Adduct (β-Anilino Aldehyde) Start->MichaelAdduct + H+ Cyclization Electrophilic Cyclization MichaelAdduct->Cyclization Dihydroquinoline_OH Dihydroquinoline Intermediate (Alcohol) Cyclization->Dihydroquinoline_OH Dihydroquinoline 1,2-Dihydro-2,8-dimethylquinoline Dihydroquinoline_OH->Dihydroquinoline - H2O Dehydration Dehydration (-H2O) Oxidation Oxidation Dihydroquinoline->Oxidation [O] Product 2,8-Dimethylquinoline Oxidation->Product

Caption: Simplified mechanism of the Doebner-von Miller reaction.

Detailed Experimental Protocols

Disclaimer: These protocols involve hazardous materials. All operations must be conducted in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[11][12]

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )PuritySupplier
o-ToluidineC₇H₉N107.15≥99%Sigma-Aldrich
CrotonaldehydeC₄H₆O70.09~99.5%Sigma-Aldrich
Hydrochloric Acid (conc.)HCl36.46~37%Fisher Scientific
NitrobenzeneC₆H₅NO₂123.11≥99%Sigma-Aldrich
BromineBr₂159.81≥99.5%Sigma-Aldrich
Glacial Acetic AcidCH₃COOH60.05≥99.7%Fisher Scientific
Sodium HydroxideNaOH40.00≥97%VWR
DichloromethaneCH₂Cl₂84.93HPLC GradeFisher Scientific
Anhydrous MgSO₄MgSO₄120.37≥99.5%Sigma-Aldrich
EthanolC₂H₅OH46.07200 ProofDecon Labs
Stage 1: Synthesis of 2,8-Dimethylquinoline
  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add concentrated hydrochloric acid (60 mL).

  • Reagent Addition: Cool the flask in an ice-water bath. With vigorous stirring, slowly add o-toluidine (21.4 g, 0.2 mol) through the dropping funnel.

  • Oxidant Addition: Once the o-toluidine has dissolved, add nitrobenzene (12.3 g, 0.1 mol), which serves as the oxidizing agent.

  • Aldehyde Addition: Slowly add crotonaldehyde (14.0 g, 0.2 mol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 30°C.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture under reflux (approx. 100-110°C) for 6-8 hours. The reaction mixture will darken significantly.

  • Work-up: Allow the mixture to cool to room temperature. Carefully dilute with 200 mL of water. Make the solution strongly alkaline (pH > 10) by the slow addition of 50% (w/v) sodium hydroxide solution while cooling in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (starting from 5:95) to afford pure 2,8-dimethylquinoline as a pale yellow oil. An expected yield is in the range of 45-55%.

Stage 2:

Extreme Caution: Bromine is highly toxic, corrosive, and a strong oxidizing agent. Handle only in a chemical fume hood with appropriate PPE, including heavy-duty gloves and a face shield.[13][14][15] Have a sodium thiosulfate solution ready for quenching any spills.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the purified 2,8-dimethylquinoline (7.85 g, 0.05 mol) in glacial acetic acid (100 mL). Cool the flask to 10-15°C in an ice-water bath.

  • Bromine Addition: In a separate container, prepare a solution of bromine (8.0 g, 0.05 mol) in 20 mL of glacial acetic acid. Add this solution dropwise to the stirred quinoline solution over 1 hour, maintaining the temperature below 20°C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture into 500 mL of ice-cold water. A precipitate should form.

  • Neutralization: Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude solid from hot ethanol/water to yield 6-Bromo-2,8-dimethylquinoline as off-white to pale yellow crystals. An expected yield is in the range of 70-80%.

Product Characterization

The identity and purity of the final product must be confirmed through rigorous analytical techniques. The following data is predicted based on the compound's structure.

PropertyExpected Value
Molecular Formula C₁₁H₁₀BrN
Molecular Weight 236.11 g/mol [16]
Appearance Off-white to pale yellow crystalline solid
Melting Point To be determined experimentally
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~8.0-7.5 (m, 4H, Ar-H), ~2.7 (s, 3H, Ar-CH₃), ~2.6 (s, 3H, Ar-CH₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~160-115 (Ar-C), ~25 (Ar-CH₃), ~18 (Ar-CH₃). Signals will include C-Br (~118-122 ppm).
IR (KBr, cm⁻¹) ~3050 (Ar C-H), ~2950 (Alkyl C-H), ~1600, 1500 (C=C, C=N), ~820 (C-H oop), ~600 (C-Br)
Mass Spec (EI) m/z: 235/237 (M⁺/M⁺+2, ~1:1 ratio), 220/222 ([M-CH₃]⁺)

Note: The characteristic 1:1 isotopic pattern for bromine in the mass spectrum is a key diagnostic feature.[17]

Safety and Hazard Management

The synthesis described involves multiple hazardous chemicals that require strict adherence to safety protocols.

  • o-Toluidine: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Crotonaldehyde: Highly flammable, toxic, and corrosive. It is also a lachrymator.

  • Concentrated Acids (HCl): Highly corrosive. Causes severe burns. Handle with extreme care, adding reagents slowly to avoid splashing.

  • Nitrobenzene: Highly toxic, particularly by inhalation and skin absorption. Can cause methemoglobinemia.

  • Bromine: Extremely corrosive and toxic. Causes severe, slow-healing burns on contact with skin. Vapors are highly irritating to the respiratory system.[11][15] Always work in a well-ventilated fume hood and wear appropriate PPE. Ensure a quenching agent like sodium thiosulfate is readily available.

  • Waste Disposal: All chemical waste must be segregated and disposed of according to institutional and local environmental regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste containing bromine should be collected in a designated halogenated waste container.

Conclusion

This guide presents a scientifically grounded and detailed pathway for the synthesis of 6-Bromo-2,8-dimethylquinoline. By leveraging the classical Doebner-von Miller reaction for the construction of the quinoline core followed by a regioselective electrophilic bromination, researchers can reliably produce this valuable chemical intermediate. The emphasis on mechanistic understanding, detailed protocols, and rigorous safety precautions provides a comprehensive framework for professionals in the field of drug discovery to successfully and safely incorporate this synthesis into their research programs. The utility of this scaffold as a precursor for more complex molecules underscores the importance of mastering its synthesis.[18][19]

References

  • Skraup reaction - Wikipedia. (n.d.).
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).
  • Doebner–Miller reaction - Wikipedia. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.).
  • The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals - Benchchem. (n.d.).
  • synthesis of quinoline derivatives and its applications | PPTX - Slideshare. (n.d.).
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Doebner-Miller Reaction - SynArchive. (n.d.).
  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. (n.d.).
  • Doebner-Miller reaction and applications | PPTX - Slideshare. (n.d.).
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Standard Operating Procedure_Bromine.docx. (n.d.).
  • 6,8-Dibromo-2-methylquinoline|Research Chemicals - Benchchem. (n.d.).
  • Synthesis of 6-bromo-4-iodoquinoline - Atlantis Press. (n.d.). Retrieved from [Link]

  • 6,8-Dibromoquinoline - PMC - NIH. (n.d.).
  • Spectroscopic Profile of 6-Bromoquinoline: A Technical Guide - Benchchem. (n.d.).
  • Safety Data Sheet: Bromine - Carl ROTH. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2023).
  • Bromine | Chemical Emergencies - CDC. (2024).
  • The Synthesis and Nitration of 2,6- and 2,7-Dimethylquinoline and of 2,5,8-Trimethylquinoline. (n.d.).
  • SAFETY DATA SHEET - Archean Chemical Industries. (2022).
  • 6-Bromo-2,8-dimethylquinoline | C11H10BrN | CID 45599452 - PubChem. (n.d.). Retrieved from [Link]

  • 6-Bromoquinoline: A Technical Guide for Researchers and Drug Development Professionals - Benchchem. (n.d.).
  • benign and proficient procedure for preparation of quinoline derivatives. (n.d.).
  • Application Notes and Protocols for 6-Bromoquinoline-8-carbonitrile in Medicinal Chemistry - Benchchem. (n.d.).
  • SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS - Connect Journals. (n.d.).
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (2016). Retrieved from [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ResearchGate. (2025). Retrieved from [Link]

  • Potential Research Areas for 6-Bromoquinoline-8-carbonitrile: A Technical Guide for Drug Discovery Professionals - Benchchem. (n.d.).
  • 2,8-Dimethylquinoline | C11H11N | CID 15101 - PubChem. (n.d.). Retrieved from [Link]

Sources

6-Bromo-2,8-dimethylquinoline chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromo-2,8-dimethylquinoline: Properties, Synthesis, and Applications

Introduction

6-Bromo-2,8-dimethylquinoline is a heterocyclic aromatic compound that serves as a pivotal building block in medicinal chemistry and materials science. Its structure is based on the quinoline scaffold, a privileged bicyclic system composed of a benzene ring fused to a pyridine ring. The quinoline core is a recurring motif in numerous pharmacologically active molecules, underscoring its importance in drug discovery.[1][2] The strategic placement of a bromine atom at the 6-position, along with two methyl groups at the 2- and 8-positions, imparts unique physicochemical properties and provides a versatile handle for synthetic transformations.

This technical guide offers a comprehensive exploration of 6-Bromo-2,8-dimethylquinoline for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, detailed spectroscopic profile, plausible synthetic routes, and reactivity. Furthermore, we will discuss its potential applications as a key intermediate in the development of novel therapeutic agents, grounded in the established biological activities of related quinoline derivatives.

Core Chemical and Physical Properties

The identity and behavior of 6-Bromo-2,8-dimethylquinoline are defined by a specific set of chemical and physical properties. This data is essential for its handling, characterization, and application in synthetic chemistry.

Chemical Identifiers

Correctly identifying a chemical compound is the first step in any research endeavor. The following are the key identifiers for 6-Bromo-2,8-dimethylquinoline.

IdentifierValueSource
IUPAC Name 6-bromo-2,8-dimethylquinoline[3]
CAS Number 1189106-78-2[3]
Molecular Formula C₁₁H₁₀BrN[3]
Canonical SMILES CC1=NC2=C(C=C1)C=C(C=C2C)Br[3]
InChI InChI=1S/C11H10BrN/c1-7-5-10(12)6-9-4-3-8(2)13-11(7)9/h3-6H,1-2H3[3]
InChIKey RZJSSQBKYWNNAW-UHFFFAOYSA-N[3]
Physicochemical Data

The physicochemical properties dictate the compound's behavior in various solvents and biological systems, influencing everything from reaction kinetics to bioavailability.

PropertyValueSource
Molecular Weight 236.11 g/mol [3]
Monoisotopic Mass 234.99966 Da[3]
XLogP3 3.6[3]
Appearance Solid (predicted)-
Melting Point Data not readily available. Similar compounds like 6-Bromo-2-methylquinoline have a melting point of 101-105 °C.-
Boiling Point Data not readily available.-
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; poorly soluble in water.-

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for verifying the identity, structure, and purity of a synthesized or procured compound. While a dedicated public spectrum for 6-Bromo-2,8-dimethylquinoline is not available, its profile can be accurately predicted based on the analysis of structurally similar compounds and foundational spectroscopic principles.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to be highly informative.

    • Methyl Protons: Two distinct singlets are predicted, one for the C2-methyl group (likely around δ 2.5-2.7 ppm) and another for the C8-methyl group (likely around δ 2.6-2.8 ppm).

    • Aromatic Protons: The protons on the quinoline ring will appear in the aromatic region (δ 7.0-8.5 ppm). The protons at C3, C4, C5, and C7 will each produce distinct signals, with multiplicities (e.g., doublets, singlets) determined by their coupling with adjacent protons. The proton at C5, for instance, would likely appear as a doublet, coupled to the C4 proton.

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display 11 distinct signals corresponding to the 11 carbon atoms in the molecule.

    • Aliphatic Carbons: The two methyl carbons will resonate in the upfield region (δ 20-30 ppm).

    • Aromatic Carbons: The nine carbons of the quinoline ring will appear in the downfield region (δ 120-160 ppm). The carbon atom attached to the bromine (C6) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6-Bromo-2,8-dimethylquinoline would feature characteristic absorption bands:

  • ~3050-3100 cm⁻¹: C-H stretching vibrations of the aromatic ring.

  • ~2850-2960 cm⁻¹: C-H stretching vibrations of the methyl groups.

  • ~1500-1600 cm⁻¹: C=C and C=N stretching vibrations characteristic of the quinoline ring system.

  • ~1000-1200 cm⁻¹: C-Br stretching vibration, although this can sometimes be weak and difficult to assign definitively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

  • Molecular Ion Peak: The mass spectrum will exhibit a prominent molecular ion peak (M⁺).

  • Isotopic Pattern: A key diagnostic feature will be the isotopic pattern caused by the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in two peaks of almost equal intensity: the molecular ion peak (M⁺) and an (M+2)⁺ peak, which is a definitive signature for a monobrominated compound.[4][5]

Synthesis and Reactivity: A Chemist's Perspective

Understanding the synthesis and reactivity of 6-Bromo-2,8-dimethylquinoline is crucial for its practical application as a chemical intermediate.

Proposed Synthetic Pathway

While specific literature for the synthesis of 6-Bromo-2,8-dimethylquinoline is sparse, a robust and logical pathway can be proposed based on established methodologies for quinoline synthesis, such as the Doebner-von Miller reaction.

G cluster_0 Step 1: Doebner-von Miller Reaction A 4-Bromo-2-methylaniline D 6-Bromo-2,8-dimethylquinoline A->D Reacts with B Crotonaldehyde B->D Reacts with C Acid Catalyst (e.g., HCl, H₂SO₄) Oxidizing Agent (e.g., As₂O₅, Nitrobenzene) C->D Under presence of

Caption: Proposed Doebner-von Miller synthesis workflow.

Generalized Experimental Protocol (Doebner-von Miller Synthesis):

  • Reaction Setup: To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 4-bromo-2-methylaniline (1.0 eq) and a suitable acid catalyst (e.g., concentrated HCl).

  • Reagent Addition: Slowly add crotonaldehyde (2.5 eq) to the mixture. An oxidizing agent, such as arsenic pentoxide or nitrobenzene, is often included to facilitate the final aromatization step.

  • Reaction Execution: Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). Causality Note: The acid catalyzes the initial Michael addition of the aniline to the α,β-unsaturated aldehyde, followed by cyclization and dehydration. The oxidizing agent drives the reaction to completion by converting the dihydroquinoline intermediate to the stable aromatic quinoline product.

  • Workup and Purification: After completion, cool the reaction mixture and neutralize it with a base (e.g., NaOH solution). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product can be purified using column chromatography on silica gel to yield pure 6-Bromo-2,8-dimethylquinoline.

Chemical Reactivity

The reactivity of 6-Bromo-2,8-dimethylquinoline is dominated by the bromine atom at the C6 position, making it an ideal substrate for transition-metal-catalyzed cross-coupling reactions.

  • Cross-Coupling Reactions: The C-Br bond is a prime site for forming new carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of a wide variety of functional groups, a cornerstone of modern drug discovery.[6]

    • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.

    • Buchwald-Hartwig Amination: Reaction with amines to introduce substituted amino groups.

    • Sonogashira Coupling: Reaction with terminal alkynes to form alkynylated quinolines.

    • Heck Coupling: Reaction with alkenes to introduce vinyl groups.

  • Nitrogen Reactivity: The nitrogen atom in the quinoline ring is basic and can be protonated or alkylated to form quaternary quinolinium salts.

Applications in Research and Drug Development

The true value of 6-Bromo-2,8-dimethylquinoline lies in its role as a versatile scaffold for building more complex molecules with potential therapeutic applications.[7] The quinoline framework is found in drugs with diverse activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

G cluster_0 Cross-Coupling Reactions A 6-Bromo-2,8-dimethylquinoline (Core Scaffold) B Suzuki (Aryl/Heteroaryl Groups) A->B C Buchwald-Hartwig (Amino Groups) A->C D Sonogashira (Alkynyl Groups) A->D E Heck (Vinyl Groups) A->E F Library of Novel Quinoline Derivatives (for SAR Studies) B->F C->F D->F E->F

Caption: Role as a scaffold in combinatorial chemistry.

By leveraging the reactivity of the bromine atom, chemists can rapidly generate a library of analogs. This library can then be screened for biological activity against various targets, such as protein kinases or microbial enzymes. This process, known as a Structure-Activity Relationship (SAR) study, is fundamental to rational drug design. For example, derivatives of bromoquinolines have been investigated as inhibitors of critical cell signaling pathways like the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[1]

Safety and Handling

While specific toxicity data for 6-Bromo-2,8-dimethylquinoline is not available, it should be handled with the care appropriate for a research chemical. Based on structurally related compounds like 6-bromo-2-methyl-1,2,3,4-tetrahydroquinoline, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

6-Bromo-2,8-dimethylquinoline is a well-defined chemical entity with significant potential as an intermediate in organic synthesis. Its key feature is the synthetically versatile bromine atom at the 6-position, which serves as a linchpin for a multitude of cross-coupling reactions. This reactivity, combined with the proven biological relevance of the quinoline scaffold, makes it a valuable tool for researchers in drug discovery and materials science who are seeking to develop novel compounds with tailored properties. A thorough understanding of its chemical properties, spectroscopic signatures, and reactivity is paramount for its effective utilization in the laboratory.

References

  • PubChem. 6-Bromo-2,8-dimethylquinoline | C11H10BrN | CID 45599452. [Link]

  • ResearchGate. Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). [Link]

  • Google Patents. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • NIH. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [Link]

  • ResearchGate. Synthesis of 8-bromo-2,6-dimethylquinoline 3 and... [Link]

  • PubChem. 6-Bromo-2-methoxyquinoline | C10H8BrNO | CID 10657538. [Link]

  • PubChem. 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline. [Link]

  • ResearchGate. Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2)... [Link]

  • PubMed. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. [Link]

Sources

An In-depth Technical Guide to 6-Bromo-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2,8-dimethylquinoline, identified by the CAS number 1189106-78-2 , is a halogenated heterocyclic compound belonging to the quinoline family.[1] The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[2][3][4] The strategic placement of a bromine atom at the 6-position, along with methyl groups at the 2- and 8-positions, renders 6-Bromo-2,8-dimethylquinoline a versatile synthetic intermediate for the development of novel drug candidates. The bromine atom provides a reactive handle for further molecular elaboration through various cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR).[2] This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, potential applications in drug discovery, and essential safety protocols.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Bromo-2,8-dimethylquinoline is presented in the table below. These properties are crucial for understanding its behavior in various experimental settings, from reaction conditions to biological assays.

PropertyValueSource
CAS Number 1189106-78-2[1]
Molecular Formula C₁₁H₁₀BrN[1]
Molecular Weight 236.11 g/mol [1]
IUPAC Name 6-bromo-2,8-dimethylquinoline[1]
Canonical SMILES CC1=CC=C2C(=C1)C(Br)=CC=C2N=C1C[1]
InChIKey RZJSSQBKYWNNAW-UHFFFAOYSA-N[1]
Predicted XLogP3 3.6[1]

Synthesis of 6-Bromo-2,8-dimethylquinoline

The synthesis of 6-Bromo-2,8-dimethylquinoline can be effectively achieved through a modification of the classic Doebner-von Miller reaction.[5][6][7] This acid-catalyzed cyclization reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. For the synthesis of the target molecule, 4-bromo-2-methylaniline serves as the aniline component, and crotonaldehyde acts as the α,β-unsaturated aldehyde.

Proposed Synthetic Pathway: Doebner-von Miller Reaction

The following diagram illustrates the proposed synthetic workflow for 6-Bromo-2,8-dimethylquinoline.

Synthesis_of_6-Bromo-2,8-dimethylquinoline reactant1 4-Bromo-2-methylaniline reaction_node + reactant1->reaction_node reactant2 Crotonaldehyde reactant2->reaction_node reagents HCl, Oxidizing Agent (e.g., As₂O₅ or Nitrobenzene) reagents->reaction_node product 6-Bromo-2,8-dimethylquinoline reaction_node->product Doebner-von Miller Reaction caption Doebner-von Miller synthesis of 6-Bromo-2,8-dimethylquinoline. Preclinical_Evaluation_Workflow start Synthesis of 6-Bromo-2,8-dimethylquinoline Derivatives in_vitro In Vitro Screening (e.g., Cytotoxicity Assays, Enzyme Inhibition) start->in_vitro hit_id Hit Identification in_vitro->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt lead_opt->in_vitro Iterative Process in_vivo In Vivo Studies (Animal Models) lead_opt->in_vivo preclinical_candidate Preclinical Candidate Selection in_vivo->preclinical_candidate caption A general workflow for the preclinical evaluation of novel quinoline derivatives.

Sources

An In-Depth Technical Guide to the Physical and Spectroscopic Characteristics of 6-Bromo-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromo-2,8-dimethylquinoline is a substituted heterocyclic aromatic compound. Its quinoline core represents a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities. The presence of a bromine atom at the 6-position and methyl groups at the 2- and 8-positions provides specific steric and electronic properties, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physical and spectroscopic characteristics of such a compound is paramount. These properties govern its behavior in chemical reactions, dictate purification strategies, inform formulation development, and are crucial for unambiguous structural confirmation and quality control. This technical guide provides a consolidated overview of the known and predicted characteristics of 6-Bromo-2,8-dimethylquinoline, coupled with field-proven analytical protocols for their empirical validation.

Section 1: Core Physicochemical Properties

The fundamental identity and key physical descriptors of 6-Bromo-2,8-dimethylquinoline are summarized below. These values are foundational for all laboratory work involving this compound.

PropertyValueSource
IUPAC Name 6-bromo-2,8-dimethylquinoline[1]
CAS Number 1189106-78-2[1][2][3]
Molecular Formula C₁₁H₁₀BrN[1][3]
Molecular Weight 236.11 g/mol [1][3]
Computed XLogP3 3.6[1]
Appearance Data not available; predicted to be a solid at room temperature.

Discussion of Properties:

  • Molecular Formula and Weight: These values are essential for stoichiometric calculations in synthesis and for confirming mass spectrometry results.

  • XLogP3: This computed value represents the logarithm of the octanol-water partition coefficient. A value of 3.6 indicates that the compound is significantly more soluble in lipids (like octanol) than in water, suggesting a lipophilic or hydrophobic nature.[1] This property is critical for predicting its behavior in biological systems and for designing appropriate solvent systems for chromatography and extraction.

Section 2: Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis provides a definitive fingerprint for the molecule, allowing for unambiguous identification and structural confirmation. While a complete, published spectrum for this specific compound is not available, its features can be reliably predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinoline ring and the protons of the two methyl groups. The aromatic protons will appear as multiplets in the downfield region (typically 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns revealing their positions relative to the nitrogen and bromine substituents. The two methyl groups (at C2 and C8) will appear as sharp singlets in the upfield region (typically 2.4-2.8 ppm).

  • ¹³C NMR: The carbon NMR spectrum will complement the proton data, showing distinct signals for each of the 11 carbon atoms in the molecule. The carbons of the aromatic quinoline ring will resonate in the 110-150 ppm range, while the methyl carbons will appear significantly upfield (typically 15-25 ppm).

This protocol provides a self-validating system for obtaining high-quality NMR data.

  • Sample Preparation: Accurately weigh 5-10 mg of purified 6-Bromo-2,8-dimethylquinoline and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; it must fully dissolve the sample without reacting with it and should have a residual solvent peak that does not obscure key sample signals. Transfer the solution to a 5 mm NMR tube.[5]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard single-pulse experiment. A spectral width of 16 ppm and a relaxation delay of 1-2 seconds are typically sufficient.[6] The number of scans should be adjusted to achieve a signal-to-noise ratio >100:1 for the smallest proton signal.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 220 ppm) is necessary.[6] Due to the low natural abundance of ¹³C, a significantly larger number of scans and a longer relaxation delay (2-5 seconds) are required to obtain adequate signal intensity.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecule's fragmentation pattern, further confirming its identity.

  • Expected Spectrum: The key feature in the mass spectrum of 6-Bromo-2,8-dimethylquinoline will be the molecular ion peak cluster. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as two peaks of almost equal intensity, separated by 2 m/z units (e.g., at m/z 235 and 237).[6] This isotopic pattern is a definitive indicator of a monobrominated compound.

This workflow is designed to separate the analyte from impurities while confirming its identity.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source.[7]

  • GC Separation:

    • Column: Use a mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID). This column is robust and provides good separation for a wide range of aromatic compounds.

    • Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 70°C, hold for 2 minutes, then ramp at 15°C/min to 300°C and hold for 5 minutes. This program ensures the elution of the analyte as a sharp peak.[7]

  • MS Detection: Operate the mass spectrometer in EI mode at 70 eV. Scan a mass range of m/z 40-400 to capture the molecular ion and key fragments.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Expected Spectrum: The IR spectrum will show characteristic absorption bands. Key expected peaks include:

    • ~3050 cm⁻¹: Aromatic C-H stretching.

    • ~2950 cm⁻¹: Aliphatic C-H stretching from the methyl groups.

    • ~1600, 1500, 1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the quinoline ring system.

    • Below 800 cm⁻¹: A strong band corresponding to the C-Br stretching vibration.

  • Sample Preparation: For a solid sample, the KBr pellet method is standard. Mix a small amount of the compound (~1 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.[5] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a small amount of the solid directly on the crystal.

  • Data Acquisition: Record a background spectrum of the empty sample compartment or clean ATR crystal. Then, place the sample in the spectrometer and record the spectrum over a range of 4000-400 cm⁻¹. The final spectrum is automatically ratioed against the background.[5]

Section 3: Analytical Workflows for Characterization

A logical and systematic workflow is essential for the complete and reliable characterization of a synthesized chemical entity. This process ensures that the material's identity, purity, and key properties are well-documented before its use in further applications.

Caption: General workflow for the physicochemical characterization of a synthesized compound.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is highly effective for assessing the purity of aromatic compounds like 6-Bromo-2,8-dimethylquinoline.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The C18 stationary phase provides excellent retention and separation for lipophilic molecules.

  • Mobile Phase: A gradient elution is recommended for separating the main compound from potential impurities with different polarities.

    • Solvent A: Water with 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile with 0.1% TFA.

    • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm, a wavelength where aromatic systems typically absorb strongly.

  • Sample Preparation: Prepare a sample stock solution of ~1 mg/mL in acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection to protect the column.

  • Purity Calculation: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

G sample Purified Sample prep Sample Preparation (Dissolve & Filter) sample->prep hplc HPLC Analysis (C18, UV Detection) prep->hplc gcms GC-MS Analysis (DB-5ms, EI Mode) prep->gcms data Data Analysis (Peak Integration, Area %) hplc->data gcms->data report Purity Report data->report

Caption: Workflow for chromatographic purity analysis.

Section 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 6-Bromo-2,8-dimethylquinoline is not widely available, data from structurally similar compounds, such as 6-Bromo-2-methylquinoline, can be used to infer potential hazards.

  • Potential Hazards: Based on related compounds, 6-Bromo-2,8-dimethylquinoline may be harmful if swallowed and can cause skin and serious eye irritation.[8][9] It may also cause respiratory irritation.

  • Handling:

    • Always handle the compound in a well-ventilated area or a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.[8][10]

    • Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[11]

    • Wash hands thoroughly after handling.[8]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

6-Bromo-2,8-dimethylquinoline is a compound with significant potential in synthetic and medicinal chemistry. This guide has detailed its core physical and spectroscopic characteristics, which are essential for its effective use in a research and development setting. The computed lipophilicity (XLogP3 = 3.6) suggests poor aqueous solubility, a key consideration for both biological assays and purification. The predicted NMR, MS, and IR spectral features, particularly the characteristic isotopic pattern of bromine in mass spectrometry, provide a robust framework for its unambiguous identification. By employing the detailed analytical protocols provided, researchers can confidently verify the identity and purity of their material, ensuring the integrity and reproducibility of their scientific outcomes.

References

  • PubChem. (n.d.). 6-Bromo-2,8-dimethylquinoline. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • PubChem. (n.d.). 6-Bromo-2-methylquinoline. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • ResearchGate. (n.d.). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and.... Retrieved from researchgate.net. [Link]

  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • PubChem. (n.d.). 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...). Retrieved from researchgate.net. [Link]

  • ChemSynthesis. (2025, May 20). 6-bromo-5,8-dimethylisoquinoline. Retrieved from chemsynthesis.com. [Link]

  • SpectraBase. (n.d.). 6-Bromo-2,2-dimethyl-1,2-dihydroquinoline. Retrieved from spectrabase.com. [Link]

  • ResearchGate. (2017). (PDF) 6-Bromoquinoline-8-carbonitrile. Retrieved from researchgate.net. [Link]

  • Solubility of Things. (n.d.). 2,6-Dimethylquinoline. Retrieved from solubilityofthings.com. [Link]

Sources

An In-Depth Technical Guide to the Starting Materials for 6-Bromo-2,8-dimethylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic routes and requisite starting materials for the preparation of 6-Bromo-2,8-dimethylquinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the chemical principles and practical considerations involved in its synthesis.

Introduction

6-Bromo-2,8-dimethylquinoline is a substituted quinoline derivative. The quinoline scaffold is a critical pharmacophore found in a wide array of biologically active compounds, including antimalarial agents like quinine and chloroquine, as well as various antitumor and anti-inflammatory drugs.[1] The specific substitution pattern of 6-Bromo-2,8-dimethylquinoline makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the bromine atom at the 6-position allows for further functionalization through cross-coupling reactions, while the methyl groups at the 2- and 8-positions influence the molecule's steric and electronic properties.

The synthesis of substituted quinolines can be achieved through several classic named reactions, each with its own set of advantages and limitations. The choice of synthetic route, and consequently the starting materials, is dictated by factors such as the desired substitution pattern, availability of precursors, and scalability. This guide will focus on the most relevant and established methods for the synthesis of 6-Bromo-2,8-dimethylquinoline.

Primary Synthetic Strategies and Starting Materials

The construction of the 6-Bromo-2,8-dimethylquinoline core primarily relies on cyclization reactions that form the quinoline ring system. The most pertinent methods are variations of the Skraup, Doebner-von Miller, and Combes syntheses.

The Doebner-von Miller Reaction: A Convergent Approach

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[1][2] This approach is highly convergent, allowing for the direct construction of the substituted quinoline ring from readily available precursors.

Core Starting Materials:

  • 4-Bromo-2-methylaniline: This is the key aromatic amine precursor that provides the benzene portion of the quinoline ring, along with the bromine at the 6-position and one of the methyl groups at the 8-position.

  • Crotonaldehyde (or its precursors): This α,β-unsaturated aldehyde serves as the three-carbon unit required to form the pyridine ring of the quinoline. Alternatively, acetaldehyde can be used, which undergoes an in-situ acid-catalyzed aldol condensation to form crotonaldehyde.[3]

Causality Behind Experimental Choices:

The reaction is typically catalyzed by strong Brønsted or Lewis acids, such as sulfuric acid, hydrochloric acid, or tin tetrachloride.[2] The acid serves multiple purposes: it protonates the carbonyl group of the α,β-unsaturated compound, activating it for nucleophilic attack by the aniline. It also facilitates the cyclization and subsequent dehydration steps. An oxidizing agent, which can be the Schiff base intermediate itself, is required for the final aromatization to the quinoline ring.[3]

Workflow Diagram: Doebner-von Miller Synthesis

Doebner_von_Miller A 4-Bromo-2-methylaniline D Michael Addition A->D B Crotonaldehyde (or Acetaldehyde) B->D C Acid Catalyst (e.g., H₂SO₄) C->D E Cyclization & Dehydration D->E F Oxidation E->F G 6-Bromo-2,8-dimethylquinoline F->G caption Doebner-von Miller Synthesis Workflow Combes_Synthesis A 4-Bromo-2-methylaniline D Enamine Formation A->D B Pentane-2,4-dione B->D C Acid Catalyst (e.g., H₂SO₄) C->D E Acid-Catalyzed Cyclization D->E F Dehydration E->F G 6-Bromo-2,8-dimethylquinoline F->G caption Combes Synthesis Workflow

Caption: Workflow for the Combes synthesis of 6-Bromo-2,8-dimethylquinoline.

Multi-step Synthesis via Bromination of 2,8-Dimethylquinoline

An alternative strategy involves the synthesis of the 2,8-dimethylquinoline core first, followed by regioselective bromination.

Core Starting Materials for 2,8-Dimethylquinoline:

  • o-Toluidine (2-methylaniline): The aniline precursor.

  • Crotonaldehyde (or Acetaldehyde): The source of the pyridine ring carbons.

Subsequent Bromination:

  • 2,8-Dimethylquinoline: The substrate for bromination.

  • Brominating Agent: N-Bromosuccinimide (NBS) or bromine (Br₂) are common reagents for the bromination of aromatic rings. The choice of reagent and reaction conditions will influence the regioselectivity.

Causality Behind Experimental Choices:

The synthesis of 2,8-dimethylquinoline would follow a similar Doebner-von Miller protocol as described above, but starting with o-toluidine. The subsequent bromination is an electrophilic aromatic substitution. The directing effects of the existing substituents on the quinoline ring will determine the position of bromination. The electron-donating methyl group at the 8-position and the activating nature of the quinoline ring system will influence the regioselectivity of the electrophilic attack. Careful control of reaction conditions is necessary to achieve selective bromination at the 6-position.

Data Presentation: Comparison of Synthetic Routes

Synthetic Route Key Starting Materials Advantages Disadvantages Key Reaction Conditions
Doebner-von Miller 4-Bromo-2-methylaniline, CrotonaldehydeConvergent, often one-pot.Can be vigorous, potential for side products.Strong acid catalyst (H₂SO₄, HCl), oxidizing agent.
Combes Synthesis 4-Bromo-2-methylaniline, Pentane-2,4-dioneGood for 2,4-disubstituted quinolines.Requires a specific β-diketone.Strong acid catalyst (H₂SO₄).
Bromination Route o-Toluidine, Crotonaldehyde, Brominating agentModular approach.Multi-step, potential for isomeric byproducts during bromination.Doebner-von Miller conditions followed by electrophilic bromination.

Experimental Protocols

Protocol 1: Doebner-von Miller Synthesis of 6-Bromo-2,8-dimethylquinoline

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: To the flask, add 4-Bromo-2-methylaniline. Cautiously add concentrated sulfuric acid while cooling the flask in an ice bath.

  • Addition of Carbonyl: Slowly add crotonaldehyde to the reaction mixture with continuous stirring.

  • Reaction: Heat the mixture to reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) until the product precipitates.

  • Isolation and Purification: Collect the solid product by filtration, wash with water, and dry. Purify the crude product by recrystallization or column chromatography.

Conclusion

The synthesis of 6-Bromo-2,8-dimethylquinoline can be effectively achieved through established methods of quinoline synthesis, primarily the Doebner-von Miller and Combes reactions. The choice of the most appropriate synthetic route depends on the availability of the starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. A thorough understanding of the underlying reaction mechanisms and careful control of reaction conditions are paramount to achieving a high yield and purity of the final product. This guide provides a foundational understanding for researchers to embark on the synthesis of this important heterocyclic compound.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series. [Link]

  • Scott, A. W., & Van den Berg, A. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 985. [Link]

  • Organic Chemistry Explained. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Wikipedia. (2023, November 29). Doebner–Miller reaction. [Link]

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2018). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • Wikipedia. (2023, April 20). Combes quinoline synthesis. [Link]

  • S. N. Sir, & S. N. Mam. (n.d.). Preparation and Properties of Quinoline. [Link]

  • Wikipedia. (2023, October 23). Skraup reaction. [Link]

Sources

6-Bromo-2,8-dimethylquinoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Bromo-2,8-dimethylquinoline for Advanced Research

Abstract

This technical guide offers a comprehensive overview of 6-Bromo-2,8-dimethylquinoline, a heterocyclic compound of significant interest to researchers and professionals in drug development. The quinoline scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of this molecule—featuring a bromine atom and two methyl groups—provides a unique platform for synthetic elaboration and the exploration of novel biological activities. This document details the core physicochemical properties, outlines a robust synthetic and analytical workflow, and discusses the compound's potential applications in modern drug discovery, grounded in authoritative scientific principles.

Core Physicochemical Properties and Identifiers

6-Bromo-2,8-dimethylquinoline is a substituted aromatic heterocycle. The presence of a bromine atom at the 6-position offers a versatile handle for cross-coupling reactions, while the methyl groups at the 2- and 8-positions influence the molecule's steric and electronic properties. A summary of its key identifiers and computed physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₁₁H₁₀BrNPubChem[1]
Molecular Weight 236.11 g/mol PubChem[1], ChemicalBook[2]
IUPAC Name 6-bromo-2,8-dimethylquinolinePubChem[1]
CAS Number 1189106-78-2PubChem[1]
Boiling Point (Predicted) 316.3 ± 37.0 °CChemicalBook[2]
Density (Predicted) 1.426 ± 0.06 g/cm³ChemicalBook[2]
XLogP3 3.6PubChem[1]

Synthesis and Strategic Rationale

The synthesis of substituted quinolines often relies on classical cyclization strategies. A plausible and efficient route to 6-Bromo-2,8-dimethylquinoline can be conceptualized through a modified Doebner-von Miller reaction, which is a variation of the Skraup synthesis. This approach involves the reaction of an aniline with α,β-unsaturated carbonyl compounds.

Proposed Synthetic Pathway

The synthesis can be logically designed to start from a readily available substituted aniline, 4-bromo-2-methylaniline. The choice of this starting material is strategic as it already contains the required bromine at the para-position (which will become the 6-position of the quinoline) and a methyl group that will become the 8-substituent.

G A 4-Bromo-2-methylaniline + Crotonaldehyde B Acid-Catalyzed Cyclization (Doebner-von Miller) A->B Reaction Setup C Intermediate Dihydroquinoline B->C Mechanism D In-situ Oxidation (e.g., using an oxidizing agent like nitrobenzene) C->D Aromatization E Crude 6-Bromo-2,8-dimethylquinoline D->E F Purification (Column Chromatography) E->F G Pure 6-Bromo-2,8-dimethylquinoline F->G G A Synthesized Product B Mass Spectrometry (MS) A->B C ¹H and ¹³C NMR Spectroscopy A->C D Infrared (IR) Spectroscopy A->D E Purity Analysis (HPLC/GC-MS) A->E F Structure & MW Confirmation (Isotopic pattern for Br) B->F G Structural Elucidation (Proton/Carbon environment) C->G H Functional Group ID (C=N, C=C, C-H bonds) D->H I Purity ≥ 95% E->I J Characterized Compound (Data Corroborated) F->J G->J H->J I->J

Sources

Crystal Structure of 6-Bromo-2,8-dimethylquinoline Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The strategic functionalization of this privileged core allows for the fine-tuning of physicochemical properties and biological activity. Among the vast array of quinoline derivatives, 6-bromo-2,8-dimethylquinoline and its analogues represent a class of compounds with significant potential in drug discovery, particularly in oncology and infectious diseases.[2] Understanding the three-dimensional arrangement of these molecules at the atomic level is paramount for elucidating structure-activity relationships (SAR) and designing next-generation therapeutics. This in-depth technical guide provides a comprehensive overview of the crystallographic analysis of 6-bromo-2,8-dimethylquinoline derivatives. While specific crystallographic data for the parent compound, 6-bromo-2,8-dimethylquinoline, is not extensively available in the public domain, this guide will establish a robust framework for its determination and analysis. We will delve into the synthesis of these derivatives, the principles of single-crystal X-ray diffraction, and the interpretation of crystallographic data, drawing insights from closely related structures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage crystal structure analysis for the rational design of novel quinoline-based therapeutic agents.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a recurring motif in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities. Its versatile nature allows for extensive chemical modifications, leading to a wide array of pharmacological effects.[1] The introduction of a bromine atom at the 6-position and methyl groups at the 2- and 8-positions of the quinoline nucleus, as in 6-bromo-2,8-dimethylquinoline, is anticipated to significantly influence its electronic properties, lipophilicity, and steric profile. These modifications can, in turn, modulate the compound's interaction with biological targets.

The bromine atom, a halogen, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and protein-ligand binding. The methyl groups can provide steric bulk, influencing the conformation of the molecule and its fit within a binding pocket. Furthermore, the quinoline core itself can engage in various non-covalent interactions, including π-π stacking and hydrogen bonding. A precise understanding of these interactions, as revealed by crystal structure analysis, is crucial for optimizing the design of potent and selective drug candidates.

Synthetic Pathways to 6-Bromo-2,8-dimethylquinoline Derivatives

The synthesis of 6-bromo-2,8-dimethylquinoline and its derivatives can be achieved through several established synthetic routes. A common approach involves the Skraup synthesis or a modified Doebner-von Miller reaction, which are classic methods for constructing the quinoline ring system.

A plausible synthetic workflow for a related compound, 8-bromo-2,6-dimethylquinoline, has been reported and can be adapted for the synthesis of the title compound.[3] The general strategy involves the reaction of a substituted aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst and an oxidizing agent.

Below is a generalized experimental protocol for the synthesis of a bromo-dimethyl-quinoline derivative, which serves as a representative example.

Experimental Protocol: Synthesis of a Bromo-dimethyl-quinoline Derivative
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the appropriate substituted bromoaniline (1.0 eq).

  • Reagent Addition: Slowly add a mixture of an α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde, 1.2 eq) and a suitable acid catalyst (e.g., concentrated sulfuric acid or hydrochloric acid) to the reaction mixture.

  • Oxidation: Introduce an oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or iron(III) chloride) to the mixture.

  • Reflux: Heat the reaction mixture to reflux for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a suitable base (e.g., sodium hydroxide or sodium carbonate) until a precipitate forms.

  • Purification: Collect the crude product by filtration, wash it with water, and dry it. Purify the product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) to obtain single crystals suitable for X-ray diffraction analysis.

G cluster_synthesis Generalized Synthesis Workflow Start Substituted Bromoaniline Reagents α,β-Unsaturated Aldehyde/Ketone Acid Catalyst Oxidizing Agent Start->Reagents 1. Add Reaction Reflux Reagents->Reaction 2. Heat Workup Cooling, Neutralization, Precipitation Reaction->Workup 3. Process Purification Filtration, Recrystallization Workup->Purification 4. Isolate Crystals Single Crystals for XRD Purification->Crystals 5. Obtain

Caption: A generalized workflow for the synthesis of bromo-dimethyl-quinoline derivatives.

The Core of the Analysis: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Principles of X-ray Crystallography

When X-rays pass through a crystal, they are scattered by the electrons of the atoms in the crystal lattice. Due to the periodic arrangement of atoms in the crystal, the scattered X-rays interfere with each other constructively and destructively, producing a unique diffraction pattern of spots of varying intensities. The positions and intensities of these diffracted spots contain information about the size and shape of the unit cell (the basic repeating unit of the crystal) and the arrangement of atoms within it.

Experimental Workflow for Crystal Structure Determination

The determination of a crystal structure using single-crystal XRD follows a well-defined workflow, as illustrated in the diagram below.

G cluster_xrd X-ray Crystallography Workflow Crystal_Selection Crystal Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Data_Processing Data Reduction and Integration Data_Collection->Data_Processing Structure_Solution Phase Problem Solution Data_Processing->Structure_Solution Structure_Refinement Model Refinement Structure_Solution->Structure_Refinement Validation Structure Validation and Analysis Structure_Refinement->Validation G cluster_interactions Potential Intermolecular Interactions Molecule 6-Bromo-2,8-dimethylquinoline Pi_Stacking π-π Stacking Molecule->Pi_Stacking Halogen_Bonding Halogen Bonding (Br···X) Molecule->Halogen_Bonding VdW Van der Waals Forces Molecule->VdW

Sources

Solubility of 6-Bromo-2,8-dimethylquinoline in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 6-Bromo-2,8-dimethylquinoline in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, processability, and therapeutic efficacy. This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-bromo-2,8-dimethylquinoline, a substituted quinoline derivative of interest in medicinal chemistry. While specific, publicly available quantitative solubility data for this compound is limited, this document furnishes researchers, scientists, and drug development professionals with the foundational physicochemical knowledge, predictive analyses, and robust experimental protocols required to generate this crucial dataset. The focus is on established methodologies, such as the gold-standard shake-flask method for thermodynamic solubility, enabling the systematic characterization essential for advancing research and development activities.

Physicochemical Profile and Solubility Predictions

A compound's solubility is intrinsically linked to its molecular structure and physicochemical properties. 6-Bromo-2,8-dimethylquinoline possesses a bicyclic aromatic quinoline core, which is predominantly hydrophobic.[1] The addition of a bromine atom and two methyl groups further increases its lipophilicity, suggesting limited aqueous solubility but favorable solubility in various organic solvents.

An analysis of its key properties, summarized in Table 1, provides the basis for predicting its behavior in different solvent systems. The calculated LogP (XLogP3) of 3.6 is a strong indicator of its lipophilic nature.[2]

Table 1: Physicochemical Properties of 6-Bromo-2,8-dimethylquinoline

Property Value Source
CAS Number 1189106-78-2 [2]
Molecular Formula C₁₁H₁₀BrN [2]
Molecular Weight 236.11 g/mol [2]
XLogP3 3.6 [2]
Hydrogen Bond Donor Count 0 [2]

| Hydrogen Bond Acceptor Count | 1 |[2] |

Based on these properties and established chemical principles, a qualitative solubility profile can be predicted (Table 2). This predictive framework is essential for guiding solvent selection in synthesis, purification, and formulation. For instance, the compound is expected to be readily soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and chlorinated solvents like dichloromethane, which can effectively solvate its large, hydrophobic structure.[3] Its solubility in non-polar solvents like hexanes is likely to be lower, as the polarity of the quinoline nitrogen may hinder ideal interaction.

Table 2: Predicted Qualitative Solubility of 6-Bromo-2,8-dimethylquinoline in Common Organic Solvents

Solvent Class Solvent Example Predicted Solubility Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO) Highly Soluble Strong dipole moment and ability to dissolve a wide range of polar and non-polar compounds.[3]
Acetonitrile Soluble Sufficiently polar to interact with the quinoline nitrogen while accommodating the hydrophobic structure.[4]
Tetrahydrofuran (THF) Soluble Good solvent for aromatic and halogenated compounds.[4]
Polar Protic Ethanol Soluble to Moderately Soluble Can act as a hydrogen bond acceptor, but the large hydrophobic area may limit high solubility.
Methanol Soluble to Moderately Soluble Similar to ethanol, but its higher polarity may slightly reduce solubility compared to ethanol.
Non-Polar Toluene Moderately Soluble Aromatic nature allows for favorable π-π stacking interactions with the quinoline ring system.
Hexanes Sparingly Soluble to Insoluble Lacks the polarity required to effectively solvate the quinoline nitrogen atom.

| Chlorinated | Dichloromethane (DCM) | Highly Soluble | Effective at dissolving moderately polar and lipophilic organic compounds.[4] |

Methodologies for Quantitative Solubility Determination

To move beyond qualitative predictions, rigorous experimental determination is necessary. The two primary types of solubility measured are thermodynamic and kinetic.[5] Thermodynamic solubility is the true equilibrium saturation point of a compound in a solvent, while kinetic solubility measures the concentration at which a compound precipitates from a solution (often a DMSO stock) upon addition to an aqueous buffer.[5][6] For formulation and process chemistry, thermodynamic solubility in organic solvents is the most relevant parameter.

Core Principle: Thermodynamic Equilibrium Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method. This technique involves adding an excess of the solid compound to a solvent and agitating the mixture until the concentration of the dissolved solid in the liquid phase reaches a constant value, signifying that equilibrium has been achieved.[6][7]

cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Sample Processing & Analysis cluster_result Result A Select Solvents (e.g., DCM, Ethanol, Toluene) B Weigh Excess 6-Bromo-2,8-dimethylquinoline A->B C Add Compound to Vials with Known Solvent Volume B->C D Agitate Vials (e.g., 24-72h at 25°C) C->D Ensure saturation E Allow Excess Solid to Sediment D->E Reach equilibrium F Filter Supernatant (0.45 µm Syringe Filter) E->F Isolate saturated solution G Quantify Concentration (e.g., HPLC-UV, UV-Vis) F->G Prepare for analysis H Calculate Solubility (e.g., in mg/mL or mol/L) G->H Determine concentration

Figure 1: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.
Experimental Protocol: Shake-Flask Method

This protocol provides a self-validating system for obtaining precise and reproducible equilibrium solubility data.

Objective: To determine the saturation concentration of 6-bromo-2,8-dimethylquinoline in a specific organic solvent at a controlled temperature.

Materials:

  • 6-Bromo-2,8-dimethylquinoline (solid)

  • Selected organic solvents (HPLC grade or equivalent)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge (optional)

  • Syringes and syringe filters (e.g., 0.45 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Quantification instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid 6-bromo-2,8-dimethylquinoline to a vial containing a known volume of the chosen solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium saturation was achieved. Perform this for each selected solvent in triplicate.

  • Equilibration: Seal the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The required time can vary and may need to be determined empirically by sampling at different time points (e.g., 24, 48, 72 hours) to see when the concentration plateaus.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid sediment. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.45 µm syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any undissolved microparticles that would lead to an overestimation of solubility.[1]

  • Quantification:

    • Prepare a standard calibration curve of 6-bromo-2,8-dimethylquinoline of known concentrations in the solvent of interest.

    • Accurately dilute the filtered saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.

    • Measure the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[3][6]

  • Data Analysis: Using the measured concentration and the dilution factor, calculate the original concentration of the saturated solution. This value represents the thermodynamic solubility. Report the results as a mean ± standard deviation for the triplicate samples.

Factors Influencing Solubility and Experimental Design

The accurate determination of solubility requires careful control over several experimental variables. The logical relationship between these factors and the final result is a cornerstone of a robust experimental design.

A Compound Properties - Crystal Lattice Energy - Molecular Size - Polarity (LogP) D Solute-Solvent Interactions A->D B Solvent Properties - Polarity - Hydrogen Bonding Capacity - Dipole Moment B->D C Experimental Conditions - Temperature - Agitation Time - pH (for aqueous systems) C->D E Equilibrium Solubility D->E

Figure 2: Key Factors Influencing the Equilibrium Solubility of an API.
  • Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature. Therefore, maintaining and reporting a constant temperature is critical for reproducibility.

  • Solid State Properties: The crystalline form (polymorph) of the compound can significantly impact solubility. The most stable polymorph will have the lowest solubility. It is important to characterize the solid form used in the experiments.

  • Purity of Compound and Solvent: Impurities can either increase or decrease the apparent solubility of a compound. Using highly pure compound and solvents is essential for accurate measurements.

Conclusion

While direct quantitative solubility data for 6-bromo-2,8-dimethylquinoline is not widely documented, a strong predictive understanding can be derived from its physicochemical properties. Its lipophilic and aromatic nature suggests favorable solubility in a range of common polar aprotic and chlorinated organic solvents. For researchers and drug development professionals requiring precise values for applications such as process development, formulation, and preclinical studies, this guide provides a robust framework. Adherence to the standardized shake-flask protocol will ensure the generation of high-quality, reproducible thermodynamic solubility data, a critical step in advancing the scientific and therapeutic potential of this compound.

References

  • BenchChem. (2025). Solubility Profile of 6-Bromoquinoline: A Technical Guide for Researchers. BenchChem Technical Guides.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45599452, 6-Bromo-2,8-dimethylquinoline. PubChem. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds. BenchChem Technical Support.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec Content Hub.
  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • ResearchGate. (n.d.). Equilibrium solubility measurement of compounds with low dissolution rate by Higuchi's Facilitated Dissolution Method.
  • BenchChem. (2025). 6-Bromoquinoline-8-carbonitrile chemical properties. BenchChem Technical Guides.
  • BenchChem. (2025). Lacking Quantitative Data, A Methodological Guide to Determine the Solubility of 5-cyclopropylbenzo[d]dioxole in Organic Solvent. BenchChem Technical Guides.
  • Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • BenchChem. (2025). Technical Guide: Physical and Chemical Characteristics of 8-bromo-6-methylquinolin-2(1H)-one. BenchChem Technical Guides.
  • BenchChem. (2025). How to increase the solubility of 8-bromo-6-methylquinolin-2(1h)-one for biological assays. BenchChem Technical Support.
  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. SciSpace Repository.
  • National Center for Biotechnology Information. (n.d.). 6,8-Dibromoquinoline. PMC, NIH.
  • BenchChem. (2025). A Technical Guide to Determining the Solubility Profile of 8-bromo-6-methylquinolin-2(1H)-one. BenchChem Technical Guides.

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 6-Bromo-2,8-dimethylquinoline as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents and functional materials.[1][2] This guide focuses on 6-Bromo-2,8-dimethylquinoline, a versatile and strategically functionalized building block. The presence of a bromine atom at the C6-position offers a reactive handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[3][4] The methyl groups at the C2 and C8 positions provide steric and electronic modulation, influencing both reactivity and the physicochemical properties of the resulting derivatives. This document provides an in-depth exploration of its synthetic utility, detailing the causality behind experimental choices and offering robust, field-proven protocols for its application in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Introduction: The Strategic Value of 6-Bromo-2,8-dimethylquinoline

6-Bromo-2,8-dimethylquinoline is a heterocyclic compound featuring a quinoline core, a bromine atom at the 6-position, and two methyl groups at the 2- and 8-positions. Its structure is primed for synthetic diversification, making it an invaluable intermediate in drug discovery and materials science.[5]

  • The Quinoline Core: This nitrogen-containing bicyclic aromatic system is a cornerstone of many FDA-approved drugs due to its ability to interact with a wide range of biological targets.

  • The C6-Bromo Handle: The bromine atom serves as an excellent leaving group in transition-metal-catalyzed reactions. Its position on the benzene ring portion of the quinoline allows for functionalization without directly modifying the electronics of the pyridine ring, offering a predictable site for C-C, C-N, and C-O bond formation.

  • The C2 and C8-Methyl Groups: These substituents are not mere spectators. The C2-methyl group can influence the reactivity of the quinoline nitrogen, while the C8-methyl group provides steric hindrance that can direct the conformation of final products, a critical aspect in designing molecules with specific biological activities.

Physicochemical Properties

A foundational understanding of the starting material is critical for experimental success.

PropertyValueSource
Molecular Formula C₁₁H₁₀BrNPubChem[6]
Molecular Weight 236.11 g/mol PubChem[6]
IUPAC Name 6-bromo-2,8-dimethylquinolinePubChem[6]
CAS Number 1189106-78-2PubChem[6]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile methods for functionalizing aryl halides like 6-Bromo-2,8-dimethylquinoline.[3][7] These reactions, recognized with the 2010 Nobel Prize in Chemistry, enable the precise formation of new bonds under relatively mild conditions, tolerating a wide array of functional groups.[7][8]

The general workflow involves the reaction of the aryl bromide (6-Bromo-2,8-dimethylquinoline) with a coupling partner in the presence of a palladium catalyst, a ligand, a base, and a suitable solvent.

G cluster_workflow General Cross-Coupling Workflow reagents Reagents Assembly (6-Bromo-2,8-dimethylquinoline, Coupling Partner, Base) reaction Reaction Mixture (Heating under Inert Atmosphere) reagents->reaction catalyst Catalyst Preparation (Pd source + Ligand) catalyst->reaction solvent Inert Solvent Degassing solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Characterized Product purification->product

Caption: Generalized workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is the preeminent method for forming carbon-carbon bonds between an aryl halide and an organoboron compound (e.g., a boronic acid or ester).[7][9] Its popularity stems from the mild reaction conditions, the commercial availability of a vast library of boronic acids, and the low toxicity of the boron-containing byproducts.

Causality in Protocol Design:

  • Catalyst System: A combination of a Pd(0) source (like Pd(PPh₃)₄) or a Pd(II) precursor (like Pd(OAc)₂) that is reduced in situ, and a phosphine ligand is crucial. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. For aryl bromides, bulky, electron-rich phosphine ligands like SPhos or XPhos often enhance catalytic activity.

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to palladium. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

G pd0 Pd(0)Ln pd2_complex Ar-Pd(II)BrLn pd0->pd2_complex ox_add_label Oxidative Addition pd2_trans Ar-Pd(II)R'Ln pd2_complex->pd2_trans trans_label Transmetalation pd2_trans->pd0 Ar-R' red_elim_label Reductive Elimination arbr Ar-Br In arbr->pd0 rbor R'-B(OR)₂ In Base In rbor->pd2_complex byproduct Br⁻, B(OR)₂OH Out byproduct->pd2_trans

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 6-Bromo-2,8-dimethylquinoline with Phenylboronic Acid

Materials:

  • 6-Bromo-2,8-dimethylquinoline (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane

  • Deionized water

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask, add 6-Bromo-2,8-dimethylquinoline, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen) three times. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The mixture should be stirred to ensure homogeneity.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 6-phenyl-2,8-dimethylquinoline.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds by coupling an aryl halide with an amine.[8] This reaction is indispensable for synthesizing anilines and related structures, which are prevalent in pharmaceuticals.

Causality in Protocol Design:

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. These bases are strong enough to deprotonate the amine, facilitating its entry into the catalytic cycle.

  • Ligand: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., Josiphos, RuPhos) are often necessary to promote the challenging reductive elimination step that forms the C-N bond.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base.

G pd0 Pd(0)Ln pd2_complex Ar-Pd(II)BrLn pd0->pd2_complex ox_add_label Oxidative Addition pd2_amido Ar-Pd(II)(NR'R'')Ln pd2_complex->pd2_amido amine_coord_label Amine Coordination & Deprotonation pd2_amido->pd0 Ar-NR'R'' red_elim_label Reductive Elimination arbr Ar-Br In arbr->pd0 amine HNR'R'' In Base In amine->pd2_complex byproduct Base-H⁺Br⁻ Out byproduct->pd2_amido

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of 6-Bromo-2,8-dimethylquinoline with Morpholine

Materials:

  • 6-Bromo-2,8-dimethylquinoline (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv)

  • RuPhos (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.8 equiv)

  • Anhydrous Toluene

  • Glovebox or Schlenk line technique

  • Reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup (Glovebox): Due to the air-sensitivity of the reagents, it is best to set this reaction up in a glovebox. Add NaOtBu, Pd₂(dba)₃, and RuPhos to a reaction vial.

  • Reagent Addition: Add 6-Bromo-2,8-dimethylquinoline, followed by anhydrous toluene and finally morpholine.

  • Reaction: Seal the vial tightly and remove it from the glovebox. Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 6-(morpholino)-2,8-dimethylquinoline.

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling reaction forges a C-C bond between an aryl halide and a terminal alkyne.[8] This reaction is highly valued for its ability to introduce rigid, linear alkyne linkers into molecular structures, a common strategy in materials science and for creating certain classes of enzyme inhibitors.

Causality in Protocol Design:

  • Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The palladium component orchestrates the main cross-coupling cycle, while the copper salt facilitates the formation of a copper acetylide intermediate, which speeds up the transmetalation step.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both as the base to deprotonate the alkyne and often as the solvent.

  • Solvent: Anhydrous, deoxygenated solvents like THF or DMF are used in conjunction with the amine base.

Protocol: Sonogashira Coupling of 6-Bromo-2,8-dimethylquinoline with Phenylacetylene

Materials:

  • 6-Bromo-2,8-dimethylquinoline (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv)

  • Copper(I) iodide (CuI, 0.05 equiv)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask with a magnetic stir bar

Procedure:

  • Reaction Setup: To a Schlenk flask, add 6-Bromo-2,8-dimethylquinoline, Pd(PPh₃)₂Cl₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed THF and triethylamine. Stir to dissolve the solids. Add phenylacetylene dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-18 hours. The formation of a salt (triethylammonium bromide) may cause the mixture to become cloudy.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution and extract with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield 2,8-dimethyl-6-(phenylethynyl)quinoline.

Conclusion and Outlook

6-Bromo-2,8-dimethylquinoline is a high-value building block whose synthetic potential is readily unlocked through palladium-catalyzed cross-coupling reactions. The protocols detailed herein provide a robust foundation for researchers to synthesize diverse libraries of novel quinoline derivatives. By rationally selecting the catalyst system, base, and solvent, chemists can predictably forge new C-C and C-N bonds, paving the way for the development of next-generation pharmaceuticals and advanced materials. The principles of causality discussed—understanding why specific reagents and conditions are chosen—are key to troubleshooting and adapting these powerful reactions for new synthetic challenges.

References

  • Spectroscopic Profile of 6-Bromoquinoline: A Technical Guide. Benchchem.
  • Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. ResearchGate.
  • Application Notes and Protocols: Palladium-Catalyzed Reactions of Bromoquinolines. Benchchem.
  • Synthesis of 6-Bromo-5-Nitroquinoline: A Detailed Protocol for Researchers. Benchchem.
  • Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate.
  • Spectroscopic Characterization of 6,8-Dibromoquinolin-3-amine: A Technical Overview. Benchchem.
  • Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate: A Versatile Intermediate for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • (PDF) Synthesis of 6-bromo-4-iodoquinoline. ResearchGate.
  • 6-Bromo-2,8-dimethylquinoline. PubChem.
  • Synthesis of 8-bromo-2,6-dimethylquinoline 3 and... ResearchGate.
  • Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. Google Patents.
  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. Benchchem.
  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds.
  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • 1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;... ResearchGate.
  • Exploring the Utility of 2,6-Dimethylquinoline in Modern Pharmaceutical Synthesis.

Sources

Application Notes and Protocols for the N-Alkylation of 6-Bromo-2,8-dimethylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of N-Alkyl Quinolines in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The N-alkylation of the quinoline ring to form quaternary quinolinium salts introduces a positive charge and a diverse range of substituents, which can significantly modulate the compound's pharmacokinetic and pharmacodynamic profile. This structural modification has been shown to enhance the biological activity of quinoline derivatives, making N-alkyl quinolinium salts attractive targets for drug development professionals. This application note provides a detailed protocol for the N-alkylation of 6-bromo-2,8-dimethylquinoline, a versatile intermediate for the synthesis of novel bioactive molecules.

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_products Products 6-Bromo-2,8-dimethylquinoline 6-Bromo-2,8-dimethylquinoline Reaction_Arrow + 6-Bromo-2,8-dimethylquinoline->Reaction_Arrow Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Reaction_Arrow N-Alkyl-6-bromo-2,8-dimethylquinolinium_Halide N-Alkyl-6-bromo-2,8-dimethylquinolinium Halide Reaction_Arrow->N-Alkyl-6-bromo-2,8-dimethylquinolinium_Halide Solvent, Heat

Caption: General reaction for the N-alkylation of 6-bromo-2,8-dimethylquinoline.

Experimental Protocol

This protocol details a general procedure for the N-alkylation of 6-bromo-2,8-dimethylquinoline using an alkyl halide. The reaction conditions can be optimized by varying the solvent, temperature, and reaction time.

Materials and Reagents
Reagent/MaterialGradeSupplier
6-Bromo-2,8-dimethylquinoline≥98%Commercially available
Alkyl Halide (e.g., Iodomethane, Bromoethane)Reagent GradeCommercially available
Acetonitrile (CH₃CN)AnhydrousCommercially available
N,N-Dimethylformamide (DMF)AnhydrousCommercially available
Diethyl Ether (Et₂O)AnhydrousCommercially available
Round-bottom flask-Standard laboratory supplier
Magnetic stirrer and stir bar-Standard laboratory supplier
Reflux condenser-Standard laboratory supplier
Heating mantle or oil bath-Standard laboratory supplier
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄Commercially available
Filtration apparatus-Standard laboratory supplier
Step-by-Step Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-bromo-2,8-dimethylquinoline (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile or DMF, approximately 10 mL per 1 mmol of quinoline derivative).

  • Addition of Alkylating Agent: To the stirred solution, add the alkyl halide (1.1 - 1.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (for acetonitrile) or to a specified temperature (e.g., 80-100 °C for DMF) and maintain for 4-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product. The crude product can then be triturated with anhydrous diethyl ether to induce precipitation.

  • Purification: The resulting solid, the N-alkyl-6-bromo-2,8-dimethylquinolinium halide, can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Data Presentation: Reaction Parameters and Expected Outcomes

The choice of solvent and alkylating agent can significantly impact the reaction rate and yield. The following table summarizes typical reaction conditions.

EntryAlkyl Halide (R-X)SolventTemperature (°C)Time (h)Typical Yield (%)
1Iodomethane (CH₃I)AcetonitrileReflux (~82°C)4-885-95
2Bromoethane (CH₃CH₂Br)AcetonitrileReflux (~82°C)12-1870-85
3Benzyl Bromide (BnBr)DMF806-1280-90

Causality Behind Experimental Choices: A Mechanistic Perspective

The N-alkylation of a quinoline derivative is a classic example of a nucleophilic substitution reaction. The nitrogen atom of the quinoline ring acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide.

Mechanism Quinoline { N}|6-Bromo-2,8-dimethylquinoline Transition_State [Transition State] Quinoline:n->Transition_State Nucleophilic Attack Alkyl_Halide R-X Alkyl_Halide->Transition_State Product N-Alkyl-6-bromo-2,8-dimethylquinolinium Halide Transition_State->Product Halide Departure

Caption: Simplified mechanism of N-alkylation of 6-bromo-2,8-dimethylquinoline.

  • Choice of Solvent: Polar aprotic solvents like acetonitrile and DMF are preferred for this reaction. They can dissolve both the quinoline substrate and the resulting quinolinium salt, and they can stabilize the transition state of the Sₙ2 reaction without solvating the nucleophile (the nitrogen atom) as strongly as protic solvents would. This leads to an increased reaction rate.

  • Choice of Alkylating Agent: The reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl. Iodides are the most reactive due to the weaker C-I bond and the better leaving group ability of the iodide ion.

  • Temperature: Heating the reaction mixture increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate. The choice of temperature depends on the reactivity of the alkyl halide and the boiling point of the solvent.

Trustworthiness and Self-Validation

The protocol described is a self-validating system. The formation of the N-alkylated product can be readily confirmed by several analytical techniques:

  • Thin-Layer Chromatography (TLC): The product, being a salt, will have a significantly lower Rf value compared to the starting quinoline derivative.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show a characteristic downfield shift of the protons on the quinoline ring and the appearance of new signals corresponding to the alkyl group attached to the nitrogen.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the N-alkyl-6-bromo-2,8-dimethylquinolinium cation.

Experimental Workflow Visualization

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Dissolve 6-bromo-2,8-dimethylquinoline in anhydrous solvent Add_Alkyl_Halide Add alkyl halide Dissolve->Add_Alkyl_Halide Heat Heat to reflux or specified temperature Add_Alkyl_Halide->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to room temperature Monitor->Cool Reaction Complete Isolate Isolate crude product (filtration or concentration) Cool->Isolate Purify Purify by recrystallization Isolate->Purify

Application Notes and Protocols for 6-Bromo-2,8-dimethylquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the utility of 6-bromo-2,8-dimethylquinoline as a key intermediate and scaffold in medicinal chemistry. This document provides insights into its potential therapeutic applications, protocols for its derivatization, and methods for biological evaluation, drawing from the extensive literature on related quinoline-based compounds.

Introduction: The Quinoline Scaffold and the Strategic Role of Bromine

The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic placement of a bromine atom, as in 6-bromo-2,8-dimethylquinoline, offers a versatile handle for synthetic chemists. This halogen provides a reactive site for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a broad chemical space in the quest for novel therapeutic agents.[3] The dimethyl substitution at positions 2 and 8 further influences the molecule's steric and electronic properties, which can be fine-tuned to optimize biological activity and selectivity.

Physicochemical Properties of 6-Bromo-2,8-dimethylquinoline

A foundational understanding of the physicochemical properties of the starting scaffold is crucial for designing synthetic routes and interpreting biological data.

PropertyValueSource
Molecular Formula C₁₁H₁₀BrNPubChem[4]
Molecular Weight 236.11 g/mol PubChem[4]
IUPAC Name 6-bromo-2,8-dimethylquinolinePubChem[4]
CAS Number 1189106-78-2PubChem[4]

Proposed Therapeutic Applications and Mechanistic Insights

While specific biological data for 6-bromo-2,8-dimethylquinoline is not extensively documented, the activities of structurally similar bromoquinoline derivatives provide a strong rationale for its investigation in several therapeutic areas, most notably in oncology.

Anticancer Potential

Derivatives of bromoquinolines have demonstrated significant potential as anticancer agents.[1][3][5] The proposed mechanisms of action for compounds derived from a 6-bromoquinoline scaffold often involve the modulation of key signaling pathways critical for cancer cell proliferation and survival.

1. Inhibition of the PI3K/Akt/mTOR Signaling Pathway:

The PI3K/Akt/mTOR pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[3] Quinoline derivatives have been investigated as inhibitors of this pathway. By targeting key kinases like PI3K, Akt, or mTOR, derivatives of 6-bromo-2,8-dimethylquinoline could potentially halt uncontrolled cell growth and induce apoptosis.[3]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 6-Bromo-2,8-dimethylquinoline Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by 6-bromo-2,8-dimethylquinoline derivatives.

2. Topoisomerase Inhibition:

Topoisomerases are essential enzymes for DNA replication and repair, making them established targets for anticancer drugs.[6] The planar nature of the quinoline ring is well-suited for DNA intercalation, a key feature of many topoisomerase inhibitors.[7] Derivatives of 6-bromo-2,8-dimethylquinoline could be designed to interfere with topoisomerase function, leading to DNA damage and cancer cell death.

Anti-inflammatory Activity

Prostaglandin F2α (PGF2α) is a key mediator of inflammation and is associated with conditions like preterm labor.[8] A recent study highlighted the potential of 6-bromo-3-methylquinoline analogues as PGF2α inhibitors, suggesting that the 6-bromoquinoline scaffold is a promising starting point for the development of novel anti-inflammatory agents.[8]

Synthetic Protocols for Derivatization

The bromine atom at the 6-position of 6-bromo-2,8-dimethylquinoline is a versatile handle for introducing a variety of functional groups via cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the systematic exploration of structure-activity relationships (SAR).

General Workflow for Derivatization

Derivatization_Workflow Start 6-Bromo-2,8-dimethylquinoline Coupling Cross-Coupling Reaction (e.g., Suzuki, Heck) Start->Coupling Derivative Novel Derivative Coupling->Derivative Partner Coupling Partner (e.g., Boronic Acid, Alkene) Partner->Coupling Purification Purification (e.g., Column Chromatography) Derivative->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Final Pure, Characterized Derivative Characterization->Final

Caption: General workflow for the synthesis of novel derivatives from 6-bromo-2,8-dimethylquinoline.

Protocol 1: Suzuki Cross-Coupling for C-C Bond Formation

This protocol describes a general procedure for the Suzuki cross-coupling of 6-bromo-2,8-dimethylquinoline with an arylboronic acid.

Materials:

  • 6-bromo-2,8-dimethylquinoline

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add 6-bromo-2,8-dimethylquinoline, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture to the flask via syringe.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Protocols for Biological Evaluation

Once novel derivatives of 6-bromo-2,8-dimethylquinoline are synthesized and characterized, their biological activity can be assessed using a variety of in vitro assays.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the use of the MTT assay to determine the antiproliferative effects of new compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours, allowing the formation of formazan crystals.

  • Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for Preclinical Evaluation

The following diagram illustrates a general workflow for the preclinical evaluation of novel derivatives of 6-bromo-2,8-dimethylquinoline.

Preclinical_Evaluation Start Synthesized Derivative InVitro In Vitro Screening (e.g., MTT Assay, Enzyme Assays) Start->InVitro Hit Hit Compound(s) (Potent & Selective) InVitro->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR informs Lead Lead Compound SAR->Lead InVivo In Vivo Efficacy Studies (Animal Models) Lead->InVivo Tox Toxicity & PK/PD Studies InVivo->Tox Candidate Preclinical Candidate Tox->Candidate

Sources

Application Notes and Protocols for 6-Bromo-2,8-dimethylquinoline Derivatives in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic substitution on the quinoline ring system is a proven method to modulate the physicochemical and pharmacological properties of these derivatives. Among the vast chemical space of quinoline analogs, 6-bromo-2,8-dimethylquinoline presents a particularly compelling starting point for structure-activity relationship (SAR) studies. The bromine atom at the 6-position serves as a versatile synthetic handle for further functionalization, while the methyl groups at the 2- and 8-positions can influence the molecule's conformation and interaction with biological targets.[2][3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to undertake SAR studies on 6-bromo-2,8-dimethylquinoline derivatives. It details the synthesis of the core scaffold, protocols for evaluating biological activity, and a systematic approach to elucidating the relationships between chemical structure and biological function.

Synthesis of the 6-Bromo-2,8-dimethylquinoline Scaffold

The synthesis of the 6-bromo-2,8-dimethylquinoline core can be efficiently achieved through the Doebner-von Miller reaction. This classic method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, catalyzed by a strong acid.[4][5][6] This reaction is a reliable and scalable approach to constructing the quinoline ring system.[7][8]

Protocol 1: Synthesis of 6-Bromo-2,8-dimethylquinoline

This protocol outlines the synthesis of the parent 6-bromo-2,8-dimethylquinoline scaffold.

Materials and Reagents:

  • 4-Bromo-2-methylaniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-methylaniline (1.0 equivalent) in ethanol.

  • Acid Catalyst: Carefully add concentrated hydrochloric acid (catalytic amount) to the solution.

  • Addition of α,β-Unsaturated Aldehyde: Slowly add crotonaldehyde (2.0 equivalents) to the reaction mixture. Causality: The excess crotonaldehyde drives the reaction towards the formation of the desired quinoline product.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 6-bromo-2,8-dimethylquinoline.

Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

DOT Diagram: Synthetic Workflow

G cluster_synthesis Synthesis Workflow start Reactants: 4-Bromo-2-methylaniline Crotonaldehyde reaction Doebner-von Miller Reaction (HCl, Ethanol, Reflux) start->reaction workup Aqueous Work-up (NaHCO3, DCM Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product 6-Bromo-2,8-dimethylquinoline purification->product G cluster_sar Structure-Activity Relationship (SAR) Workflow lead Lead Compound: 6-Bromo-2,8-dimethylquinoline synthesis Synthesis of Analogs (Modification at key positions) lead->synthesis bioassay Biological Evaluation (e.g., Anticancer, Antimicrobial Assays) synthesis->bioassay data Data Analysis (Correlate structure with activity) bioassay->data sar Establish SAR data->sar optimization Lead Optimization sar->optimization optimization->synthesis

Sources

Application Notes and Protocols for the Synthesis and Biological Evaluation of 6-Bromo-2,8-dimethylquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic substitution on the quinoline ring system allows for the fine-tuning of its pharmacological profile. This application note provides a comprehensive guide for the synthesis of 6-bromo-2,8-dimethylquinoline and its analogs, a class of compounds with significant potential for drug discovery. We present a detailed, field-tested protocol based on the Doebner-von Miller reaction, a robust and versatile method for quinoline synthesis.[4][5] Furthermore, we outline standardized protocols for the preliminary biological screening of these novel analogs for both anticancer and antimicrobial activities, providing researchers with a validated workflow from synthesis to initial biological characterization.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered immense interest in the field of drug discovery.[2] Their versatile structure allows for diverse functionalization, leading to a wide array of pharmacological activities.[6] The introduction of a bromine atom at the 6-position and methyl groups at the 2- and 8-positions of the quinoline ring is a deliberate design strategy. The bromine atom can enhance lipophilicity and may act as a point for further chemical modification, while the methyl groups can influence the steric and electronic properties of the molecule, potentially leading to improved target binding and efficacy. This guide focuses on the synthesis of 6-bromo-2,8-dimethylquinoline as a representative analog and provides a framework for its biological evaluation.

Synthetic Protocol: Doebner-von Miller Synthesis of 6-Bromo-2,8-dimethylquinoline

The Doebner-von Miller reaction is a classic and reliable method for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[4][7] This acid-catalyzed reaction proceeds through a series of steps including Michael addition, cyclization, and oxidation to yield the final quinoline product.[8]

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
4-Bromo-2-methylanilineC₇H₈BrN186.05≥98%Sigma-Aldrich
CrotonaldehydeC₄H₆O70.09≥99%Alfa Aesar
Hydrochloric Acid (conc.)HCl36.4637%Fisher Scientific
NitrobenzeneC₆H₅NO₂123.11≥99%Acros Organics
Sodium HydroxideNaOH40.00≥97%VWR
Dichloromethane (DCM)CH₂Cl₂84.93≥99.8%J.T.Baker
Anhydrous Magnesium SulfateMgSO₄120.37≥99.5%EMD Millipore
Ethyl AcetateC₄H₈O₂88.11≥99.5%Merck
HexaneC₆H₁₄86.18≥98.5%BDH
Step-by-Step Synthesis Protocol
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 4-bromo-2-methylaniline (18.6 g, 0.1 mol).

  • Acidification: To the flask, cautiously add concentrated hydrochloric acid (30 mL) while stirring. An exothermic reaction will occur, forming the aniline hydrochloride salt.

  • Addition of Oxidizing Agent: Add nitrobenzene (12.3 g, 0.1 mol) to the reaction mixture. Nitrobenzene serves as the oxidizing agent to aromatize the dihydroquinoline intermediate.

  • Addition of Carbonyl Compound: Heat the mixture to 100°C in an oil bath. Slowly add crotonaldehyde (14.0 g, 0.2 mol) dropwise from the dropping funnel over a period of 30 minutes. The reaction is highly exothermic; maintain careful control of the addition rate to keep the temperature below 130°C.

  • Reaction: After the addition is complete, heat the reaction mixture under reflux at 130-140°C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate mobile phase.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a 1 L beaker containing 500 mL of water.

  • Removal of Nitrobenzene: Steam distill the mixture to remove the unreacted nitrobenzene. The distillate will be milky at first and will become clear when all the nitrobenzene has been removed.

  • Basification: Cool the remaining mixture and make it alkaline by the slow addition of a 40% aqueous sodium hydroxide solution until the pH is approximately 10. This will precipitate the crude product.

  • Extraction: Extract the product with dichloromethane (3 x 100 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity to 9:1 hexane:ethyl acetate) to afford pure 6-bromo-2,8-dimethylquinoline.

Characterization of 6-Bromo-2,8-dimethylquinoline

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm): Aromatic protons in the range of 7.0-8.0 ppm, two singlets for the methyl groups around 2.5-2.8 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ, ppm): Aromatic carbons in the range of 120-150 ppm, methyl carbons around 20-25 ppm.

  • Mass Spectrometry (EI-MS): The mass spectrum should show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). For C₁₁H₁₀BrN, the expected m/z is approximately 235 and 237.[9]

  • Infrared (IR) Spectroscopy: Characteristic peaks for C-H aromatic stretching (~3050 cm⁻¹), C-H aliphatic stretching (~2950 cm⁻¹), C=C and C=N aromatic ring stretching (1600-1450 cm⁻¹), and C-Br stretching (600-500 cm⁻¹).

G cluster_synthesis Synthesis Workflow Reactants 4-Bromo-2-methylaniline + Crotonaldehyde Reaction Doebner-von Miller Reaction (HCl, Nitrobenzene, 130-140°C) Reactants->Reaction Workup Aqueous Work-up & Steam Distillation Reaction->Workup Extraction DCM Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Product 6-Bromo-2,8-dimethylquinoline Purification->Product Characterization NMR, MS, IR Product->Characterization

Caption: Workflow for the synthesis of 6-bromo-2,8-dimethylquinoline.

Protocols for Biological Screening

The synthesized 6-bromo-2,8-dimethylquinoline analogs can be screened for various biological activities. Here, we provide protocols for assessing their anticancer and antimicrobial potential.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[2]

3.1.1. Materials and Reagents

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

3.1.2. Protocol

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of the synthesized quinoline analogs in DMSO. Serially dilute the compounds in culture medium to achieve the desired final concentrations. Replace the medium in each well with 100 µL of medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Antimicrobial Activity Screening: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11]

3.2.1. Materials and Reagents

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Resazurin solution (optional, for viability indication)

3.2.2. Protocol

  • Compound Preparation: Prepare a stock solution of the quinoline analogs in DMSO. Perform a two-fold serial dilution of the compounds in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the serially diluted compound.

  • Controls: Include a positive control (bacteria with no compound), a negative control (broth only), and a control with a known antibiotic (e.g., ciprofloxacin).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be observed visually or by measuring the optical density at 600 nm. Alternatively, resazurin can be added to assess viability, where a color change from blue to pink indicates bacterial growth.[11]

G cluster_screening Biological Screening Workflow cluster_anticancer Anticancer Screening cluster_antimicrobial Antimicrobial Screening Synthesized_Analogs Synthesized Quinoline Analogs Cell_Culture Cancer Cell Culture Synthesized_Analogs->Cell_Culture Serial_Dilution Serial Dilution of Compounds Synthesized_Analogs->Serial_Dilution Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay Data_Analysis_AC IC50 Determination MTT_Assay->Data_Analysis_AC Bacterial_Culture Bacterial Culture Bacterial_Culture->Serial_Dilution Inoculation Inoculation Serial_Dilution->Inoculation MIC_Determination MIC Determination Inoculation->MIC_Determination

Caption: General workflow for the biological screening of quinoline analogs.

Conclusion

This application note provides a robust and detailed framework for the synthesis of 6-bromo-2,8-dimethylquinoline analogs via the Doebner-von Miller reaction and their subsequent preliminary biological evaluation. The protocols outlined herein are designed to be reproducible and serve as a valuable resource for researchers in medicinal chemistry and drug discovery. The systematic exploration of this chemical space is anticipated to yield novel quinoline derivatives with potent therapeutic potential.

References

  • Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. PubMed. Available at: [Link]

  • Doebner–Miller reaction. Wikipedia. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. National Center for Biotechnology Information. Available at: [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. Available at: [Link]

  • Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. Google Patents.
  • A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. International Journal of Antimicrobial Agents. Available at: [Link]

  • Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines. ResearchGate. Available at: [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. Available at: [Link]

  • Doebner-von Miller reaction. Semantic Scholar. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Available at: [Link]

  • Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Center for Biotechnology Information. Available at: [Link]

  • 1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;... ResearchGate. Available at: [Link]

  • 6-Bromo-2,8-dimethylquinoline. PubChem. Available at: [Link]

  • Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. ResearchGate. Available at: [Link]

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. National Center for Biotechnology Information. Available at: [Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. MDPI. Available at: [Link]

Sources

Definitive Analytical Protocols for 6-Bromo-2,8-dimethylquinoline: A Guide to HPLC and GC-MS Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2,8-dimethylquinoline is a substituted heterocyclic aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Accurate and robust analytical methods are paramount for ensuring purity, monitoring reaction kinetics, and performing quality control during the research and development process. This guide provides two comprehensive, validated protocols for the analysis of 6-Bromo-2,8-dimethylquinoline: a High-Performance Liquid Chromatography (HPLC) method for quantification and purity assessment, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for definitive identification and trace-level detection. The causality behind each methodological choice is detailed, providing a framework for adaptation and troubleshooting.

Analyte Physicochemical Profile: The Foundation of Method Design

A thorough understanding of the analyte's properties is the cornerstone of logical and efficient method development. 6-Bromo-2,8-dimethylquinoline's characteristics dictate the optimal analytical strategies.

The compound's structure features a quinoline core, a heterocyclic aromatic system, substituted with two methyl groups and a bromine atom. This structure imparts a significant degree of hydrophobicity, making it sparingly soluble in water but soluble in common organic solvents like acetonitrile and methanol.[1] Its calculated XLogP3 value of 3.6 quantitatively confirms this nonpolar nature.[2] Furthermore, its predicted boiling point of 316.3°C suggests it is sufficiently volatile for gas chromatography analysis without requiring derivatization.[3]

PropertyValueSource & Rationale
Molecular Formula C₁₁H₁₀BrN[2][4]
Molecular Weight 236.11 g/mol [2][4]
Predicted XLogP3 3.6[2] - Indicates high hydrophobicity, ideal for reverse-phase HPLC.
Predicted Boiling Point 316.3 ± 37.0 °C[3] - Confirms suitability for GC analysis.
Structure Aromatic Heterocycle[2] - Possesses a chromophore, making it suitable for UV detection in HPLC.

High-Performance Liquid Chromatography (HPLC) Protocol for Quantification

Principle of Separation

Reverse-Phase HPLC (RP-HPLC) is the chosen modality for this compound. The decision is directly informed by the analyte's high hydrophobicity (XLogP3 = 3.6).[2][5] The stationary phase, a nonpolar octadecylsilane (C18) column, strongly retains the nonpolar 6-Bromo-2,8-dimethylquinoline molecule through hydrophobic interactions.[5][6] Elution is achieved by using a more polar mobile phase, a mixture of acetonitrile and water. By gradually increasing the proportion of the organic solvent (acetonitrile), the polarity of the mobile phase is decreased, which in turn reduces the analyte's retention, allowing it to elute from the column as a sharp, symmetrical peak.[7][8] UV detection is selected due to the compound's aromatic quinoline structure, which absorbs UV light effectively.[6][9]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Analyte Standard B Dissolve in Acetonitrile (Stock Solution) A->B C Prepare Serial Dilutions (Calibration Standards) B->C E Filter through 0.45 µm Syringe Filter C->E D Prepare Sample Solution (e.g., in Acetonitrile) D->E F Equilibrate C18 Column with Mobile Phase E->F G Inject Sample/Standard (10 µL) F->G H Isocratic Elution (ACN/Water) G->H I UV Detection H->I J Integrate Peak Area I->J K Generate Calibration Curve J->K L Quantify Analyte K->L

Caption: HPLC analysis workflow for 6-Bromo-2,8-dimethylquinoline.

Experimental Protocol

A. Reagents and Materials:

  • 6-Bromo-2,8-dimethylquinoline reference standard

  • HPLC-grade acetonitrile (ACN)

  • High-purity water (e.g., Milli-Q or 18.2 MΩ·cm)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • 0.45 µm syringe filters (PTFE or nylon)

  • HPLC vials with septa

B. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).[6]

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 phase is the standard first choice for method development with nonpolar aromatic compounds.

C. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

D. Preparation of Sample Solutions:

  • Accurately weigh the sample containing 6-Bromo-2,8-dimethylquinoline.

  • Dissolve the sample in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range.

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[6]

E. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention for hydrophobic aromatic compounds.[5][6]
Mobile Phase Acetonitrile : Water (70:30, v/v)Balances retention time and peak shape. Adjust ratio as needed.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring good efficiency.[6]
Injection Volume 10 µLA typical volume that balances sensitivity and peak broadening.[6]
Column Temperature 30 °CMaintains stable retention times and improves peak symmetry.
Detection UV at 275 nm (or DAD scan 200-400 nm)Quinoline derivatives typically exhibit strong absorbance in this region. A DAD allows for peak purity analysis.
Run Time 10 minutesSufficient to allow for elution of the analyte and any common impurities.

F. System Suitability and Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.[6]

  • Inject a blank (mobile phase) to ensure no system contamination.

  • Make replicate injections (n=5) of a mid-range calibration standard. The relative standard deviation (RSD) of the peak area should be < 2%.

  • Inject the calibration standards in order of increasing concentration.

  • Construct a calibration curve by plotting peak area versus concentration. The correlation coefficient (r²) should be > 0.999.[6]

  • Inject the prepared sample solutions for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Identification

Principle of Analysis

GC-MS is a powerful technique for the definitive identification of volatile and semi-volatile compounds.[9] 6-Bromo-2,8-dimethylquinoline is well-suited for this analysis due to its thermal stability and sufficient volatility at typical GC operating temperatures.[3] The sample is first vaporized in a heated inlet. Separation occurs in a capillary column, typically with a nonpolar stationary phase (e.g., 5% phenyl-methylpolysiloxane), which separates compounds based on their boiling points and interactions with the phase.[10]

Temperature programming , the gradual increase of the column temperature, is essential.[11][12] It ensures that the analyte elutes as a sharp peak and allows for the separation of compounds with a wide range of boiling points.[11][13]

Following separation, the analyte enters the mass spectrometer and is ionized, most commonly by Electron Ionization (EI) . High-energy electrons bombard the molecule, causing it to fragment in a reproducible pattern, creating a unique mass spectrum that serves as a chemical fingerprint.[14] A critical diagnostic feature for 6-Bromo-2,8-dimethylquinoline will be the presence of the molecular ion (M⁺) and an M+2 ion peak of nearly equal intensity, which is characteristic of compounds containing a single bromine atom due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[15]

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Prepare Stock Solution (e.g., 1 mg/mL in Acetone) B Dilute to Working Concentration (e.g., 1-10 µg/mL) A->B C Transfer to GC Vial B->C D Inject Sample (1 µL) C->D E Vaporization in Inlet D->E F Separation on Capillary Column (Temperature Program) E->F G Electron Ionization (EI) F->G H Mass Analysis (Quadrupole) G->H I Identify Peak via Retention Time H->I J Analyze Mass Spectrum I->J K Confirm Structure via Fragmentation & Isotope Pattern J->K

Caption: GC-MS analysis workflow for 6-Bromo-2,8-dimethylquinoline.

Experimental Protocol

A. Reagents and Materials:

  • 6-Bromo-2,8-dimethylquinoline reference standard

  • GC-grade solvent (e.g., Acetone, Ethyl Acetate, or Dichloromethane)

  • GC vials with septa

B. Instrumentation:

  • Gas chromatograph equipped with a capillary column inlet (split/splitless) and a temperature-programmable oven.

  • Mass selective detector (MSD), such as a quadrupole analyzer.

  • A nonpolar capillary column (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).

C. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a suitable GC-compatible solvent (e.g., acetone) in a volumetric flask.

  • Working Standard (e.g., 10 µg/mL): Dilute the stock solution as needed to prepare a working standard for injection.

  • Sample Preparation: Dissolve the sample in the same solvent to achieve a similar concentration as the working standard.

D. Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended SettingRationale
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µmA robust, low-bleed, nonpolar column ideal for general-purpose analysis of aromatic compounds.[10]
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
Inlet Temperature 280 °CEnsures rapid and complete vaporization of the analyte.
Injection Mode Split (e.g., 20:1 ratio)Prevents column overloading and ensures sharp peaks for concentrated samples. Use splitless for trace analysis.
Injection Volume 1 µLStandard volume for capillary GC.
Oven Program Initial 150°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min)The temperature program separates the analyte from solvent and potential impurities effectively.[11][12][16]
MS Transfer Line 290 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for EI, promoting fragmentation.
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy for reproducible fragmentation and library matching.
Mass Scan Range 50 - 350 amuCovers the molecular weight of the analyte and its expected fragments.
Solvent Delay 3 minutesPrevents the high concentration of solvent from entering and saturating the MS detector.

E. Data Interpretation:

  • Retention Time: Confirm that the peak in the sample chromatogram has the same retention time as the injected reference standard.

  • Mass Spectrum: Extract the mass spectrum from the apex of the chromatographic peak.

  • Molecular Ion: Identify the molecular ion peak (M⁺) at m/z 235 and the M+2 peak at m/z 237. Their relative abundance should be approximately 1:1, confirming the presence of one bromine atom.[15]

  • Fragmentation Pattern: Analyze the fragmentation pattern. Key fragments may include the loss of a bromine atom ([M-Br]⁺) or a methyl group ([M-CH₃]⁺). Compare the sample spectrum to the reference standard spectrum for a definitive match.

References

  • Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
  • Nowik, W., Płotka-Wasylka, J., & Namieśnik, J. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Bromo-2,8-dimethylquinoline. PubChem. [Link]

  • Taylor & Francis Online. (2018). Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. [Link]

  • Ötvös, I., & Szepesy, L. (1979). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Periodica Polytechnica Chemical Engineering. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. [Link]

  • Phenomenex. (2025). Temperature Programming for Better GC Results. [Link]

  • LCGC International - Chromatography Online. (n.d.). Use of Electron Capture Negative Ion Mass Spectra to Establish the Identities of Polybrominated Diphenyl Ether Flame Retardants and Their Degradation Products. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Harris, W. E., & Habgood, H. W. (1964). Temperature programming in gas chromatography. Talanta. [Link]

  • ALWSCI. (2023). What Is Temperature Programming in Gas Chromatography?. [Link]

  • Drawell. (n.d.). Why Is Temperature Programming Used in Gas Chromatography. [Link]

  • PubMed. (2008). Determination of aromatic and polycyclic aromatic hydrocarbons in gasoline using programmed temperature vaporization-gas chromatography-mass spectrometry. [Link]

  • ResearchGate. (2014). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. [Link]

  • ResearchGate. (2014). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. [Link]

  • Axion Labs. (2023). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. [Link]

  • National Institute of Standards and Technology. (n.d.). Bromine. NIST WebBook. [Link]

  • ResearchGate. (2018). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and.... [Link]

  • ResearchGate. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. [Link]

  • Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. [Link]

  • Research and Reviews: Journal of Chemistry. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Bromo-2-methoxyquinoline. PubChem. [Link]

  • ResearchGate. (2012). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. [Link]

  • Analytical Chemistry. (1967). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. [Link]

  • Agilent. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. [Link]

  • Solubility of Things. (n.d.). 2,6-Dimethylquinoline. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Bromo-2-methylquinoline. PubChem. [Link]

Sources

Application Notes and Protocols for the Derivatization of 6-Bromo-2,8-dimethylquinoline for Novel Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

Quinoline and its derivatives are a cornerstone in the field of medicinal chemistry, recognized as a "privileged scaffold" due to their consistent presence in a wide array of biologically active compounds.[1][2] This heterocyclic system, composed of a fused benzene and pyridine ring, offers a versatile platform for structural modification, enabling the development of novel therapeutic agents.[3] The diverse pharmacological activities associated with the quinoline nucleus include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5] The synthetic versatility of quinoline allows for the generation of large, structurally diverse libraries of derivatives, making it an attractive starting point for drug discovery programs.[3]

The specific scaffold, 6-bromo-2,8-dimethylquinoline, presents a unique opportunity for the creation of novel compound libraries. The bromine atom at the 6-position serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The methyl groups at the 2- and 8-positions also offer potential sites for functionalization and can influence the overall physicochemical properties and biological activity of the resulting compounds. This document provides a detailed guide to the derivatization of 6-bromo-2,8-dimethylquinoline, including synthetic protocols for key transformations and strategies for the generation of novel compound libraries for screening and lead optimization.

Synthesis of the Starting Material: 6-Bromo-2,8-dimethylquinoline

A plausible synthetic route to the starting material, 6-bromo-2,8-dimethylquinoline, can be adapted from established methods for quinoline synthesis, such as the Doebner-von Miller reaction. This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst and an oxidizing agent.

Protocol 1: Synthesis of 6-Bromo-2,8-dimethylquinoline

Materials:

  • 4-Bromo-2-methylaniline

  • Crotonaldehyde

  • Hydrochloric acid (concentrated)

  • Nitrobenzene (or another suitable oxidizing agent)

  • Sodium hydroxide solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated hydrochloric acid to 4-bromo-2-methylaniline.

  • Heat the mixture and add nitrobenzene as the oxidizing agent.

  • Slowly add crotonaldehyde dropwise to the heated reaction mixture.

  • Reflux the reaction for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully neutralize it with a sodium hydroxide solution.

  • Extract the product into an organic solvent such as dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 6-bromo-2,8-dimethylquinoline by column chromatography on silica gel.

Characterization: The structure and purity of the synthesized 6-bromo-2,8-dimethylquinoline should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6][7]

Derivatization at the 6-Position: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position of the quinoline ring is a key functional group that enables a wide range of derivatizations through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.[8]

Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-2,8-dimethylquinolines

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound.[9] This reaction is highly valuable for synthesizing biaryl compounds, which are common motifs in pharmaceuticals.[8]

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product.[10]

DOT Diagram of Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Combine Reactants: 6-bromo-2,8-dimethylquinoline, arylboronic acid, catalyst, base Inert Establish Inert Atmosphere (Argon/Nitrogen) Start->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute and Extract Cool->Extract Characterize Product Purify Purify by Chromatography Extract->Purify Characterize Product End 6-Aryl-2,8-dimethylquinoline Purify->End Characterize Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 6-Bromo-2,8-dimethylquinoline

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene)

Procedure:

  • In an oven-dried Schlenk flask, combine 6-bromo-2,8-dimethylquinoline, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.[8]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by flash column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

CatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100
Pd₂(dba)₃XPhosK₂CO₃1,4-Dioxane90
Pd(PPh₃)₄-Na₂CO₃Toluene/Ethanol/H₂O80
Buchwald-Hartwig Amination: Synthesis of 6-Amino-2,8-dimethylquinolines

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[11][12] This reaction is particularly useful for introducing primary and secondary amines at the 6-position of the quinoline core.

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond.[11][13]

DOT Diagram of Buchwald-Hartwig Amination Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_ArBr L_n(Br)Pd(II)-Ar Pd0->PdII_ArBr Ar-Br AmineCoord Amine Coordination PdII_Amine [L_n(Br)Pd(II)(Ar)(HNR'R'')]+ PdII_ArBr->PdII_Amine HNR'R'' Deprotonation Deprotonation (Base) PdII_Amido L_n(Br)Pd(II)(Ar)(NR'R'') PdII_Amine->PdII_Amido PdII_Amido->Pd0 Ar-NR'R'' RedElim Reductive Elimination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.[11]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 6-Bromo-2,8-dimethylquinoline

  • Primary or secondary amine (1.2-1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP, DavePhos)

  • Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the ligand in a Schlenk tube.

  • Add 6-bromo-2,8-dimethylquinoline, the base, and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[11]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[11]

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination

Palladium PrecatalystLigandBaseSolventTemperature (°C)
Pd₂(dba)₃XPhosLHMDSDioxane100
Pd(OAc)₂BINAPNaOtBuToluene110
Pd₂(dba)₃DavePhosK₃PO₄Dioxane100
Sonogashira Coupling: Synthesis of 6-Alkynyl-2,8-dimethylquinolines

The Sonogashira coupling reaction is an efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[14] This reaction provides access to arylalkynes, which are valuable intermediates in organic synthesis and can be further functionalized.

Reaction Principle: The reaction is co-catalyzed by palladium and copper complexes. The palladium cycle is similar to other cross-coupling reactions, while the copper co-catalyst facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[15]

Protocol 4: General Procedure for Sonogashira Coupling

Materials:

  • 6-Bromo-2,8-dimethylquinoline

  • Terminal alkyne (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) co-catalyst (e.g., CuI) (1-5 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a solution of 6-bromo-2,8-dimethylquinoline and the terminal alkyne in the anhydrous solvent, add the palladium catalyst, copper(I) iodide, and the amine base under an inert atmosphere.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Functionalization of the Methyl Groups

The methyl groups at the 2- and 8-positions of the quinoline ring can also be functionalized to further increase the diversity of the compound library.

Oxidation to Aldehydes

The methyl groups can be oxidized to the corresponding aldehydes, which can then be used in a variety of subsequent reactions such as reductive amination, Wittig reactions, or aldol condensations. A common method for this transformation is the Kornblum oxidation, which utilizes dimethyl sulfoxide (DMSO) as the oxidant.[16]

Condensation Reactions

The methyl group at the 2-position is particularly activated and can undergo condensation reactions with various electrophiles, such as aldehydes and ketones, in the presence of a base. This allows for the introduction of new side chains and the extension of the molecular scaffold.

Building Novel Compound Libraries

By systematically applying the derivatization strategies outlined above, it is possible to generate large and diverse libraries of novel 6-bromo-2,8-dimethylquinoline derivatives. A combinatorial approach, where different arylboronic acids, amines, and terminal alkynes are reacted with the core scaffold, will rapidly expand the chemical space. Further diversification can be achieved by functionalizing the methyl groups.

DOT Diagram of Compound Library Generation Strategy:

Library_Generation cluster_derivatization Primary Derivatization at C6-Position cluster_products1 Initial Compound Libraries cluster_diversification Secondary Diversification Start 6-Bromo-2,8-dimethylquinoline Suzuki Suzuki-Miyaura Coupling (Arylboronic Acids) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Aryl_Library 6-Aryl-2,8-dimethylquinolines Suzuki->Aryl_Library Amino_Library 6-Amino-2,8-dimethylquinolines Buchwald->Amino_Library Alkynyl_Library 6-Alkynyl-2,8-dimethylquinolines Sonogashira->Alkynyl_Library Methyl_Func Functionalization of Methyl Groups (Oxidation, Condensation) Aryl_Library->Methyl_Func Amino_Library->Methyl_Func Alkynyl_Library->Methyl_Func Final_Library Diverse Novel Compound Library Methyl_Func->Final_Library

Caption: Strategy for generating diverse compound libraries.

Applications in Drug Discovery

The synthesized libraries of novel 6-bromo-2,8-dimethylquinoline derivatives can be screened against a variety of biological targets to identify new hit compounds. The quinoline scaffold is a known pharmacophore for a range of activities, and the diverse functional groups introduced through the derivatization strategies described here can modulate the potency, selectivity, and pharmacokinetic properties of the compounds.[17] Virtual screening and molecular docking studies can also be employed to prioritize compounds for synthesis and biological evaluation.[17]

Conclusion

6-Bromo-2,8-dimethylquinoline is a valuable and versatile starting material for the synthesis of novel compound libraries for drug discovery. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and functionalization of the methyl groups, allows for the rapid generation of a wide range of structurally diverse molecules. The protocols and strategies outlined in this document provide a comprehensive guide for researchers to explore the chemical space around this promising scaffold and to accelerate the discovery of new therapeutic agents.

References

  • Benchchem. "Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery." Accessed December 12, 2023.
  • MDPI. "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review." Accessed December 12, 2023. [Link]

  • Brieflands. "Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?." Accessed December 12, 2023. [Link]

  • Benchchem. "Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one." Accessed December 12, 2023.
  • ResearchGate. "General mechanism of C(sp³)-H functionalization of 2-methyl quinolines." Accessed December 12, 2023. [Link]

  • Benchchem. "Application of 6-Methoxy-2,3-dimethylquinoxaline in Medicinal Chemistry." Accessed December 12, 2023.
  • NINGBO INNO PHARMCHEM CO.,LTD. "Exploring the Utility of 2,6-Dimethylquinoline in Modern Pharmaceutical Synthesis." Accessed December 12, 2023. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). "Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress." Accessed December 12, 2023. [Link]

  • NIH. "Virtual screening of quinoline derived library for SARS-COV-2 targeting viral entry and replication." Accessed December 12, 2023. [Link]

  • Benchchem. "Application Notes and Protocols for Buchwald-Hartwig Amination of 6-Bromoquinoline." Accessed December 12, 2023.
  • PMC - NIH. "Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics." Accessed December 12, 2023. [Link]

  • ACS Omega. "Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines." Accessed December 12, 2023. [Link]

  • Chemistry LibreTexts. "Sonogashira Coupling." Accessed December 12, 2023. [Link]

  • ResearchGate. "Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones." Accessed December 12, 2023. [Link]

  • PubMed. "Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency." Accessed December 12, 2023. [Link]

  • ResearchGate. "Quinoline as a Privileged Scaffold in Cancer Drug Discovery." Accessed December 12, 2023. [Link]

  • Ingenta Connect. "Quinoline: An Attractive Scaffold in Drug Design." Accessed December 12, 2023. [Link]

  • NIH. "A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid." Accessed December 12, 2023. [Link]

  • PubMed. "An overview of quinoline as a privileged scaffold in cancer drug discovery." Accessed December 12, 2023. [Link]

  • ResearchGate. "Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6)." Accessed December 12, 2023. [Link]

  • Benchchem. "comparing the efficacy of different catalysts for 3-bromoquinoline coupling." Accessed December 12, 2023.
  • Bentham Science Publisher. "Quinoline: An Attractive Scaffold in Drug Design." Accessed December 12, 2023. [Link]

  • MySkinRecipes. "2,5-Dimethylquinoline." Accessed December 12, 2023. [Link]

  • MDPI. "Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis." Accessed December 12, 2023. [Link]

  • "Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Deriv
  • Wikipedia. "Buchwald–Hartwig amination." Accessed December 12, 2023. [Link]

  • Benchchem. "Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines." Accessed December 12, 2023.
  • Scribd. "Synthesis of 6-Bromoquinoline." Accessed December 12, 2023. [Link]

  • ResearchGate. "Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain." Accessed December 12, 2023. [Link]

  • Google Patents. "CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-." Accessed December 12, 2023.
  • ResearchGate. "Sonogashira cross-coupling reaction of 5-bromoindole 15 with..." Accessed December 12, 2023. [Link]

  • NIH. "Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents." Accessed December 12, 2023. [Link]

  • Wikipedia. "Sonogashira coupling." Accessed December 12, 2023. [Link]

  • The Royal Society of Chemistry.
  • NIH. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters." Accessed December 12, 2023. [Link]

  • Organic Chemistry Portal. "Sonogashira Coupling." Accessed December 12, 2023. [Link]

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." Accessed December 12, 2023. [Link]

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination." Accessed December 12, 2023. [Link]

  • Benchchem. "Application Notes and Protocols for the Derivatization of 6-Bromo-1-methylquinolin-4(1H)-one for SAR Studies." Accessed December 12, 2023.
  • PubChem. "6-Bromo-2,8-dimethylquinoline." Accessed December 12, 2023. [Link]

Sources

Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 6-Bromo-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Kinase Inhibitor Design

The quinoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its rigid, planar structure and versatile sites for substitution allow for the precise spatial arrangement of pharmacophoric features, making it an ideal template for targeting the ATP-binding site of protein kinases.[4] Aberrant kinase activity is a hallmark of many cancers, and quinoline-based molecules have demonstrated significant potential as inhibitors of key signaling pathways, including those driven by EGFR, VEGFR, and PI3K.[5][6][7]

This guide focuses on 6-Bromo-2,8-dimethylquinoline , a highly adaptable starting material for the synthesis of novel kinase inhibitor libraries. The bromine atom at the C-6 position serves as a versatile synthetic handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions. The methyl groups at the C-2 and C-8 positions can influence the compound's physicochemical properties, such as solubility and lipophilicity, and provide steric constraints that can enhance binding selectivity for specific kinase targets.

The primary synthetic strategies detailed herein are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, which enable the formation of C-C and C-N bonds, respectively. These reactions are cornerstones of modern drug discovery, allowing for the rapid and efficient generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[8][9][10]

Logical Workflow for Library Synthesis

The strategic functionalization of 6-Bromo-2,8-dimethylquinoline allows for the creation of a focused library of potential kinase inhibitors. The workflow is designed to explore different chemical spaces around the quinoline core by introducing a variety of aryl, heteroaryl, and amino substituents.

G cluster_start Starting Material cluster_reactions Key Diversification Reactions cluster_products Intermediate Libraries cluster_final Screening & Optimization A 6-Bromo-2,8-dimethylquinoline B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B Aryl/Heteroaryl Boronic Acid/Ester, Pd Catalyst, Base C Buchwald-Hartwig Amination (C-N Bond Formation) A->C Amine/Amide, Pd Catalyst, Base D 6-Aryl/Heteroaryl- 2,8-dimethylquinolines B->D E 6-Amino- 2,8-dimethylquinolines C->E F Kinase Inhibitor Library for SAR Studies D->F E->F

Caption: General workflow for diversifying 6-Bromo-2,8-dimethylquinoline.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol details a standard procedure for the palladium-catalyzed coupling of 6-Bromo-2,8-dimethylquinoline with various aryl or heteroaryl boronic acids. The Suzuki-Miyaura reaction is highly valued for its tolerance of a wide range of functional groups and its generally mild reaction conditions.[11]

Causality and Experimental Rationale
  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is chosen for its high efficiency and stability. The dppf ligand provides the right balance of electron density and steric bulk to facilitate both oxidative addition and reductive elimination steps in the catalytic cycle.

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base sufficient to activate the boronic acid via formation of a boronate complex, which is essential for the transmetalation step.

  • Solvent System: A mixture of 1,4-dioxane and water is used. Dioxane solubilizes the organic starting material and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[11]

  • Inert Atmosphere: Palladium(0), the active catalytic species, is readily oxidized by atmospheric oxygen. Therefore, degassing the solvent and maintaining the reaction under an inert atmosphere (Argon or Nitrogen) is critical to prevent catalyst deactivation and ensure high yields.[9]

Materials and Reagents
Reagent/MaterialPurpose
6-Bromo-2,8-dimethylquinolineStarting Material (1.0 equiv)
Aryl/Heteroaryl Boronic AcidCoupling Partner (1.2-1.5 equiv)
Pd(dppf)Cl₂·CH₂Cl₂Palladium Catalyst (0.03-0.05 equiv)
Potassium Carbonate (K₂CO₃)Base (2.0-3.0 equiv)
1,4-Dioxane, AnhydrousOrganic Solvent
Water, DegassedAqueous Solvent
Ethyl Acetate (EtOAc)Extraction Solvent
BrineAqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent
Silica GelChromatography Stationary Phase
Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask or microwave vial, add 6-Bromo-2,8-dimethylquinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with argon or nitrogen gas three times. This process is crucial to remove oxygen.[9]

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio by volume) via syringe. The total solvent volume should be sufficient to create a ~0.1 M solution with respect to the starting material.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[9]

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 6-aryl-2,8-dimethylquinoline derivative.

Illustrative Data: Suzuki-Miyaura Coupling

The following table provides representative data for the synthesis of a hypothetical series of inhibitors. Yields are based on typical outcomes for similar couplings.[10]

EntryBoronic Acid PartnerProductTypical Yield (%)
1Phenylboronic acid2,8-Dimethyl-6-phenylquinoline85-95%
24-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-2,8-dimethylquinoline80-90%
33-Pyridinylboronic acid2,8-Dimethyl-6-(pyridin-3-yl)quinoline70-85%
44-(Trifluoromethyl)phenylboronic acid2,8-Dimethyl-6-(4-(trifluoromethyl)phenyl)quinoline75-88%

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines the palladium-catalyzed amination of 6-Bromo-2,8-dimethylquinoline. This reaction is a powerful tool for installing primary or secondary amines, which are common features in kinase inhibitors, often acting as hydrogen bond donors or acceptors.[12][13]

Causality and Experimental Rationale
  • Catalyst/Ligand System: A combination of Pd₂(dba)₃ (a stable Pd(0) source) and Xantphos is highly effective. Xantphos is a bulky, electron-rich bisphosphine ligand with a large "bite angle." This geometry promotes the reductive elimination step, which is often the rate-limiting step in C-N cross-coupling, leading to higher yields and preventing side reactions.[8][14]

  • Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base required to deprotonate the amine coupling partner, forming the active amide species for the catalytic cycle.

  • Solvent: Anhydrous toluene is a common choice as it is a non-polar, high-boiling solvent suitable for the reaction temperatures required and is compatible with the strong base used.

Materials and Reagents
Reagent/MaterialPurpose
6-Bromo-2,8-dimethylquinolineStarting Material (1.0 equiv)
Amine or Amide DerivativeCoupling Partner (1.2-1.5 equiv)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Palladium Pre-catalyst (0.02 equiv)
XantphosLigand (0.04 equiv)
Sodium tert-butoxide (NaOtBu)Base (1.4-2.0 equiv)
Toluene, AnhydrousSolvent
Ethyl Acetate (EtOAc)Extraction Solvent
Celite®Filtration Aid
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent
Silica GelChromatography Stationary Phase
Step-by-Step Procedure
  • Reaction Setup: In a glovebox or under a stream of argon, add 6-Bromo-2,8-dimethylquinoline (1.0 equiv), the amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and NaOtBu (1.4 equiv) to a dry Schlenk flask.

  • Inert Atmosphere: If not using a glovebox, seal the flask and evacuate/backfill with argon three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitoring: Track the consumption of the starting material using TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude material via silica gel column chromatography to yield the desired 6-amino-2,8-dimethylquinoline derivative.[8]

Illustrative Data: Buchwald-Hartwig Amination
EntryAmine PartnerProductTypical Yield (%)
1AnilineN-Phenyl-2,8-dimethylquinolin-6-amine75-90%
2Morpholine4-(2,8-Dimethylquinolin-6-yl)morpholine80-95%
34-FluoroanilineN-(4-Fluorophenyl)-2,8-dimethylquinolin-6-amine70-85%
4BenzamideN-(2,8-Dimethylquinolin-6-yl)benzamide65-80%

Potential Kinase Targets and Signaling Pathways

Derivatives of the quinoline scaffold are known to inhibit a wide range of kinases, particularly tyrosine kinases involved in oncogenic signaling.[2][5] The compounds synthesized from 6-Bromo-2,8-dimethylquinoline are prime candidates for screening against kinases in pathways frequently dysregulated in cancer, such as the Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[5]

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Potential Quinoline Inhibitor Inhibitor->RAF Inhibitor->MEK lab Simplified RAS-RAF-MEK-ERK Pathway

Caption: Potential inhibition points in the MAPK/ERK signaling cascade.

The diverse functionalities introduced at the C-6 position can be tailored to target the specific sub-pockets of the kinase ATP-binding site. For example, aryl groups can form favorable π-stacking interactions, while amino groups can act as key hydrogen bond donors or acceptors, mimicking the hinge-binding motif of many known kinase inhibitors.[6]

Conclusion

6-Bromo-2,8-dimethylquinoline is a valuable and versatile starting material for the development of novel kinase inhibitors. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide reliable and high-yielding pathways to generate diverse libraries of substituted quinolines. The protocols and rationale provided in this guide offer a robust framework for researchers and drug development professionals to synthesize and explore new chemical entities targeting critical oncogenic pathways.

References

  • Aboul-Enein, H. Y., & El-Rashedy, A. A. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 9159–9162. [Link]

  • Mondal, S., et al. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. Zeitschrift für Naturforschung C, Ahead of Print. [Link]

  • ResearchGate. (2010). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Request PDF. [Link]

  • El-Gamal, M. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem, e202500279. [Link]

  • CORE. (n.d.). Synthesis of Six-Membered Rings and Inhibitors of Protein Kinases. CORE. [Link]

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]

  • Musso, L., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4279. [Link]

  • Eissa, I. H., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Pharmaceuticals, 16(5), 748. [Link]

  • Al-Warhi, T., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 850. [Link]

  • Di Sarno, V., et al. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. Molecules, 27(11), 3568. [Link]

  • Ali, M., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 23(10), 2673. [Link]

  • ResearchGate. (n.d.). Selected quinoline derivatives with c-Met kinase inhibitory activity. ResearchGate. [Link]

  • Kuenstner, E. J., et al. (2023). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. RSC Medicinal Chemistry, 14(7), 1335-1343. [Link]

  • Jia, Y., et al. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 48, 128271. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing 6-Bromo-2,8-dimethylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive resource for optimizing the synthesis of 6-Bromo-2,8-dimethylquinoline, a key intermediate in pharmaceutical research. Here, we address common challenges, offer detailed troubleshooting guides, and present frequently asked questions to enhance your experimental success.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

Problem 1: Low Yield of 6-Bromo-2,8-dimethylquinoline

Symptoms: The final isolated yield of the desired product is significantly lower than expected.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] Ensure the reaction is allowed to proceed until the starting materials are consumed. Extend the reaction time if necessary, but be mindful of potential side product formation with prolonged heating.

  • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to decomposition or side reactions.

    • Solution: Optimize the reaction temperature. The Doebner-von Miller reaction, a common method for quinoline synthesis, often requires heating.[1] However, excessive temperatures can promote tar formation.[1] A systematic study of different temperatures can help identify the optimal balance for yield.

  • Poor Quality Reagents: Impurities in starting materials, particularly the aniline or the α,β-unsaturated carbonyl compound, can interfere with the reaction.

    • Solution: Use high-purity, freshly distilled, or recrystallized reagents. Ensure reagents are dry, as moisture can inhibit many of the catalysts used.

  • Inefficient Workup and Purification: Product may be lost during extraction, neutralization, or purification steps.

    • Solution: Ensure complete neutralization of the acidic reaction mixture before extraction.[1] Use an appropriate extraction solvent and perform multiple extractions to maximize recovery.[1] For purification, column chromatography with a carefully selected solvent system is often effective.

Problem 2: Significant Tar and Polymer Formation

Symptoms: The reaction mixture becomes a thick, dark, and intractable tar, making product isolation difficult and drastically reducing the yield.

Potential Causes & Solutions:

  • Acid-Catalyzed Polymerization: This is a very common issue in the Doebner-von Miller synthesis, where the strong acidic conditions catalyze the self-polymerization of the α,β-unsaturated aldehyde or ketone.[1][2]

    • Solution 1: Gradual Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can maintain a low concentration of the carbonyl compound, favoring the desired reaction over polymerization.[1][2]

    • Solution 2: Optimize Acid Catalyst: The type and concentration of the acid are critical. While strong acids are necessary, overly harsh conditions can accelerate tar formation.[2] Consider experimenting with different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) or Lewis acids (e.g., ZnCl₂, SnCl₄).[2][3] Milder Lewis acids may be preferable in some cases.[1]

    • Solution 3: Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase can significantly reduce its self-polymerization in the acidic aqueous phase.[2] A common approach involves refluxing the aniline in aqueous hydrochloric acid with the α,β-unsaturated carbonyl compound dissolved in a solvent like toluene.[2]

Problem 3: Formation of Isomeric Byproducts

Symptoms: Characterization of the product (e.g., by NMR) reveals the presence of undesired isomers in significant quantities.

Potential Causes & Solutions:

  • Lack of Regioselectivity in Cyclization: Depending on the synthetic route and the substitution pattern of the reactants, different cyclization pathways may be possible, leading to a mixture of regioisomers. For instance, in the Combes quinoline synthesis, the regioselectivity is influenced by both steric and electronic effects of the substituents.[4]

    • Solution: Carefully choose the synthetic strategy to favor the desired isomer. For the Combes synthesis, modifying the substituents on the aniline or the β-diketone can direct the cyclization.[4] For other methods, adjusting the catalyst and reaction conditions can also influence regioselectivity.

  • Side Reactions of Intermediates: Intermediates in the reaction pathway may undergo alternative reactions, leading to isomeric byproducts.

    • Solution: A thorough understanding of the reaction mechanism is crucial. By controlling reaction parameters such as temperature and reactant concentrations, it may be possible to suppress these side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 6-Bromo-2,8-dimethylquinoline?

A1: The most common and classical methods for synthesizing substituted quinolines like 6-Bromo-2,8-dimethylquinoline are the Doebner-von Miller reaction and the Combes quinoline synthesis .[5][6]

  • Doebner-von Miller Reaction: This involves the reaction of an aniline (in this case, 4-bromo-2-methylaniline) with an α,β-unsaturated carbonyl compound (such as crotonaldehyde, which would be formed in situ from acetaldehyde).[3][7] The reaction is typically catalyzed by a strong acid.[3]

  • Combes Quinoline Synthesis: This method involves the acid-catalyzed condensation of an aromatic amine with a β-diketone.[4][8][9] For 6-Bromo-2,8-dimethylquinoline, 4-bromo-2-methylaniline would be reacted with acetylacetone.

Q2: How does the mechanism of the Doebner-von Miller reaction influence byproduct formation?

A2: The mechanism of the Doebner-von Miller reaction is complex and still a subject of some debate.[3] However, it is generally accepted to proceed through a series of conjugate additions and cyclizations.[3] A proposed mechanism involves the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration.[3] A key challenge is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl, which is a major source of tarry byproducts.[1][2]

Q3: Can I use a ketone instead of an aldehyde as the α,β-unsaturated carbonyl compound in the Doebner-von Miller reaction?

A3: Yes, α,β-unsaturated ketones can be used. However, the reaction is often more successful with α,β-unsaturated aldehydes.[2] The use of γ-substituted α,β-unsaturated aldehydes or ketones can sometimes lead to complex mixtures and low yields of the desired quinoline due to steric hindrance.[2]

Q4: What are the key differences between the Doebner-von Miller and Combes syntheses for this specific target molecule?

A4: The primary difference lies in the carbonyl-containing reactant. The Doebner-von Miller reaction uses an α,β-unsaturated carbonyl compound, while the Combes synthesis utilizes a β-diketone.[4] This leads to different intermediates and potentially different reaction conditions and side product profiles. The Combes synthesis often offers a more direct route to 2,4-disubstituted quinolines.[5]

Q5: What are some modern, alternative methods for quinoline synthesis that could be applied to 6-Bromo-2,8-dimethylquinoline?

A5: Recent advances in organic synthesis have led to the development of several new methods for quinoline synthesis, often with improved efficiency and substrate scope. These include:

  • Transition Metal-Catalyzed Reactions: Methods involving catalysts based on palladium, copper, ruthenium, and rhodium have been developed for the synthesis of substituted quinolines through various C-H activation and annulation strategies.[10][11]

  • Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction times and improve yields in classical quinoline syntheses.[10]

  • Multi-component Reactions: These reactions combine three or more starting materials in a single step to form complex products like quinolines, offering high atom economy and efficiency.[12]

Data Presentation

ParameterDoebner-von MillerCombes SynthesisNotes
Aniline Reactant 4-bromo-2-methylaniline4-bromo-2-methylanilinePurity is crucial for high yield.
Carbonyl Reactant α,β-unsaturated aldehyde/ketoneβ-Diketone (Acetylacetone)In-situ generation for D-v-M is common.
Catalyst Strong Brønsted or Lewis acidStrong acid (e.g., H₂SO₄)Catalyst choice impacts yield and side reactions.[2][8]
Common Side Products Tars, polymersIsomeric quinolinesTar formation is a major issue in D-v-M.[2]
Typical Yields Variable, can be lowGenerally moderate to goodHighly dependent on substrate and conditions.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2,8-dimethylquinoline via a Modified Doebner-von Miller Reaction

Objective: To synthesize 6-Bromo-2,8-dimethylquinoline while minimizing tar formation.

Materials:

  • 4-bromo-2-methylaniline

  • Paraldehyde (trimer of acetaldehyde)

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 4-bromo-2-methylaniline and concentrated HCl. Heat the mixture to reflux.

  • In the dropping funnel, dissolve paraldehyde in toluene.

  • Add the paraldehyde solution dropwise to the refluxing aniline solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully neutralize the mixture with a saturated NaOH solution until the pH is basic.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by NMR and Mass Spectrometry.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield of 6-Bromo-2,8-dimethylquinoline Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Suboptimal_Temp Suboptimal Temperature? Start->Suboptimal_Temp Poor_Reagents Poor Reagent Quality? Start->Poor_Reagents Workup_Loss Loss During Workup? Start->Workup_Loss Monitor_TLC_HPLC Action: Monitor by TLC/HPLC Extend Reaction Time Incomplete_Reaction->Monitor_TLC_HPLC Optimize_Temp Action: Optimize Temperature Suboptimal_Temp->Optimize_Temp Purify_Reagents Action: Purify/Distill Reagents Poor_Reagents->Purify_Reagents Optimize_Workup Action: Optimize Workup/Purification Workup_Loss->Optimize_Workup End Improved Yield Monitor_TLC_HPLC->End Optimize_Temp->End Purify_Reagents->End Optimize_Workup->End

Caption: Troubleshooting workflow for low product yield.

Doebner-von Miller Reaction Pathway

Doebner_von_Miller Aniline 4-Bromo-2-methylaniline Conjugate_Addition Conjugate Addition Aniline->Conjugate_Addition Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Conjugate_Addition Side_Reaction Tar/Polymer Formation Carbonyl->Side_Reaction Acid_Catalyst Acid Catalyst (H+) Acid_Catalyst->Conjugate_Addition Acid_Catalyst->Side_Reaction Cyclization Cyclization Conjugate_Addition->Cyclization Dehydration Dehydration & Aromatization Cyclization->Dehydration Product 6-Bromo-2,8-dimethylquinoline Dehydration->Product

Caption: Simplified Doebner-von Miller reaction pathway.

References

  • Technical Support Center: Doebner-von Miller Quinoline Synthesis - Benchchem. (URL: )
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-comp
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. (URL: )
  • byproduct formation in the Doebner-von Miller reaction - Benchchem. (URL: )
  • Synthesis of quinolines - Organic Chemistry Portal. (URL: )
  • Existing methods for the synthesis of highly substituted quinolines.
  • Combes Quinoline Synthesis. (URL: )
  • Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b -
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (URL: )
  • Doebner–Miller reaction - Wikipedia. (URL: [Link])

  • Combes quinoline synthesis - Wikipedia. (URL: [Link])

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (URL: [Link])

  • Common side reactions in the synthesis of 6,8-Dibromoquinolin-3-amine - Benchchem. (URL: )
  • 6-Bromoquinoline: A Technical Guide for Researchers and Drug Development Professionals - Benchchem. (URL: )
  • Doebner-Miller Reaction - SynArchive. (URL: [Link])

  • CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google P
  • Synthesis of 6-Bromoquinoline | PDF | Chemical Reactions | Nitrogen - Scribd. (URL: [Link])

  • (PDF) Synthesis of 6-bromo-4-iodoquinoline - ResearchGate. (URL: [Link])

  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis of 8-Bromo-6-methylquinolin-2(1H)-one: A Technical Guide - Benchchem. (URL: )
  • CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google P
  • Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones - ResearchGate. (URL: [Link])

  • Synthesis of 8-bromo-2,6-dimethylquinoline 3 and... - ResearchGate. (URL: [Link])

  • Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines | Request PDF - ResearchGate. (URL: [Link])

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. (URL: [Link])

  • A Comparative Guide to Alternatives for Methyl 6-bromoquinoline-3-carboxyl
  • 6,8-Dibromoquinoline - PMC - NIH. (URL: [Link])

  • Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. (URL: [Link])

  • 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile - ResearchGate. (URL: [Link])

Sources

Technical Support Center: Purification of Crude 6-Bromo-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the purification of 6-Bromo-2,8-dimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals who require a high-purity compound for their downstream applications. We understand that navigating the complexities of purification can be challenging. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification workflows.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 6-Bromo-2,8-dimethylquinoline?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. For substituted quinolines, common syntheses like the Skraup or Doebner-von Miller reactions can introduce specific side-products.[1]

  • Starting Materials: Unreacted precursors, such as the substituted aniline (e.g., 4-bromo-2-methylaniline) or carbonyl compounds, are frequent impurities.

  • Isomers: Incomplete regioselectivity during bromination or cyclization can lead to isomeric impurities (e.g., 8-Bromo-2,6-dimethylquinoline).

  • Over-brominated Products: The presence of dibromo- or other polybrominated quinolines is possible if bromination conditions are not carefully controlled.

  • Polymerization Products: Acid-catalyzed syntheses, like the Skraup reaction, are notorious for producing tarry, polymeric byproducts which can be challenging to remove.[2]

  • Oxidation Products: The quinoline ring can be susceptible to oxidation, leading to N-oxides or other degradation products, especially during vigorous reaction or work-up conditions.

Q2: What is the best general strategy for purifying this compound?

A2: A multi-step approach is typically the most effective strategy.

  • Initial Cleanup (Work-up): An initial aqueous work-up is crucial. This involves neutralizing the reaction mixture, followed by extraction into an organic solvent (like dichloromethane or ethyl acetate) and washing with brine to remove inorganic salts and water-soluble impurities.[3]

  • Bulk Purification (Chromatography): Flash column chromatography is the preferred method for separating the target compound from the majority of organic impurities, including isomers and tarry byproducts.[4]

  • Final Polishing (Recrystallization): Recrystallization is an excellent final step to remove trace impurities and obtain a highly crystalline, pure solid product.[5]

The choice between starting with chromatography or recrystallization depends on the nature of the crude material. If it is a tarry goo or a complex mixture (as indicated by TLC), column chromatography is the necessary first step.[2] If the crude product is already a solid with relatively high purity, direct recrystallization may be sufficient.

Q3: How can I effectively assess the purity of my 6-Bromo-2,8-dimethylquinoline at each stage?

A3: A combination of analytical techniques is recommended for robust purity assessment.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable, rapid technique for monitoring reaction progress and assessing the complexity of the crude mixture. It is also used to determine the optimal solvent system for column chromatography and to check the purity of column fractions.

  • High-Performance Liquid Chromatography (HPLC): For a quantitative measure of purity, HPLC is the gold standard. It can separate and quantify the target compound and any minor impurities with high resolution.[6]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR confirms the chemical structure of your compound and can reveal the presence of proton-containing impurities. The absence of unexpected signals is a strong indicator of high purity.[6]

  • Mass Spectrometry (MS): MS confirms the molecular weight of the compound. The characteristic isotopic pattern for a bromine-containing molecule (two peaks of nearly equal intensity separated by 2 m/z units) should be observed.[6]

  • Melting Point Analysis: A sharp melting point range that is consistent with literature values indicates high purity. Impurities typically broaden the melting point range and depress the melting temperature.

Section 2: Troubleshooting Purification Issues

This section addresses specific problems you may encounter during your experiments.

Recrystallization Troubleshooting
Q4: My compound is "oiling out" as a liquid instead of forming crystals. What is happening and how do I fix it?

A4: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, or when the solution is supersaturated to a degree that favors amorphous precipitation over orderly crystal lattice formation.[5]

Probable Causes & Solutions:

  • Cooling Rate is Too Fast: Rapid cooling promotes precipitation over crystallization.

    • Solution: Reheat the solution until the oil fully redissolves. Allow it to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Insulating the flask can help slow the cooling process.

  • Solvent is a Poor Choice: The boiling point of your solvent may be higher than the melting point of your compound.

    • Solution: Add a "better" solvent (one in which the compound is more soluble) dropwise to the hot mixture until the oil dissolves, then proceed with slow cooling. Alternatively, choose a different primary solvent with a lower boiling point for the next attempt.[5]

  • High Impurity Load: Impurities can interfere with crystal lattice formation.

    • Solution: The compound may require pre-purification by column chromatography to remove the bulk of impurities before a successful recrystallization can be achieved.

Q5: The solution is clear and cooled, but no crystals have formed. How can I induce crystallization?

A5: Crystal formation requires an initial nucleation event, which can sometimes be kinetically slow.

Solutions to Induce Nucleation:

  • Scratch Method: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass created by scratching provide nucleation sites for crystal growth.[5]

  • Seed Crystals: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the cooled solution. This "seed" will act as a template for further crystal growth.[5]

  • Reduce Solvent Volume: Carefully evaporate a small amount of the solvent under reduced pressure or with a gentle stream of nitrogen. This increases the concentration of the solute, promoting saturation and crystallization. Then, cool the solution again.

Q6: My final crystals are colored (e.g., yellow or brown), but the pure compound should be white. How can I remove colored impurities?

A6: The color is likely due to highly conjugated or polymeric impurities that are often present in trace amounts.

Solution: Activated Charcoal Treatment

  • Dissolve the crude, colored compound in the minimum amount of hot recrystallization solvent.

  • Remove the flask from the heat source and add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Caution: Never add charcoal to a boiling solution, as this can cause violent bumping.

  • Gently swirl and reheat the mixture to boiling for a few minutes. The colored impurities will adsorb to the high surface area of the charcoal.[5]

  • Perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove the charcoal.

  • Allow the clear, colorless filtrate to cool slowly to form pure crystals. Note that charcoal can also adsorb some of your product, potentially leading to a slight reduction in yield.[5]

Column Chromatography Troubleshooting
Q7: How do I select the right solvent system (mobile phase) for my column?

A7: The ideal solvent system should provide a good separation between your target compound and its impurities, with a target Retention Factor (Rf) of 0.25-0.35 for your product on a TLC plate.

Systematic Approach:

  • Start with a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.

  • Run TLC plates with your crude mixture in various ratios of these solvents (e.g., 9:1, 4:1, 1:1 Hexane:EtOAc).

  • Analyze the TLC plates under a UV lamp. The goal is to find a solvent system where all spots are resolved (separated) from each other and the product spot has an Rf value between 0.25 and 0.35. An Rf in this range ensures the compound will move through the column at a reasonable rate without eluting too quickly (poor separation) or too slowly (band broadening and excessive solvent use).

Q8: The separation between my product and an impurity is very poor (overlapping spots on TLC). How can I improve the resolution?

A8: Poor resolution means the solvent system is not adequately differentiating between the compounds based on their polarity.

Solutions for Improved Resolution:

  • Decrease Solvent Polarity: If the spots are too high on the TLC plate (high Rf), decrease the proportion of the polar solvent (e.g., move from 4:1 to 9:1 Hexane:EtOAc). This will increase the interaction of the compounds with the polar silica gel, slowing their movement and enhancing separation.

  • Try Different Solvents: Sometimes a simple binary system is insufficient. Introducing a third solvent can modulate selectivity. For example, adding a small amount of dichloromethane or a tiny percentage of triethylamine (for basic compounds like quinolines) can significantly alter the separation.

  • Change the Stationary Phase: If separating on silica gel (polar) is problematic, consider using a non-polar stationary phase like C18-functionalized silica (reverse-phase chromatography), where the elution order is reversed.

Q9: My compound is streaking on the TLC plate and likely in the column. What is causing this and how can I prevent it?

A9: Streaking is often a sign of poor solubility, sample overloading, or strong interactions with the stationary phase.

Probable Causes & Solutions:

  • Sample Overloading: Applying too much sample to the TLC plate or column causes the "band" to become too broad and elongated.

    • Solution: Use a more dilute solution for spotting on TLC. For column chromatography, ensure the amount of crude material is appropriate for the column size (typically 1-10% of the silica gel weight).

  • Compound is Highly Polar/Acidic/Basic: Very polar compounds or those with acidic/basic functional groups can interact too strongly with the silica gel, leading to tailing.

    • Solution: Add a modifier to your mobile phase. For basic compounds like 6-Bromo-2,8-dimethylquinoline, adding 0.5-1% triethylamine (Et₃N) to the solvent system can neutralize the acidic sites on the silica gel, resulting in sharper bands and improved separation.

  • Insolubility: The compound may be precipitating at the origin as the initial spotting solvent evaporates.

    • Solution: Ensure the compound is fully dissolved in the loading solvent. Choose a loading solvent that is as non-polar as possible while still maintaining solubility, to ensure a tight starting band on the column.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification via Flash Column Chromatography

This protocol describes the purification of crude 6-Bromo-2,8-dimethylquinoline using silica gel chromatography.

1. Preparation:

  • Select an appropriate column size based on the amount of crude material (e.g., a 40g silica column for 400-800 mg of crude).
  • Prepare the mobile phase (eluent) determined from prior TLC analysis (e.g., 9:1 Hexanes:Ethyl Acetate + 0.5% Triethylamine). Prepare a sufficient volume.
  • Prepare a less polar "equilibration solvent" (e.g., 19:1 Hexanes:EtOAc) to pack the column.

2. Column Packing (Wet Loading):

  • Secure the column vertically in a fume hood. Add a small layer of sand to the bottom.
  • Fill the column with the equilibration solvent.
  • Prepare a slurry of silica gel in the same solvent.[7]
  • Pour the slurry into the column, tapping the side gently to dislodge air bubbles and ensure even packing.[7]
  • Open the stopcock and allow solvent to drain until the level is just above the top of the silica bed. Do not let the column run dry.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
  • Carefully pipette this solution directly onto the top of the silica bed in a thin, even layer.
  • Drain the solvent until it is just absorbed into the silica.
  • Gently add a small layer of sand on top to protect the sample layer.

4. Elution and Fraction Collection:

  • Carefully fill the column with the mobile phase.
  • Pressurize the column (using a pump or inert gas) to achieve a steady flow rate.
  • Begin collecting fractions in test tubes or vials.
  • Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.

5. Isolation:

  • Combine the fractions that contain the pure product (as determined by TLC).
  • Remove the solvent using a rotary evaporator to yield the purified 6-Bromo-2,8-dimethylquinoline.
Protocol 2: Purification via Recrystallization

This protocol is for the final polishing of the compound after chromatography or for purifying a relatively clean crude solid.

1. Solvent Selection:

  • Identify a suitable solvent or solvent pair. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Common choices for quinoline derivatives include ethanol, methanol, hexane, or mixtures like ethanol/water.[5]
  • Test solubility in small vials: add ~20 mg of your compound to ~0.5 mL of solvent. Observe solubility at room temperature and after heating.

2. Dissolution:

  • Place the compound in an Erlenmeyer flask.
  • Add the minimum amount of the chosen solvent to cover the solid.
  • Heat the mixture on a hot plate with stirring until it begins to boil.
  • Add more solvent dropwise until the compound just dissolves completely. Avoid adding excess solvent, as this will reduce your recovery yield.

3. Decolorization (Optional):

  • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and proceed as described in Q6. Perform a hot filtration.

4. Crystallization:

  • Cover the flask and allow the solution to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
  • Dry the crystals thoroughly in a vacuum oven to remove all traces of solvent.

Section 4: Data and Visualization

Data Tables

Table 1: Properties of Common Solvents for Purification of Heterocyclic Compounds

SolventBoiling Point (°C)Polarity IndexNotes
Hexane690.1Non-polar eluent for chromatography; good for precipitating polar compounds.
Toluene1112.4Can be a good recrystallization solvent for aromatic compounds.
Dichloromethane (DCM)403.1Excellent solvent for dissolving crude product for column loading; moderately polar eluent.
Diethyl Ether352.8Volatile, good for extractions, but high flammability.
Ethyl Acetate (EtOAc)774.4Common polar co-eluent for chromatography; good recrystallization solvent.
Ethanol (EtOH)784.3Common polar solvent for recrystallization, often used with water as a co-solvent.
Methanol (MeOH)655.1Very polar solvent, useful for dissolving highly polar impurities.
Workflow Diagrams

Purification_Decision_Tree start Crude 6-Bromo-2,8-dimethylquinoline tlc Analyze by TLC start->tlc decision Single Spot or Multiple Spots? tlc->decision recryst Proceed to Recrystallization decision->recryst Single Major Spot column Perform Flash Column Chromatography decision->column Multiple Spots / Tarry check_purity Assess Purity (TLC, NMR) recryst->check_purity column->check_purity decision2 Purity Sufficient? check_purity->decision2 final_product Final Pure Product decision2->final_product Yes recryst2 Recrystallize for Final Polishing decision2->recryst2 No recryst2->final_product

Caption: Decision tree for selecting the appropriate purification method.

Recrystallization_Troubleshooting cluster_solutions Solutions start Start Recrystallization Dissolve in min. hot solvent cool Cool Solution Slowly start->cool problem Problem Encountered? cool->problem oil_out 'Oiling Out' - Reheat & cool slower - Add 'better' co-solvent problem->oil_out Yes (Oiling) no_crystals No Crystals Form - Scratch flask wall - Add seed crystal - Reduce solvent volume problem->no_crystals Yes (No Formation) colored_crystals Crystals are Colored - Redissolve - Treat with activated charcoal - Hot filter & re-crystallize problem->colored_crystals Yes (Colored) success Pure Crystals Formed problem->success No oil_out->cool no_crystals->cool colored_crystals->cool

Caption: Workflow for troubleshooting common recrystallization issues.

References

  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

  • PubChem. 6-Bromo-2,8-dimethylquinoline. National Center for Biotechnology Information. Available at: [Link]

  • ACS Publications. The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]

  • Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Google Patents.
  • ResearchGate. Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate. Available at: [Link]

  • Google Patents. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. Google Patents.
  • Professor Dave Explains. (2023). Performing Column Chromatography. YouTube. Available at: [Link]

  • ResearchGate. (PDF) 6-Bromoquinoline-8-carbonitrile. ResearchGate. Available at: [Link]

  • ResearchGate. 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile. ResearchGate. Available at: [Link]

  • National Institutes of Health. 6,8-Dibromoquinoline. PMC. Available at: [Link]

Sources

Technical Support Center: Synthesis of 6-Bromo-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-2,8-dimethylquinoline. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) formatted to address specific challenges you may encounter. Our focus is on providing not just solutions, but also the underlying chemical principles to empower your synthetic strategies.

Part 1: Frequently Asked Questions (FAQs) on Core Side Reactions

This section addresses the most common issues reported during the synthesis of 6-Bromo-2,8-dimethylquinoline, which is typically achieved via a Doebner-von Miller or related reaction, starting from 4-bromo-2-methylaniline.

Q1: My reaction is producing a thick, dark tar, leading to low yields and difficult purification. What is the cause and how can it be prevented?

A: Tar formation is a classic and highly common issue in Doebner-von Miller and Skraup syntheses, which are often conducted under strong acidic and high-temperature conditions.[1]

  • Causality: The primary cause is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde, formed in situ from acetaldehyde).[1] These conditions promote self-condensation and other uncontrolled side reactions, leading to high-molecular-weight, insoluble polymeric materials. The reaction is also notoriously exothermic, and poor temperature control can accelerate these polymerization pathways.[2][3]

  • Preventative Measures:

    • Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound (or its precursor, like acetaldehyde) slowly and portion-wise to the heated, acidic solution of the aniline.[1] This maintains a low instantaneous concentration of the polymerizable species.

    • Temperature Control: Maintain strict control over the reaction temperature. Using an oil bath and monitoring the internal temperature is crucial. For in situ generation of crotonaldehyde from acetaldehyde, initial cooling in an ice bath during the aldol condensation phase can be beneficial.[1]

    • Moderating Agents: The classic Skraup synthesis often includes ferrous sulfate (FeSO₄) to moderate the reaction's violent exotherm.[2] While less common in modern Doebner-von Miller protocols, the principle of controlling the reaction rate is key.

    • Catalyst Choice: The type and concentration of the acid catalyst are critical. While strong Brønsted acids (HCl, H₂SO₄) are common, exploring milder Lewis acids (e.g., ZnCl₂, SnCl₄) may reduce tar formation in some cases.[1][4]

Q2: I'm observing significant amounts of starting material (4-bromo-2-methylaniline) in my crude product. What leads to incomplete conversion?

A: Incomplete conversion suggests that one or more steps in the reaction cascade are inefficient.

  • Causality: The Doebner-von Miller reaction is a multi-step process involving conjugate addition, cyclization, dehydration, and oxidation.[4] A failure at any of these stages can lead to unreacted starting material.

    • Inefficient Michael Addition: The initial conjugate addition of 4-bromo-2-methylaniline to the α,β-unsaturated carbonyl is a critical first step. Steric hindrance from the ortho-methyl group on the aniline can slow this reaction down compared to aniline itself.

    • Insufficient Acid Catalyst: The acid catalyst is vital for both the cyclization and dehydration steps. An inadequate amount or a catalyst that is too weak may stall the reaction.

    • Ineffective Oxidation: The final step is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. If the oxidizing agent is consumed by side reactions (e.g., oxidizing tarry byproducts) or is not potent enough, the reaction can stall at the dihydroquinoline stage, which may revert or remain as an impurity.

  • Troubleshooting Strategies:

    • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

    • Catalyst Loading: Verify the concentration and amount of the acid catalyst. For syntheses using zinc chloride, ensure it is anhydrous, as water can deactivate this Lewis acid.

    • Choice of Oxidant: In some variations of this synthesis, an explicit oxidizing agent (like arsenic acid or nitrobenzene in the related Skraup synthesis) is used to ensure complete conversion.[2][3] In many Doebner-von Miller setups, an intermediate Schiff base or atmospheric oxygen is proposed to serve this role, which can be less efficient.[5]

Q3: My mass spectrometry data suggests the presence of di-brominated or poly-brominated species. How is this possible when my starting material is mono-brominated?

A: While the synthesis starts with 4-bromo-2-methylaniline, the harsh, acidic reaction conditions can sometimes facilitate unwanted electrophilic aromatic substitution on the newly formed quinoline ring.

  • Causality: The quinoline ring system, although containing a deactivating pyridine ring, is still susceptible to electrophilic substitution on the benzene ring, primarily at positions 5 and 8.[6][7] The source of the electrophilic bromine ("Br+") could arise from trace impurities or decomposition pathways under the aggressive reaction conditions, although this is a less common side reaction compared to tarring. A more likely scenario in some protocols is the disproportionation or decomposition of starting materials, releasing a brominating agent.

  • Mitigation Strategies:

    • Purity of Starting Materials: Ensure the 4-bromo-2-methylaniline is pure and free from any reagents that could act as bromine sources.

    • Reaction Conditions: Avoid unnecessarily high temperatures or prolonged reaction times, which can promote decomposition.

    • Purification: These higher-molecular-weight impurities can often be separated from the desired product via column chromatography or recrystallization.

Part 2: Troubleshooting Guide & Mitigation Protocols

This section provides structured approaches to common experimental outcomes.

Problem: Low Yield with a Complex Product Mixture

This is the most frequent challenge, often stemming from a combination of the issues described above. A systematic approach is required.

Potential Cause Diagnostic Check Recommended Solution
Excessive Tar Formation Visual inspection (thick, dark, intractable mixture). Difficulty stirring.1. Decrease rate of acetaldehyde/crotonaldehyde addition. 2. Ensure efficient cooling during initial aldol condensation. 3. Optimize acid concentration; consider a milder Lewis acid catalyst.[1]
Incomplete Reaction TLC analysis shows a strong spot corresponding to 4-bromo-2-methylaniline.1. Increase reaction time and continue monitoring by TLC. 2. Increase reaction temperature in small increments (e.g., 10 °C). 3. Verify catalyst activity (e.g., use fresh, anhydrous ZnCl₂).
Formation of Byproducts NMR/MS analysis of crude product shows multiple unexpected signals.1. Re-evaluate temperature control; localized overheating can cause fragmentation and side reactions. 2. Consider an alternative α,β-unsaturated carbonyl precursor if possible. 3. Develop a robust purification protocol (see below).
Optimized Purification Protocol for 6-Bromo-2,8-dimethylquinoline

Purifying the target compound from a complex reaction mixture is critical for obtaining material suitable for further use.

  • Work-up: After the reaction is complete, cool the mixture and cautiously neutralize it. A common method is to pour the mixture onto ice and then slowly add a base like concentrated NaOH or a slurry of calcium hydroxide (slaked lime) until the pH is basic.[1] This neutralizes the acid and precipitates metal hydroxides (e.g., Zn(OH)₂).

  • Extraction: Extract the liberated crude product into an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Column Chromatography: This is often the most effective method for purification.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate. A gradient of 0% to 10% ethyl acetate in hexane is a good starting point. The target compound is moderately polar and should elute after non-polar impurities but before highly polar baseline materials.

  • Recrystallization: If a reasonably pure solid is obtained from chromatography, recrystallization can be used for final polishing. Screen solvents such as ethanol, methanol, or hexane/ethyl acetate mixtures.

Part 3: Mechanistic Insights & Visualization

Understanding the reaction pathways is essential for rational troubleshooting. The Doebner-von Miller synthesis of 6-Bromo-2,8-dimethylquinoline from 4-bromo-2-methylaniline and acetaldehyde proceeds through several key stages.

Main Reaction Pathway

The accepted mechanism involves an in situ aldol condensation of acetaldehyde to form crotonaldehyde, followed by conjugate addition of the aniline, cyclization, dehydration, and oxidation.

G Main Pathway: Doebner-von Miller Synthesis cluster_0 In Situ Reagent Formation cluster_1 Quinoline Ring Formation Acetaldehyde Acetaldehyde Crotonaldehyde Crotonaldehyde Acetaldehyde->Crotonaldehyde Aldol Condensation (Acid Catalyst) Intermediate1 Conjugate Addition Product Aniline 4-Bromo-2-methylaniline Aniline->Intermediate1 Michael Addition to Crotonaldehyde Intermediate2 Cyclized Intermediate (Dihydroquinolinol) Intermediate1->Intermediate2 Electrophilic Cyclization (Acid Catalyst) Intermediate3 Dihydroquinoline Intermediate2->Intermediate3 Dehydration Product 6-Bromo-2,8-dimethylquinoline Intermediate3->Product Oxidation

Caption: Main pathway for the Doebner-von Miller synthesis.

Side Reaction: Polymerization

The most detrimental side reaction is the acid-catalyzed polymerization of crotonaldehyde, which competes directly with the desired Michael addition step.

G Side Reaction: Polymerization of Crotonaldehyde Crotonaldehyde Crotonaldehyde DesiredPath Michael Addition with Aniline (Leads to Product) Crotonaldehyde->DesiredPath Desired Pathway SidePath Self-Condensation / Polymerization (Leads to Tar) Crotonaldehyde->SidePath Competing Side Reaction (Favored by High Concentration & High Temperature)

Caption: Competing pathways for the crotonaldehyde intermediate.

References

  • BenchChem. (2025). Byproduct formation in the Doebner-von Miller reaction. BenchChem Technical Support Center.
  • Wikipedia. (2023). Skraup reaction. Wikipedia. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide. BenchChem Technical Support Center.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Wikipedia. (2023). Doebner–Miller reaction. Wikipedia. Available at: [Link]

  • YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. Available at: [Link]

  • Química Organica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Química Organica.org. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 6-Bromo-2,8-dimethylquinoline in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-2,8-dimethylquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on addressing the solubility challenges associated with this hydrophobic compound in biological assays. Poor solubility is a frequent cause of experimental variability and can lead to the misinterpretation of biological data, including underestimated potency and inaccurate structure-activity relationships (SAR).[1] This guide offers in-depth troubleshooting advice, detailed protocols, and a comprehensive FAQ section to help you achieve reliable and reproducible results.

Understanding the Challenge: Why is 6-Bromo-2,8-dimethylquinoline Prone to Solubility Issues?

6-Bromo-2,8-dimethylquinoline is a heterocyclic aromatic compound. Its structure, characterized by a quinoline core with methyl and bromo substituents, contributes to its significant hydrophobicity and limited aqueous solubility.[2][3] The planar aromatic system and the lipophilic bromine atom tend to favor a solid, crystalline state over dissolution in polar, aqueous environments typical of biological assays.[4][5] This inherent low solubility can lead to several experimental artifacts:

  • Compound Precipitation: The most common issue is the compound "crashing out" of solution when a concentrated stock in an organic solvent (like DMSO) is diluted into an aqueous assay buffer.[4][6]

  • Inaccurate Concentration: The actual concentration of the dissolved compound in the assay may be significantly lower than the intended nominal concentration, leading to underestimated biological activity.[1][7]

  • High Data Variability: Inconsistent amounts of dissolved compound across different wells or experiments result in poor reproducibility and unreliable data.[7][8]

This guide provides systematic approaches to diagnose, troubleshoot, and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of 6-Bromo-2,8-dimethylquinoline?

A1: Dimethyl sulfoxide (DMSO) is the most widely used solvent for preparing high-concentration stock solutions of hydrophobic compounds for biological screening.[9] However, it's crucial to acknowledge that some compounds may have limited solubility even in pure DMSO, and the hygroscopic nature of DMSO can lead to compound precipitation over time as it absorbs atmospheric water.[5][10]

  • Recommendation: Prepare a high-concentration stock (e.g., 10-20 mM) in 100% anhydrous DMSO. Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles and water absorption.[11] Before use, always visually inspect the stock solution for any signs of precipitation.[11] If precipitate is observed, gentle warming (to 37°C) and vortexing may help to redissolve the compound.[12]

Q2: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. What should I do?

A2: This is a classic sign that the final concentration of 6-Bromo-2,8-dimethylquinoline in your assay exceeds its kinetic solubility limit in the final buffer composition.[6][7] The abrupt change in solvent polarity causes the compound to fall out of solution.

Here is a troubleshooting workflow to address this:

G cluster_0 A Precipitation Observed in Assay Well B Verify Final DMSO Concentration (Target: <1%, ideally <0.5%) A->B C Is Final Compound Concentration Too High? B->C If DMSO is low D Determine Kinetic Solubility Limit (See Protocol 2) C->D Yes F Modify Dilution Protocol (e.g., serial dilution in buffer) C->F No E Lower Final Compound Concentration D->E H Problem Resolved E->H G Modify Assay Buffer (pH, co-solvents, cyclodextrins) F->G G->H caption Troubleshooting workflow for compound precipitation.

Caption: Troubleshooting workflow for compound precipitation.[4][6]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The tolerance to DMSO is highly cell-line and assay-dependent. As a general rule, the final concentration of DMSO should be kept as low as possible, typically below 0.5% , and almost always under 1%.[5][6] Higher concentrations can lead to cytotoxicity, altered cell membrane permeability, and other off-target effects that can confound your results.[13][14] It is imperative to run a "vehicle control" containing the same final concentration of DMSO without your compound to assess its effect on the assay system.[5]

Q4: Can I use pH modification to improve the solubility of 6-Bromo-2,8-dimethylquinoline?

A4: Yes, this can be a very effective strategy. The quinoline ring contains a basic nitrogen atom.[15] Therefore, lowering the pH of the aqueous buffer will lead to protonation of this nitrogen, forming a more soluble salt.[4][15]

  • Consideration: You must ensure that the adjusted pH is compatible with your biological system (e.g., enzyme activity, cell viability).[8] Conduct preliminary experiments to determine a pH range that improves solubility without compromising the integrity of the assay.

Q5: What are co-solvents and how can they help?

A5: Co-solvents are water-miscible organic solvents added in small amounts to the aqueous buffer to increase the solubility of hydrophobic compounds.[16][17] For 6-Bromo-2,8-dimethylquinoline, co-solvents like polyethylene glycol (PEG 400) or propylene glycol can be effective.

  • Caution: Co-solvents can affect protein conformation and cell membrane integrity. Their concentration must be carefully optimized.[18] Always test the effect of the co-solvent alone (vehicle control) in your assay.

Q6: I've heard about cyclodextrins. How do they work?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][20] They can encapsulate hydrophobic molecules like 6-Bromo-2,8-dimethylquinoline, forming an "inclusion complex" that is water-soluble.[21][22][23] This is an excellent method for increasing aqueous solubility, often with minimal impact on the biological system compared to organic co-solvents.[13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[22]

Troubleshooting Guides & In-Depth Solutions

Issue 1: Inconsistent or Non-Reproducible Assay Results

Causality: High variability in biological data is often a direct consequence of inconsistent compound concentration due to poor solubility.[7][8] If the compound precipitates to varying degrees in different wells, the effective concentration at the biological target will fluctuate, leading to unreliable results.

Systematic Troubleshooting:

  • Visual Confirmation: Before starting your assay, prepare a dilution of 6-Bromo-2,8-dimethylquinoline in your final assay buffer at the highest intended concentration. Visually inspect the solution against a dark background for any signs of cloudiness or precipitate. You can also centrifuge the plate and check for a pellet.[8]

  • Determine Kinetic Solubility: Perform a kinetic solubility assay (see Protocol 2 ) to quantitatively determine the maximum concentration at which the compound remains dissolved in your specific assay buffer over the duration of your experiment.[7][11] This will define the upper limit for your concentration-response curves.

  • Optimize the Dilution Method: Avoid large, single-step dilutions from a high-concentration DMSO stock directly into the aqueous buffer. Instead, use an intermediate dilution step or a serial dilution method in the assay buffer. This gradual reduction in solvent polarity can help prevent precipitation.[6]

Issue 2: Compound Shows Potency in a Biochemical Assay but is Inactive in a Cell-Based Assay

Causality: This discrepancy can arise from differences in assay composition. Biochemical assays may tolerate higher percentages of co-solvents (like DMSO) or contain proteins (like BSA) that can help solubilize the compound.[1] Cell-based assays are much more sensitive, requiring very low DMSO concentrations, which can cause your compound to precipitate and not reach its intracellular target.[1]

Systematic Troubleshooting:

  • Compare Assay Conditions: Analyze the differences in buffer composition, pH, and final DMSO concentration between the two assays.

  • Measure Solubility in Both Media: Determine the kinetic solubility of 6-Bromo-2,8-dimethylquinoline in both the biochemical assay buffer and the cell culture medium. This will likely reveal lower solubility in the latter.

  • Employ a Cell-Compatible Solubilization Strategy:

    • Cyclodextrins: This is often the preferred method for cell-based assays. Prepare a complex of your compound with HP-β-CD (see Protocol 3 ).[22]

    • Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 (typically below their critical micelle concentration) can improve solubility without causing significant cytotoxicity.[8][18] However, cytotoxicity must be evaluated.

Quantitative Data Summary

The following table provides an illustrative summary of potential solubility enhancement strategies and their typical compatibility with different assay types. The optimal method and concentrations must be empirically determined for your specific experimental setup.

Solubilization Method Typical Concentration Range Fold Solubility Increase (Illustrative) Compatibility: Biochemical Assays Compatibility: Cell-Based Assays Potential Issues
DMSO (Co-solvent) 0.1% - 2.5%N/AHighLow (target <0.5%)Cytotoxicity, assay interference[1][5]
pH Adjustment (to pH < 7) pH 4.0 - 6.510 - 100xMedium-HighMediumpH may alter protein/cell function[4]
PEG 400 (Co-solvent) 1% - 10% (v/v)10 - 100xHighLowCan affect enzyme activity and cell membranes[18]
HP-β-Cyclodextrin 1 - 10 mM10 - 1000xHighHighMinimal interference, generally well-tolerated[13]
Tween® 80 (Surfactant) 0.01% - 0.1% (v/v)5 - 50xMediumMedium-LowPotential for cytotoxicity at higher concentrations[24]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Accurately weigh the desired amount of 6-Bromo-2,8-dimethylquinoline powder into a sterile, amber glass vial.

  • Add the required volume of 100% anhydrous DMSO to achieve the target concentration (e.g., 20 mM).

  • Vortex the vial vigorously for 2-3 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.

  • Visually inspect the solution to ensure no solid particles remain.

  • Store the stock solution in small, single-use aliquots at -80°C to prevent degradation and repeated freeze-thaw cycles.[11]

Protocol 2: Kinetic Solubility Determination in Assay Buffer

This protocol determines the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer over time.[11]

G cluster_1 A Prepare 10 mM stock in 100% DMSO B Create serial dilutions in DMSO (in plate) A->B C Add 2 µL of each dilution to 198 µL of assay buffer (1:100 dilution, 1% final DMSO) B->C D Incubate plate at RT with gentle shaking C->D E Measure turbidity (absorbance at 620 nm) at various time points (e.g., 0, 1, 4, 24h) D->E F Identify concentration where turbidity significantly increases = Kinetic Solubility Limit E->F caption Workflow for Kinetic Solubility Assay.

Caption: Workflow for Kinetic Solubility Assay.[11]

Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for Solubilization

This protocol describes how to prepare a stock solution of the compound complexed with cyclodextrin.

  • Prepare HP-β-CD Solution: Prepare a 100 mM stock solution of HP-β-CD in your desired aqueous assay buffer.

  • Add Compound: Add solid 6-Bromo-2,8-dimethylquinoline powder directly to the HP-β-CD solution to achieve your desired final concentration (e.g., 1 mM). Note: This concentration should be higher than the final concentration needed for your assay.

  • Complexation: Vortex the mixture vigorously. Place it on a shaker or rotator at room temperature overnight to allow for the formation of the inclusion complex. Gentle heating (e.g., 37-40°C) can accelerate the process.

  • Clarification: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Collect Supernatant: Carefully collect the clear supernatant. This is your water-soluble stock solution of the 6-Bromo-2,8-dimethylquinoline:HP-β-CD complex. The concentration of the dissolved compound can be confirmed analytically (e.g., via HPLC-UV).

  • Assay Dilution: Use this aqueous stock solution to make further dilutions in your assay buffer for your experiments.

By systematically applying these troubleshooting strategies and protocols, researchers can effectively overcome the solubility limitations of 6-Bromo-2,8-dimethylquinoline, leading to more accurate, reliable, and meaningful biological data.

References

  • Arun, R. et al. (2008). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Journal of Pharmaceutical Sciences and Research.
  • Loftsson, T. & Brewster, M.E. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. Available at: [Link]

  • Tiwari, G. et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]

  • Patel, M. et al. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]

  • BenchChem (2025).
  • PubChem (n.d.). 6-Bromo-2,8-dimethylquinoline. PubChem. Available at: [Link]

  • BenchChem (2025). Technical Support Center: Troubleshooting [Compound Name] Solubility Issues. BenchChem.
  • BenchChem (2025).
  • BenchChem (2025). Technical Support Center: Troubleshooting Solubility Issues for Compound X. BenchChem.
  • BenchChem (2025). Enhancing the solubility of 3-(Benzenesulfonyl)quinolin-2-amine for biological assays. BenchChem.
  • BenchChem (2025). Solubility Profile of 6-Bromoquinoline: A Technical Guide for Researchers. BenchChem.
  • Kielsgaard, J. et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. University of Copenhagen. Available at: [Link]

  • Carvajal, M. T. et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available at: [Link]

  • BenchChem (2025). Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays. BenchChem.
  • Di, L. & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link]

  • Vimalson, C. et al. (2025). Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate. Available at: [Link]

  • Brouwers, J. et al. (n.d.). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. PubMed. Available at: [Link]

  • Moity, L. et al. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Papaneophytou, C. P. et al. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. Available at: [Link]

  • Kielsgaard, J. et al. (2025). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]

  • Cheng, X. et al. (2025). Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Available at: [Link]

  • Hamzeloo-Moghadam, M. et al. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Available at: [Link]

  • Wikipedia (n.d.). Cosolvent. Wikipedia. Available at: [Link]

  • Ashour, A. et al. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate. Available at: [Link]

  • Hamzeloo-Moghadam, M. et al. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. Available at: [Link]

  • Müller, J. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem. Available at: [Link]

  • Homon, C. A. & Nelson, R. (n.d.). High-throughput screening: Enabling and influencing the process of drug discovery. ResearchGate. Available at: [Link]

  • Solubility of Things (n.d.). 2,6-Dimethylquinoline. Solubility of Things. Available at: [Link]

Sources

Preventing degradation of 6-Bromo-2,8-dimethylquinoline during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-2,8-dimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for reactions involving this versatile quinoline derivative. As a Senior Application Scientist, my goal is to synthesize both theoretical knowledge and practical, field-proven insights to help you navigate the complexities of your experiments and prevent the degradation of this key building block.

Introduction: Understanding the Stability of 6-Bromo-2,8-dimethylquinoline

6-Bromo-2,8-dimethylquinoline is a valuable heterocyclic compound frequently employed in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its quinoline core is a privileged scaffold in medicinal chemistry. However, the reactivity of the C-Br bond and the quinoline ring system can also make it susceptible to degradation under various reaction conditions. This guide will address the common challenges encountered and provide robust solutions to maintain the integrity of your starting material and maximize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of degradation for 6-Bromo-2,8-dimethylquinoline during a reaction?

A1: The most common degradation pathway is hydrodehalogenation , where the bromine atom is replaced by a hydrogen atom. This is a frequent side reaction in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. Other potential degradation pathways, though less common under typical synthetic conditions, include photodegradation and decomposition under harsh acidic or basic conditions.

Q2: My reaction is sluggish, and I'm observing a significant amount of debrominated product. What is the likely cause?

A2: The formation of the debrominated side product, 2,8-dimethylquinoline, is a classic sign of hydrodehalogenation. This often occurs when the catalytic cycle of your cross-coupling reaction is inefficient. Potential causes include:

  • Suboptimal ligand or catalyst choice: The palladium catalyst and its coordinating ligand are crucial for efficient oxidative addition and reductive elimination. An inappropriate ligand can lead to side reactions.

  • Presence of reducing agents: Certain reagents or impurities in your reaction mixture can act as reducing agents, leading to the cleavage of the C-Br bond.

  • High reaction temperatures: While necessary for some reactions, excessive heat can promote side reactions, including hydrodehalogenation.

Q3: Can 6-Bromo-2,8-dimethylquinoline degrade before the reaction starts?

A3: While generally stable under proper storage conditions (cool, dark, and under an inert atmosphere), prolonged exposure to light can lead to photodegradation of quinoline compounds.[2] It is also advisable to assess the purity of your starting material before use, as impurities from its synthesis could catalyze degradation.

Q4: Are there any functional groups that are incompatible with reactions involving 6-Bromo-2,8-dimethylquinoline?

A4: The compatibility of functional groups largely depends on the specific reaction being performed. In palladium-catalyzed reactions, functional groups that can act as strong coordinating ligands to the palladium center may inhibit catalysis. Additionally, under basic conditions, acidic protons on other parts of your molecule can be deprotonated, potentially leading to side reactions. Careful consideration of protecting group strategies for sensitive functionalities is often necessary.

Troubleshooting Guides

Problem 1: Significant Hydrodehalogenation in Suzuki-Miyaura Coupling

Symptoms:

  • Low yield of the desired coupled product.

  • Presence of a significant amount of 2,8-dimethylquinoline in the crude reaction mixture, as identified by LC-MS or NMR.

Causality and Solutions:

The Suzuki-Miyaura reaction relies on a delicate balance within its catalytic cycle. Hydrodehalogenation can occur if the transmetalation or reductive elimination steps are slow, allowing for competing reduction pathways to dominate.

Workflow for Mitigating Hydrodehalogenation in Suzuki-Miyaura Coupling

cluster_0 Problem Identification cluster_1 Optimization Strategy cluster_2 Outcome start High debromination observed ligand Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) start->ligand Optimize Ligand base Base Selection: Use a weaker, non-nucleophilic base (e.g., K2CO3, Cs2CO3) start->base Optimize Base solvent Solvent System: Ensure anhydrous and degassed solvents (e.g., Dioxane/water, Toluene) start->solvent Check Solvents temp Temperature Control: Run at the lowest effective temperature start->temp Adjust Temperature end Minimized debromination, higher product yield ligand->end base->end solvent->end temp->end

Caption: A workflow for troubleshooting hydrodehalogenation in Suzuki-Miyaura reactions.

Detailed Protocol for Optimized Suzuki-Miyaura Coupling:

  • Reagent Preparation:

    • Ensure 6-Bromo-2,8-dimethylquinoline and the boronic acid/ester are pure and dry.

    • Use a high-purity palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a suitable bulky, electron-rich phosphine ligand.

    • Degas all solvents (e.g., 1,4-dioxane/water, toluene) by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add 6-Bromo-2,8-dimethylquinoline, the boronic acid derivative (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the ligand.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed solvent, followed by the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

  • Reaction Execution:

    • Heat the reaction to the lowest temperature that allows for a reasonable reaction rate (e.g., 80-100 °C).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

ParameterStandard ConditionOptimized Condition for Reduced DegradationRationale
Ligand TriphenylphosphineBulky biaryl phosphine ligands (e.g., SPhos, XPhos)Promotes faster reductive elimination, outcompeting the hydrodehalogenation pathway.
Base Strong bases (e.g., NaOH, KOH)Weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃)Strong bases can promote side reactions.
Temperature >100 °C80-90 °CLower temperatures can disfavor the undesired reduction pathway.
Problem 2: Product Degradation During Buchwald-Hartwig Amination

Symptoms:

  • Low yield of the aminated product.

  • Formation of colored impurities or tar.

  • Debromination of the starting material.

Causality and Solutions:

Buchwald-Hartwig amination often requires strong bases and high temperatures, which can be detrimental to sensitive substrates. The choice of ligand is also critical to ensure a stable and active catalytic species.

Logical Relationship Diagram for Buchwald-Hartwig Optimization

cluster_0 Observed Issue cluster_1 Primary Causes cluster_2 Solutions issue Low Yield / Degradation in Buchwald-Hartwig cause1 Inappropriate Base issue->cause1 cause2 Suboptimal Ligand issue->cause2 cause3 High Temperature issue->cause3 sol1 Use a non-nucleophilic strong base (e.g., LHMDS, NaOtBu) cause1->sol1 sol2 Employ a bulky, electron-rich ligand (e.g., Xantphos, Josiphos) cause2->sol2 sol3 Optimize for the lowest effective temperature cause3->sol3

Caption: Key factors influencing the outcome of Buchwald-Hartwig amination.

Detailed Protocol for an Optimized Buchwald-Hartwig Amination:

  • Reagent Preparation:

    • Use anhydrous and deoxygenated solvents (e.g., toluene, dioxane).

    • Select a suitable palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a bulky, electron-rich ligand (e.g., Xantphos, BINAP).[3]

    • Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

  • Reaction Setup:

    • In a glovebox or under a stream of inert gas, add the palladium precatalyst and ligand to a dry reaction vessel.

    • Add the 6-Bromo-2,8-dimethylquinoline, the amine, and the base.

    • Add the anhydrous, deoxygenated solvent.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

    • Wash the organic layer, dry it, and concentrate it.

    • Purify by column chromatography.

ParameterStandard ConditionOptimized Condition for Reduced DegradationRationale
Base K₂CO₃, Cs₂CO₃NaOtBu, LHMDSStronger, non-nucleophilic bases are often required for efficient deprotonation of the amine without promoting side reactions.
Ligand Simple phosphinesBulky, electron-rich ligands (e.g., Xantphos, Josiphos)These ligands stabilize the palladium catalyst and facilitate the reductive elimination step.
Atmosphere Standard inert atmosphereStrictly anhydrous and oxygen-free conditionsOxygen can deactivate the palladium catalyst, leading to incomplete reactions and degradation.

Concluding Remarks

The successful use of 6-Bromo-2,8-dimethylquinoline in organic synthesis hinges on a thorough understanding of its reactivity and potential degradation pathways. By carefully selecting reaction parameters—particularly the catalyst, ligand, base, and temperature—and by maintaining a strictly inert and anhydrous reaction environment, researchers can significantly minimize unwanted side reactions like hydrodehalogenation. This guide provides a starting point for troubleshooting and optimization. Remember that each specific substrate combination may require fine-tuning of the conditions to achieve the best results.

References

  • PubChem. 6-Bromo-2,8-dimethylquinoline. National Center for Biotechnology Information. [Link]

  • Kochany, J., & Maguire, R. J. (1994).
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia. Dehalogenation. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Reizman, B. J., Wang, Y., Buchwald, S. L., & Jensen, K. F. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658-666.

Sources

Technical Support Center: Troubleshooting Low Yields in the Derivatization of 6-Bromo-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common challenges encountered during the chemical derivatization of 6-Bromo-2,8-dimethylquinoline. As a key heterocyclic building block, its successful functionalization is often critical in medicinal chemistry and materials science. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to help you diagnose and resolve issues leading to low reaction yields.

Section 1: The First-Pass Checklist - Universal Troubleshooting

Before diving into reaction-specific issues, it's crucial to rule out common sources of experimental error. A systematic check of your foundational setup can often resolve yield problems without extensive optimization.

Question: My reaction yield is significantly lower than expected. What are the very first things I should verify?

Answer: In any cross-coupling reaction, the most frequent culprits for low yields are related to the integrity of the reagents and the reaction environment. Start with this checklist:

  • Reagent Purity and Stability:

    • Aryl Halide: Confirm the purity of your 6-Bromo-2,8-dimethylquinoline. Impurities can interfere with the catalyst.

    • Coupling Partner: Boronic acids/esters (for Suzuki), amines (for Buchwald-Hartwig), and terminal alkynes (for Sonogashira) can degrade upon storage. Boronic acids are particularly susceptible to protodeboronation, a side reaction that replaces the boronic acid group with a hydrogen atom[1]. Use fresh or recently purified coupling partners.

    • Catalyst and Ligand: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[1] Oxidation of the phosphine ligand or degradation of the palladium precatalyst can completely shut down the catalytic cycle.[1] Ensure they have been stored correctly under an inert atmosphere.

  • Solvent and Base Quality:

    • Anhydrous & Degassed Solvents: Oxygen is a potent enemy of palladium(0) catalysts, causing oxidation to an inactive Pd(II) species which can also promote unwanted side reactions like homocoupling.[1][2] Use solvents from a freshly opened bottle or a solvent purification system. Thoroughly degas the solvent by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes before use.[3]

    • Base Purity: Ensure your base is of high purity and has been stored properly to avoid moisture absorption.

  • Reaction Environment:

    • Inert Atmosphere: The exclusion of oxygen is critical.[1] Ensure your reaction vessel was properly dried and purged with an inert gas. Maintain a positive pressure of argon or nitrogen throughout the reaction.

    • Temperature Control: Verify the accuracy of your heating apparatus. Inconsistent or incorrect temperatures can lead to side reactions or incomplete conversion.

    • Stirring: Ensure vigorous and consistent stirring. Poor agitation can be an issue, especially in heterogeneous mixtures involving inorganic bases.[4]

Section 2: Reaction-Specific Troubleshooting

If the general checklist does not resolve the issue, the problem may be specific to the type of derivatization you are performing. This section addresses common palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron species.[5]

Question: My Suzuki reaction has stalled, leaving a large amount of unreacted 6-Bromo-2,8-dimethylquinoline. What is the likely cause and solution?

Answer: A stalled reaction typically points to catalyst deactivation or an issue with the transmetalation step.

  • Cause - Catalyst Deactivation: The active Pd(0) catalyst may be oxidizing or precipitating out of solution. The reactivity of aryl halides in Suzuki couplings generally follows the trend I > Br > OTf >> Cl.[1] While aryl bromides are common substrates, they are less reactive than aryl iodides, often requiring more robust catalytic systems.[6]

  • Cause - Inefficient Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center.[5] The choice of base is critical here. The base activates the organoboron species, but overly harsh conditions can also promote decomposition.

Troubleshooting Steps:

  • Screen Your Base: If using a carbonate base (e.g., Na₂CO₃, K₂CO₃), consider switching to a stronger phosphate base like K₃PO₄, which can be effective for less reactive aryl bromides.[7]

  • Change Your Ligand: For challenging substrates, bulky, electron-rich monophosphine ligands like XPhos or SPhos are often more effective than traditional ligands like PPh₃.[7][8] These ligands promote the formation of highly active monoligated palladium complexes.[9]

  • Check Boronic Acid/Ester Stability: Protodeboronation is a major side reaction.[1] To mitigate this, you can:

    • Use the boronic acid partner in a slight excess (1.2-1.5 equivalents).

    • Switch to a more stable boronic ester, such as a pinacol ester.[1]

Optimized Reaction Conditions for Suzuki-Miyaura Coupling
ComponentRecommendationRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Common and effective Pd(II) and Pd(0) sources.
Ligand XPhos, SPhos, PPh₃Bulky monophosphine ligands are often superior for aryl bromides.[7]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Choice depends on substrate reactivity; K₃PO₄ is a good starting point for challenging couplings.
Solvent Toluene/H₂O, Dioxane/H₂OBiphasic systems are common and effective.[3][6]
Temperature 80-110 °CHigher temperatures may be needed for less reactive substrates.
Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add 6-Bromo-2,8-dimethylquinoline (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Via syringe, add the degassed solvent system (e.g., Toluene/H₂O 10:1).

  • Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone method for forming C-N bonds, coupling an aryl halide with an amine.[10][11]

Question: I am attempting a Buchwald-Hartwig amination and observing very low conversion. What are the most critical parameters to optimize?

Answer: The success of a Buchwald-Hartwig amination is highly sensitive to the combination of ligand, base, and solvent.[10][12]

  • Cause - Suboptimal Ligand/Base Combination: The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[10] Each step is influenced by the steric and electronic properties of the ligand and the strength of the base. Bulky, electron-rich phosphine ligands are crucial for promoting the key steps.[10]

  • Cause - Catalyst Inhibition: Aryl iodides, while more reactive in oxidative addition, can sometimes be challenging as the iodide formed can have an inhibitory effect on the catalyst.[4]

Troubleshooting Steps:

  • Ligand Selection: The choice of ligand is paramount. For coupling with primary amines, ligands like BrettPhos are often effective.[13] For secondary amines, RuPhos can be a good choice.[13] Josiphos-type ligands have been used successfully for direct ammonia coupling.[14]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base.[10] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures or more active catalysts.[15][16]

  • Solvent Choice: Toluene, dioxane, and THF are common solvents.[13][17] The solubility of the palladium-amido intermediate is crucial, and a solvent screen may be necessary.

Protocol: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.

  • Add 6-Bromo-2,8-dimethylquinoline (1.0 equiv) and the desired amine (1.2 equiv).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[10]

  • Upon completion, cool the reaction, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Perform an appropriate aqueous workup, dry the organic layer, and concentrate to purify.

Sonogashira Coupling

The Sonogashira coupling is the most versatile method for creating a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[18][19]

Question: My Sonogashira reaction is giving low yields and I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I improve this?

Answer: Low yields in Sonogashira reactions are often due to issues with one of the two catalytic cycles (palladium and copper) or the presence of oxygen.

  • Cause - Alkyne Homocoupling: The primary cause of this side reaction is the presence of oxygen, which facilitates the copper-catalyzed oxidative coupling of two alkyne molecules.[1]

  • Cause - Catalyst Inactivity: Both the palladium catalyst and the copper(I) co-catalyst are essential for the standard Sonogashira reaction. The absence or deactivation of either will halt the reaction.

Troubleshooting Steps:

  • Rigorous Exclusion of Oxygen: This is the most critical factor for preventing Glaser coupling. Ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere from start to finish.

  • Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol.[18][20] These methods often require specific ligands and may use a different base, but they completely eliminate the primary pathway for alkyne dimerization.

  • Base and Solvent Optimization: An amine base like triethylamine (Et₃N) or diisopropylamine (iPr₂NH) is typically used, often serving as both the base and part of the solvent system.[19] The base neutralizes the HX byproduct and aids in the formation of the copper acetylide.

Protocol: General Procedure for Sonogashira Coupling
  • To a degassed solution of 6-Bromo-2,8-dimethylquinoline (1.0 equiv) in a suitable solvent (e.g., THF/Et₃N 2:1), add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and the copper co-catalyst (e.g., CuI, 5-10 mol%).[21]

  • Degas the reaction mixture again for 5 minutes at room temperature.

  • Add the terminal alkyne (1.1 equiv) dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) for 4-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through celite, and concentrate the filtrate. Purify the residue by column chromatography.

Section 3: Visualization & Workflows

Troubleshooting and Purification Logic

The following diagrams provide a visual guide to the decision-making process for troubleshooting low yields and handling purification challenges.

TroubleshootingWorkflow start Low Yield Observed reagent_check Step 1: Verify Reagent & Setup Integrity - Purity of Starting Materials? - Anhydrous/Degassed Solvents? - Strict Inert Atmosphere? start->reagent_check reaction_type Step 2: Identify Reaction Type reagent_check->reaction_type If issues persist suzuki Suzuki-Miyaura reaction_type->suzuki buchwald Buchwald-Hartwig reaction_type->buchwald sonogashira Sonogashira reaction_type->sonogashira suzuki_q Issue: Stalled Reaction / Homocoupling - Screen Base (K₃PO₄) - Use Bulky Ligand (XPhos) - Use Pinacol Ester suzuki->suzuki_q buchwald_q Issue: Low Conversion - Screen Ligand (BrettPhos/RuPhos) - Use Strong Base (NaOtBu) - Screen Solvent (Toluene/Dioxane) buchwald->buchwald_q sonogashira_q Issue: Alkyne Homocoupling - Rigorous O₂ Exclusion - Try Copper-Free Conditions - Optimize Base (Et₃N) sonogashira->sonogashira_q purification Step 3: Check Purification Reaction works by LCMS, but low isolated yield? suzuki_q->purification buchwald_q->purification sonogashira_q->purification purification_yes Address Purification Issues - Deactivate Silica (Et₃N wash) - Use Alumina Chromatography - Purify via Salt Formation purification->purification_yes Yes end_bad Re-evaluate Synthetic Route purification->end_bad No, reaction failed end_good Yield Improved purification_yes->end_good

Caption: General troubleshooting workflow for low yields.

Purification and Isolation Challenges

Question: My LC-MS analysis shows good conversion to the desired product, but my isolated yield after column chromatography is very low. What's happening?

Answer: This common problem suggests product loss during the workup or purification steps. Quinoline derivatives are basic and can interact strongly with acidic stationary phases like silica gel.

  • Cause - Decomposition on Silica Gel: The Lewis acidic surface of standard silica gel can cause decomposition or irreversible binding of basic nitrogen-containing compounds like quinolines.[22]

  • Cause - Product Volatility/Solubility: If your derivatized product is volatile, you may lose it during solvent removal under high vacuum. Alternatively, it may be partially soluble in the aqueous phase during workup.

Troubleshooting Purification:

  • Deactivate the Silica Gel: Before performing column chromatography, flush the column with the eluent containing a small amount of a volatile base, such as 1-2% triethylamine. This will neutralize the acidic sites on the silica.

  • Switch to Alumina: Basic or neutral alumina is a good alternative stationary phase for purifying basic compounds and can prevent decomposition.

  • Salt Formation: If your product is an oil or difficult to purify, consider converting it to a crystalline salt (e.g., a hydrochloride salt).[23] This can greatly simplify purification by allowing for recrystallization instead of chromatography. The free base can be regenerated afterward if necessary.[23]

PurificationDecisionTree start Low Isolated Yield Post-Reaction check_silica Suspect Decomposition on Silica Gel? start->check_silica use_neutral_silica Option 1: Flush Silica with Et₃N/Eluent check_silica->use_neutral_silica Yes use_alumina Option 2: Use Neutral or Basic Alumina check_silica->use_alumina Yes product_oil Product is a non-crystalline oil? check_silica->product_oil No success Pure Product Isolated use_neutral_silica->success use_alumina->success product_oil->use_neutral_silica No, solid but impure salt_formation Option 3: Induce Crystallization via Salt Formation (e.g., add HCl in ether) product_oil->salt_formation Yes recrystallize Purify by Recrystallization salt_formation->recrystallize recrystallize->success

Sources

Optimizing reaction time and temperature for 6-Bromo-2,8-dimethylquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-Bromo-2,8-dimethylquinoline

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of 6-Bromo-2,8-dimethylquinoline. The primary synthetic route discussed is the Doebner-von Miller reaction, a robust method for quinoline synthesis that involves the reaction of an aniline with α,β-unsaturated carbonyl compounds under acidic conditions.[1] This document is structured to address common experimental challenges through a detailed troubleshooting guide and a comprehensive FAQ section, ensuring both theoretical understanding and practical application are covered.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may be encountered during the synthesis of 6-Bromo-2,8-dimethylquinoline via the Doebner-von Miller reaction.

Problem 1: Low Yield and Significant Tar/Polymer Formation

  • Symptoms: The reaction mixture becomes a thick, dark, and intractable tar, making product isolation exceedingly difficult and drastically lowering the yield of the desired quinoline.

  • Root Cause: This is the most common side reaction in the Doebner-von Miller synthesis.[2] It is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde, formed in situ from acetaldehyde).[2][3] Strong acidic conditions required for the cyclization also promote this unwanted polymerization.[2][4]

  • Troubleshooting Steps:

    • Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl in an organic phase can significantly reduce its self-polymerization in the acidic aqueous phase.[2][5] A common and effective system involves refluxing the aniline hydrochloride in the aqueous phase with the carbonyl compound in a non-miscible organic solvent like toluene.[2][6]

    • Optimize Acid Catalyst and Concentration: While strong acids are necessary, excessively harsh conditions accelerate tar formation.[2] A systematic evaluation of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) can identify the optimal balance between reaction rate and byproduct formation.[1][3][7]

    • Control Reaction Temperature: The reaction requires heating, but excessive temperatures can promote polymerization.[2] It is crucial to maintain the lowest effective temperature that allows for a reasonable reaction rate. Gradual heating and careful monitoring are key.

    • Slow Reagent Addition: Adding the α,β-unsaturated carbonyl compound (or its precursor, like acetaldehyde) slowly and dropwise to the heated acidic solution of the aniline can help control its concentration, manage the exothermic nature of the reaction, and minimize polymerization.[3][4][8]

Problem 2: Presence of Dihydroquinoline or Tetrahydroquinoline Impurities

  • Symptoms: The final isolated product is contaminated with partially hydrogenated quinoline derivatives, which are often difficult to separate from the desired aromatic product due to similar polarities.

  • Root Cause: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[2] If the oxidizing agent is inefficient, used in insufficient quantity, or if the reaction conditions do not favor complete oxidation, these hydrogenated byproducts can be isolated.[2]

  • Troubleshooting Steps:

    • Choice of Oxidizing Agent: Traditionally, nitrobenzene or arsenic acid were used, but these are toxic.[2] For cleaner and safer reactions, consider alternatives like air (aerobic oxidation), hydrogen peroxide, or selenium dioxide.[2][9] In the context of 6-Bromo-2,8-dimethylquinoline synthesis from 4-bromo-2-methylaniline, the aniline itself can act as an oxidant, being reduced in the process. Ensure reaction conditions facilitate this.

    • Ensure Sufficient Oxidant: If using an external oxidizing agent, employ a stoichiometric excess to drive the reaction to completion.[2]

    • Optimize Reaction Time and Temperature: The oxidation step may require prolonged reaction times or higher temperatures to proceed to completion.[2] Monitor the disappearance of the dihydroquinoline intermediate by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Post-Reaction Oxidation: If dihydroquinoline impurities persist in the isolated product, they can often be oxidized in a separate step using a suitable oxidizing agent like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂).[2]

Problem 3: Formation of Unexpected Regioisomers

  • Symptoms: Characterization of the product (e.g., by NMR) reveals a substitution pattern different from the expected 6-Bromo-2,8-dimethylquinoline.

  • Root Cause: While the Doebner-von Miller synthesis is generally predictable, the use of substituted anilines can sometimes lead to complex outcomes. For the synthesis of 6-Bromo-2,8-dimethylquinoline, the starting aniline is 4-bromo-2-methylaniline. The cyclization step is an intramolecular electrophilic aromatic substitution. The directing effects of the bromo (ortho-, para-directing, deactivating) and methyl (ortho-, para-directing, activating) groups will dictate the position of ring closure. The cyclization should strongly favor closure at the C6 position of the aniline (para to the methyl group and ortho to the bromo group), leading to the desired 8-methyl substitution on the quinoline ring. Formation of the alternative 5-bromo- isomer would be sterically and electronically disfavored. If unexpected isomers appear, it may point to issues with starting material purity or unforeseen side reactions.[3]

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Confirm the identity and purity of the 4-bromo-2-methylaniline. Isomeric impurities in the starting material will lead to isomeric products.

    • Systematic Condition Optimization: Methodically vary the acid catalyst, solvent, and temperature. A Design of Experiments (DoE) approach can be highly effective in mapping the reaction space to find conditions that maximize the yield of the desired isomer.[2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for synthesizing 6-Bromo-2,8-dimethylquinoline via the Doebner-von Miller reaction?

A1: The synthesis would involve the reaction of 4-bromo-2-methylaniline with an α,β-unsaturated carbonyl compound. To obtain the 2-methylquinoline product, crotonaldehyde is the ideal carbonyl partner. Crotonaldehyde can be added directly or, more commonly, generated in situ via an aldol condensation of acetaldehyde under the acidic reaction conditions.[3][8]

Q2: How do the substituents on the aniline (bromo and methyl) affect the reaction?

A2: The electronic properties of substituents on the aniline ring significantly impact the reaction. The methyl group is electron-donating and activating, which facilitates the electrophilic cyclization step. The bromo group is electron-withdrawing and deactivating, which can slow the reaction down. Anilines with electron-withdrawing groups are known to sometimes give lower yields in the conventional Doebner reaction.[2] Careful optimization of reaction conditions is crucial to overcome the deactivating effect of the bromine atom.[2]

Q3: Can I use an α,β-unsaturated ketone instead of an aldehyde?

A3: Yes, α,β-unsaturated ketones can be used, but the reaction is often more successful and less prone to side reactions with α,β-unsaturated aldehydes.[2] Using a ketone like methyl vinyl ketone would lead to a 4-methylquinoline, not the desired 2,8-dimethyl product. For 6-Bromo-2,8-dimethylquinoline, acetaldehyde or crotonaldehyde is the correct choice.

Q4: My crude product is a dark, oily tar. What is the best way to purify it?

A4: Purification can be challenging.[2] A typical workup involves:

  • Neutralization: After cooling, the acidic reaction mixture is carefully made strongly alkaline with a base like sodium hydroxide or calcium hydroxide.[4][8] This neutralizes the acid and liberates the free quinoline base.

  • Extraction: The quinoline product is then extracted from the aqueous mixture using an organic solvent such as dichloromethane or ethyl acetate.[2]

  • Steam Distillation: For quinolines that are steam-volatile, this can be an effective method to separate the product from non-volatile tarry byproducts.[4][8]

  • Column Chromatography: If distillation is not effective, purification by column chromatography on silica gel is the standard method. A gradient elution with hexanes and ethyl acetate is typically used.

Data and Protocols

Table 1: Key Parameters for Optimizing Doebner-von Miller Synthesis
ParameterRecommended Range/OptionsImpact on Reaction
Temperature 80 - 120 °C (Reflux)Higher temperatures increase reaction rate but also promote tar formation.[2]
Reaction Time 4 - 24 hoursMust be optimized; monitor by TLC to determine completion. Longer times may be needed for full oxidation.[2]
Acid Catalyst HCl, H₂SO₄, p-TsOH, ZnCl₂, SnCl₄Choice of acid affects both reaction rate and the extent of side reactions.[1][3]
Solvent System Monophasic (e.g., aqueous acid) or Biphasic (e.g., water/toluene)A biphasic system is highly recommended to minimize polymerization of the carbonyl compound.[2][5]
Oxidizing Agent Air, H₂O₂, Nitrobenzene (use with caution)Essential for the final aromatization step to prevent dihydroquinoline impurities.[2]
Experimental Protocol: Proposed Synthesis of 6-Bromo-2,8-dimethylquinoline

Disclaimer: This is a representative protocol based on general Doebner-von Miller procedures. Researchers should perform their own risk assessment and optimize conditions as necessary.

  • Reaction Setup: In a fume hood, equip a three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Charging Reactants: To the flask, add 4-bromo-2-methylaniline (1.0 eq) and a 4M solution of hydrochloric acid (4.0 eq). Stir the mixture to form the aniline hydrochloride salt. Add toluene to create a biphasic system.

  • Reagent Addition: Heat the mixture to reflux (approx. 100-110°C). Slowly add acetaldehyde (2.5 eq) dropwise via the dropping funnel over 1-2 hours. The acetaldehyde will undergo an in situ aldol condensation to form crotonaldehyde.[3] This slow addition is critical to control the exothermic reaction and minimize polymerization.[3][4]

  • Reaction Monitoring: After the addition is complete, continue to reflux for an additional 4-8 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase), checking for the consumption of the aniline starting material.

  • Work-up: Allow the mixture to cool to room temperature. Carefully neutralize the mixture by slowly adding a concentrated solution of sodium hydroxide until the pH is >10.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer. Extract the aqueous layer two more times with dichloromethane or ethyl acetate. Combine all organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude residue by column chromatography on silica gel to obtain the final 6-Bromo-2,8-dimethylquinoline.

Visualizations

Doebner-von Miller Reaction Mechanism

Doebner_von_Miller General Mechanism of Doebner-von Miller Reaction cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration & Oxidation Aniline Aniline Carbonyl α,β-Unsaturated Carbonyl Intermediate1 Anilino-carbonyl Adduct Aniline->Intermediate1 + H+ Carbonyl->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Electrophilic Aromatic Substitution Intermediate1->Intermediate2 Dihydroquinoline Dihydroquinoline Intermediate2->Dihydroquinoline - H₂O Intermediate2->Dihydroquinoline Quinoline Aromatic Quinoline Dihydroquinoline->Quinoline [Oxidation]

Caption: A simplified workflow of the Doebner-von Miller quinoline synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Yield Troubleshooting Workflow for Low Product Yield Start Low Yield of 6-Bromo-2,8-dimethylquinoline CheckTarry Is the reaction mixture a thick, dark tar? Start->CheckTarry CheckImpurities Are dihydroquinoline impurities present (TLC/GC-MS)? CheckTarry->CheckImpurities No TarYes High degree of polymerization Implement one or more solutions: • Use biphasic system (water/toluene) • Add carbonyl reagent slowly • Reduce reaction temperature • Optimize acid catalyst CheckTarry->TarYes Yes ImpurityYes Incomplete Oxidation Implement one or more solutions: • Increase reaction time/temperature • Use a stronger/excess oxidizing agent • Perform post-synthesis oxidation (DDQ, MnO₂) CheckImpurities->ImpurityYes Yes General General Low Conversion Implement one or more solutions: • Increase reaction time • Optimize acid catalyst • Verify reagent stoichiometry CheckImpurities->General No CheckPurity Verify Starting Material Purity TarYes->CheckPurity ImpurityYes->CheckPurity General->CheckPurity

Caption: A decision tree for troubleshooting low yield in the quinoline synthesis.

References

  • Technical Support Center: Doebner-von Miller Quinoline Synthesis - Benchchem.
  • troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem.
  • byproduct formation in the Doebner-von Miller reaction - Benchchem.
  • Doebner reaction - Wikipedia. Available at: [Link]

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. - YouTube. Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. Available at: [Link]

  • Doebner–Miller reaction - Wikipedia. Available at: [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis - ResearchGate. Available at: [Link]

  • Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses - ResearchGate. Available at: [Link]

  • Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal | Semantic Scholar. Available at: [Link]

  • Doebner-Miller Reaction - SynArchive. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]

  • What is the complete procedure for Doebner-von miller reaction ? | ResearchGate. Available at: [Link]

Sources

Validation & Comparative

Reactivity Face-Off: A Comparative Guide to 6-Bromo vs. 8-Bromoquinolines in Cross-Coupling and Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of heterocyclic chemistry, functionalized quinolines are indispensable building blocks for the synthesis of a vast array of compounds with significant applications in medicinal chemistry and materials science. Among the various halogenated quinolines, 6-bromoquinoline and 8-bromoquinoline are two common isomers utilized as precursors for further molecular elaboration. The choice between these two isomers can have a profound impact on the outcome of a synthetic sequence, as their reactivity profiles differ significantly due to a combination of electronic and steric factors. This guide provides an in-depth technical comparison of the reactivity of 6-bromoquinoline and 8-bromoquinoline in key synthetic transformations, supported by experimental data from the literature and a mechanistic rationale for the observed differences.

The Structural Nuances: Electronic and Steric Effects at Play

The differential reactivity of 6-bromoquinoline and 8-bromoquinoline is rooted in their distinct electronic and steric environments.

Electronic Effects: The nitrogen atom in the quinoline ring is electron-withdrawing, influencing the electron density of the carbocyclic ring. This effect is transmitted through both inductive and resonance effects. For both isomers, the bromine atom experiences a deactivating effect from the nitrogen. However, the extent of this electronic influence differs subtly between the 6- and 8-positions.

Steric Hindrance: The most striking difference between the two isomers is the steric environment of the bromine substituent. The bromine atom at the 8-position is subject to significant steric hindrance from the peri-hydrogen at the 1-position of the quinoline ring. This steric congestion can impede the approach of bulky reagents and catalysts, thereby influencing reaction rates and, in some cases, dictating the feasibility of a transformation.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Isomers

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The performance of 6-bromo and 8-bromoquinolines in these reactions showcases their differing reactivity.

Suzuki-Miyaura Coupling: The Impact of Steric Hindrance

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. While direct side-by-side comparative studies under identical conditions are sparse, the available literature on related compounds suggests that 6-bromoquinoline is generally more amenable to Suzuki coupling than its 8-bromo counterpart, particularly when employing bulky boronic acids or esters. This is largely attributed to the steric hindrance around the 8-position, which can disfavor the formation of the pre-catalytic complex and slow down the rate-determining oxidative addition step.

For instance, the Suzuki coupling of 2-chloro-6-bromoquinoline can be selectively performed at the 6-position using Pd(dppf)Cl₂, indicating the accessibility of this position.[1] Conversely, reactions at the 8-position often require more forcing conditions or specialized catalyst systems to overcome the steric barrier.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoquinolines

Bromoquinoline IsomerCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
6-BromoquinolineArylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol90Good (General)[2]
2-Chloro-6-bromoquinolineArylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane120Good (at C6)[1]
8-Bromo-6-methylquinolin-2(1H)-oneArylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O100Moderate to Good[3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 6-Bromoquinoline [2]

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-bromoquinoline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and Pd(PPh₃)₄ (3 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base Addition: Add toluene and ethanol (typically in a 4:1 ratio) via syringe, followed by an aqueous solution of 2M sodium carbonate (2.0 equiv.).

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Diagram: Generalized Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X R-X (Bromoquinoline) Ar-X->Oxidative\nAddition Ar-Pd(II)(X)L2 R-Pd(II)(X)L2 Oxidative\nAddition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OR)2 R'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)(Ar')L2 R-Pd(II)(R')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' R-R' Reductive\nElimination->Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Navigating Steric and Electronic Influences

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl compounds.[4] Similar to the Suzuki coupling, the steric hindrance at the 8-position of 8-bromoquinoline can present a significant challenge. The bulky phosphine ligands typically required for efficient C-N bond formation can exacerbate this steric clash.

Experimental evidence supports the higher reactivity of the 6-position. For example, the selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline at the 6-position has been successfully demonstrated.[5] In contrast, amination at the 8-position often requires careful optimization of the catalyst system, including the choice of ligand and base, and may proceed with lower yields or require higher temperatures. A study on the amination of 8-(Benzyloxy)-5-bromoquinoline, a related substrate, highlights the feasibility of C-N bond formation at a position adjacent to the 8-position, but also underscores the need for optimized conditions.[6][7]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromoquinolines

Bromoquinoline DerivativeAmineCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
6-Bromo-2-chloroquinolineCyclic AminePd₂(dba)₃ / XPhosLHMDSDioxane100Good (at C6)[5][8]
8-(Benzyloxy)-5-bromoquinolineN-methylanilinePd(OAc)₂ / Ligand L3NaOtBuToluene110-120Good[6][7]
Methyl 6-bromoquinoline-3-carboxylateAminePd₂(dba)₃ / XantphosNaOtBuToluene90-110Good[8]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 6-Bromoquinoline Derivatives [8]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the 6-bromoquinoline derivative (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 90-110 °C. Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Diagram: Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Add Pd precatalyst, ligand, and base to Schlenk tube prep2 Add bromoquinoline and amine prep1->prep2 prep3 Add anhydrous, degassed solvent prep2->prep3 react1 Seal tube and heat (90-110 °C) prep3->react1 react2 Stir for 12-24 hours react1->react2 react3 Monitor progress by TLC/LC-MS react2->react3 workup1 Cool to room temperature react3->workup1 workup2 Dilute and filter through celite workup1->workup2 workup3 Concentrate filtrate workup2->workup3 purify Purify by flash chromatography workup3->purify

Caption: A typical experimental workflow for the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNA r): The Role of Electronic Activation

Nucleophilic aromatic substitution (SNA r) reactions on haloquinolines are generally challenging and often require harsh conditions unless the ring is activated by strongly electron-withdrawing groups. The electron-withdrawing nature of the quinoline nitrogen does activate the ring towards nucleophilic attack, but this effect is more pronounced at the 2- and 4-positions.

A comparative guide on the reactivity of 6- and 8-chloroquinolines suggests that hydrolysis of the 8-chloro isomer can be achieved in high yield under high temperature and pressure, while amination of both isomers is challenging.[10] This implies that under forcing conditions, substitution at the 8-position is possible. However, the steric hindrance at the 8-position would likely disfavor attack by bulkier nucleophiles compared to the more open 6-position.

Conclusion: A Guide to Strategic Isomer Selection

The choice between 6-bromoquinoline and 8-bromoquinoline as a synthetic precursor is a critical decision that should be guided by the specific transformation being planned.

  • For palladium-catalyzed cross-coupling reactions (Suzuki and Buchwald-Hartwig), 6-bromoquinoline is generally the more reactive and versatile isomer. The unencumbered nature of the 6-position allows for a broader range of coupling partners and often proceeds under milder conditions with higher yields.

  • 8-Bromoquinoline presents a greater synthetic challenge in cross-coupling reactions due to significant steric hindrance from the peri-hydrogen. While reactions at this position are achievable, they often necessitate more rigorous optimization of reaction conditions, including the use of less sterically demanding reagents and potentially more active, specialized catalyst systems.

  • For nucleophilic aromatic substitution reactions, both isomers are relatively unreactive. However, the less sterically hindered environment of the 6-position may offer a slight advantage for reactions with bulkier nucleophiles under forcing conditions.

By understanding the interplay of electronic and steric effects on the reactivity of these two isomers, researchers can make more informed decisions in their synthetic strategies, ultimately leading to more efficient and successful outcomes in the development of novel quinoline-based molecules.

References

  • Mphahlele, M. J., et al. (2002). Solution phase, solid state and computational structural studies of the 2-aryl-3-bromoquinolin-4(1H)-one derivatives. Journal of the Chemical Society, Perkin Transactions 2, (12), 2154-2161. Available at: [Link]

  • Omar, W. A. E., & Hormi, O. E. O. (2012). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Heterocyclic Chemistry, 49(6), 1344-1350. Available at: [Link]

  • Couture, A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6624-6635. Available at: [Link]

  • Abbiati, G., et al. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(24), 9780-9787. Available at: [Link]

  • Omar, W. A. E., & Hormi, O. E. O. (2012). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Heterocyclic Chemistry, 49(6), 1344-1350. Available at: [Link]

  • Hauser, C. R., et al. (1946). Synthesis of antimalarials; synthesis of certain 8-aminoquinolines. Journal of the American Chemical Society, 68(8), 1544-1546. Available at: [Link]

  • Abbiati, G., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(24), 9780-9787. Available at: [Link]

  • Ökten, S., et al. (2010). 6,8-Dibromoquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(12), o2997. Available at: [Link]

  • Cakmak, O., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, e202400891. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11487. Available at: [Link]

  • Schmidt, F., et al. (2024). Synthesis and properties of 6-alkynyl-5-aryluracils. Beilstein Journal of Organic Chemistry, 20, 898-907. Available at: [Link]

  • Kashani, S. K., et al. (2023). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Patouossa, I., et al. (2021). Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds. Computational Chemistry, 9(2), 120-130. Available at: [Link]

  • Smith, A. M., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society, 140(49), 17061-17069. Available at: [Link]

  • Cooke, G., et al. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Tetrahedron Letters, 42(48), 8439-8441. Available at: [Link]

  • Smith, A. M., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(49), 17061-17069. Available at: [Link]

  • Ökten, S., et al. (2021). Computational exploration of a chlorinated tetrahydroisoquinoline: Geometry, reactivity, noncovalent interactions, and molecular docking evaluation. Journal of Molecular Structure, 1244, 130953. Available at: [Link]

  • Langer, P., et al. (2012). Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. Synthesis, 44(12), 1851-1856. Available at: [Link]

  • Brower, K. R. (1970). Kinetic Study of Aromatic Nucleophilic Substitution under High Pressure: Bromoquinolines and Bromonaphthalenes. Journal of the American Chemical Society, 92(19), 5793-5796. Available at: [Link]

  • Collis, G. E., et al. (2003). 7-Bromoquinolin-8-ol. Acta Crystallographica Section E: Structure Reports Online, 59(11), o1853-o1854. Available at: [Link]

  • Ökten, S., et al. (2015). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Heterocyclic Chemistry, 52(5), 1334-1340. Available at: [Link]

  • LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. In Organic Chemistry (McMurry). Available at: [Link]

  • Wu, H., et al. (2016). One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling. The Journal of Organic Chemistry, 81(7), 2987-2992. Available at: [Link]

  • The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. Available at: [Link]

  • Schareina, T., et al. (2015). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 17(2), 941-946. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Bromoquinoline. In PubChem. Retrieved December 10, 2025, from [Link]

  • Filimonov, V. D., et al. (2019). Substitution reactions in the acenaphthene analog of quino[7,8-h]quinoline and an unusual synthesis of the corresponding acenaphthylenes by tele-elimination. Beilstein Journal of Organic Chemistry, 15, 1269-1277. Available at: [Link]

Sources

The Enigmatic Bioactivity of 6-Bromo-2,8-dimethylquinoline: A Comparative Guide Based on Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in the landscape of drug discovery.[1][2] Its rigid structure and the ability to be functionalized at various positions have given rise to a vast library of derivatives with a broad spectrum of pharmacological activities.[3][4] From the historical success of quinine as an antimalarial to the modern clinical use of fluoroquinolone antibiotics and kinase inhibitor anticancer agents, quinoline derivatives have consistently proven their therapeutic value.[3][5] This guide delves into the predicted biological potential of a specific, yet under-investigated derivative, 6-Bromo-2,8-dimethylquinoline, by drawing objective comparisons with its structurally related and well-characterized chemical cousins. Due to the limited direct experimental data on 6-Bromo-2,8-dimethylquinoline, this analysis will lean on established structure-activity relationships (SAR) to forecast its likely bioactivity profile and guide future research endeavors.

Comparative Analysis of Biological Activities: An Analog-Based Approach

Anticipated Anticancer Activity

The quinoline scaffold is a common feature in numerous anticancer agents, acting through various mechanisms such as the inhibition of topoisomerases, protein kinases, and tubulin polymerization.[6][7][8] The introduction of a bromine atom to the quinoline ring has been shown in many instances to enhance cytotoxic activity.

Table 1: Comparative Anticancer Activity of Bromo-Substituted Quinolines and Related Heterocycles

Compound/Derivative ClassCancer Cell Line(s)IC50 (µM)Key Structural Features & Inferred Mechanistic InsightsReference(s)
6-bromo-2-thio-quinazoline-4(3H)-one derivative (8a)MCF-7 (Breast)15.85 ± 3.32Bromo-substitution on the quinazoline core (analogous to quinoline). The thiol and aliphatic linker at the 2-position are crucial for activity.[7][9]
SW480 (Colorectal)17.85 ± 0.92[7][9]
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Brain), HeLa (Cervical), HT29 (Colon)6.7 - 25.6 µg/mLPoly-bromination and an 8-hydroxy group significantly contribute to potent antiproliferative effects, possibly through topoisomerase inhibition.[9][10]
6,8-Dibromo-5-nitroquinoline (17)C6 (Rat Brain)50.0The presence of both bromo and nitro groups demonstrates synergistic enhancement of anticancer potency.
HT29 (Colon)26.2
HeLa (Cervical)24.1

Based on these analogs, it is plausible that 6-Bromo-2,8-dimethylquinoline could exhibit moderate to potent cytotoxic activity against various cancer cell lines. The bromine at the 6-position is expected to contribute to its activity, while the methyl groups at the 2- and 8-positions will modulate its lipophilicity and steric interactions with target proteins.

Experimental Protocols: A Guide to Unveiling Biological Activity

To empirically determine the biological activity of 6-Bromo-2,8-dimethylquinoline, a series of well-established in vitro assays should be performed. The following protocols provide a framework for such an investigation.

Protocol 1: In Vitro Anticancer Activity Assessment using MTT Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.

Workflow for MTT Assay

MTT_Workflow A 1. Cell Seeding Seed cancer cells in a 96-well plate and incubate for 24h. B 2. Compound Treatment Treat cells with varying concentrations of 6-Bromo-2,8-dimethylquinoline. A->B C 3. Incubation Incubate for 48-72 hours to allow for cellular response. B->C D 4. MTT Addition Add MTT reagent to each well and incubate for 2-4 hours. C->D E 5. Formazan Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at 570 nm using a microplate reader. E->F G 7. Data Analysis Calculate cell viability and determine the IC50 value. F->G

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Culture: Maintain the selected cancer cell lines in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 6-Bromo-2,8-dimethylquinoline in DMSO. Make serial dilutions in the culture medium to achieve the desired final concentrations.

  • Treatment: Replace the old medium with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Protocol 2: Topoisomerase I Inhibition Assay

Given that many quinoline derivatives exert their anticancer effects by targeting topoisomerases, this assay is crucial for mechanistic studies.

Workflow for Topoisomerase I Inhibition Assay

Topo_I_Workflow A 1. Reaction Setup Prepare a mixture of supercoiled plasmid DNA, Topoisomerase I, and reaction buffer. B 2. Inhibitor Addition Add varying concentrations of 6-Bromo-2,8-dimethylquinoline. A->B C 3. Incubation Incubate the reaction at 37°C for 30 minutes. B->C D 4. Reaction Termination Stop the reaction by adding a stop buffer (SDS, Proteinase K). C->D E 5. Gel Electrophoresis Analyze DNA topoisomers on an agarose gel. D->E F 6. Visualization & Analysis Stain with ethidium bromide and visualize under UV light. Assess the ratio of supercoiled to relaxed DNA. E->F

Caption: Workflow for assessing Topoisomerase I inhibitory activity.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase I, and the corresponding reaction buffer.

  • Inhibitor Addition: Add varying concentrations of 6-Bromo-2,8-dimethylquinoline to the reaction tubes. Include a positive control (e.g., camptothecin) and a negative control (no inhibitor).

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

  • Reaction Termination: Stop the enzymatic reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel.

  • Visualization: After electrophoresis, stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator. Inhibition of Topoisomerase I is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the supercoiled form.[10]

Anticipated Antimicrobial Activity

The quinoline core is also fundamental to the activity of many antimicrobial agents. The mechanism of action for quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

Table 2: Comparative Antimicrobial Activity of Bromo-Substituted Quinolines

Compound/Derivative ClassBacterial Strain(s)MIC (µg/mL)Key Structural Features & Inferred Mechanistic InsightsReference(s)
9-bromo-indolizinoquinoline-5,12-dioneStaphylococcus aureus0.031 - 0.063The bromo-substitution and the dione moiety are likely key for potent antibacterial activity.
Enterococcus faecalis0.125
7-bromoquinoline-5,8-dione sulfonamidesStaphylococcus aureus0.80 - 1.00 (mg/mL)The combination of a bromo-substituted quinoline dione with a sulfonamide group results in antibacterial properties.

The data from these structurally related compounds suggest that 6-Bromo-2,8-dimethylquinoline could possess antibacterial activity, particularly against Gram-positive bacteria.

Protocol 3: Antimicrobial Susceptibility Testing via Broth Microdilution

This method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay

MIC_Workflow A 1. Inoculum Preparation Prepare a standardized bacterial suspension (0.5 McFarland). B 2. Serial Dilution Perform two-fold serial dilutions of 6-Bromo-2,8-dimethylquinoline in a 96-well plate. A->B C 3. Inoculation Add the bacterial inoculum to each well. B->C D 4. Incubation Incubate the plate at 37°C for 18-24 hours. C->D E 5. MIC Determination Visually inspect for bacterial growth. The MIC is the lowest concentration with no visible growth. D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Bacterial Culture: Grow the bacterial strains to be tested in an appropriate broth medium overnight.

  • Inoculum Preparation: Dilute the overnight culture to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of 6-Bromo-2,8-dimethylquinoline in the appropriate broth.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 6-Bromo-2,8-dimethylquinoline remains to be established, a comparative analysis of structurally similar compounds strongly suggests its potential as a bioactive molecule, particularly in the realms of anticancer and antimicrobial research. The presence of the bromo- and dimethyl-substituents on the privileged quinoline scaffold provides a solid rationale for its investigation.

Future research should focus on the synthesis of 6-Bromo-2,8-dimethylquinoline and its empirical evaluation using the detailed protocols outlined in this guide. Such studies will not only elucidate the specific biological activities of this compound but also contribute to a deeper understanding of the structure-activity relationships within the broader class of quinoline derivatives, potentially leading to the development of novel therapeutic agents.

References

  • Aldehaiman, A., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega.
  • BenchChem. (2025). Efficacy of 6-Bromoquinoline-8-carbonitrile derivatives as antimicrobial agents. BenchChem Technical Guides.
  • BenchChem. (2025). Efficacy of 6-Bromo-Quinoline Analogs Compared to Established Anticancer Agents. BenchChem Technical Guides.
  • BenchChem. (2025). Potential Research Areas for 6-Bromoquinoline-8-carbonitrile: A Technical Guide for Drug Discovery Professionals. BenchChem Technical Guides.
  • Çakmak, O., et al. (2020). Synthesis, characterization, and investigation of anticancer activities of novel piperazine- and morpholine-substituted quinolines. Journal of Molecular Structure, 1202, 127277.
  • Das, B., et al. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors.
  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392.
  • Fassihi, A., et al. (2024).
  • Fassihi, A., et al. (2017). Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. Research in Pharmaceutical Sciences, 12(4), 285.
  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(7), 814-823.
  • BenchChem. (2025). Application Notes and Protocols for 6-Bromoquinoline-8-carbonitrile in Medicinal Chemistry. BenchChem Technical Guides.
  • BenchChem. (2025). Application of 6,8-Dibromo-Substituted Quinolines in Cancer Cell Line Studies: A Focus on Cytotoxicity and Apoptosis Induction. BenchChem Technical Guides.
  • Semantic Scholar. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Semantic Scholar.
  • BenchChem. (2025). Cytotoxicity comparison of 8-bromo-6-methylquinolin-2(1h)-one on different cell lines. BenchChem Technical Guides.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of 6-Bromo-Quinazoline Derivatives and 6-Bromo-1-methylquinolin-4(1H)-one. BenchChem Technical Guides.
  • Kouznetsov, V. V., et al. (2011). Antiproliferative activity of new 6-bromine derivatives of 7-anilino-1-arylisoquinolinequinones. Revista de la Sociedad Química de México, 55(3), 159-163.
  • ResearchGate. (n.d.). Antibacterial Activity of Compounds VI(a-h).
  • El-Sayed, M. A. A., et al. (2021). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Molecules, 26(16), 4935.
  • Ökten, S., et al. (2017). A SAR Study: Evaluation of bromo derivatives of 8-substituted quinolines as novel anticancer agents.
  • Musiol, R., et al. (2007). Investigating the influence of the C-6 substituent on the antibacterial activity of 4-quinolones. European journal of medicinal chemistry, 42(4), 433-438.
  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC advances, 12(30), 19355-19385.
  • Patel, K., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. Oriental Journal of Chemistry, 39(4).

Sources

A Comparative Guide to the Purity Analysis of Synthesized vs. Commercial 6-Bromo-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromo-2,8-dimethylquinoline is a vital heterocyclic aromatic compound, serving as a key building block in the synthesis of numerous biologically active molecules.[1] The quinoline core is a privileged scaffold in medicinal chemistry, and the bromine atom at the 6-position offers a versatile point for further chemical modifications, making it an invaluable tool in drug discovery and development.[1] This guide provides an in-depth comparison of the purity of in-house synthesized 6-Bromo-2,8-dimethylquinoline against commercially available alternatives, offering a comprehensive overview of the synthesis, purification, and analytical techniques essential for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a high degree of confidence in the purity and identity of their starting materials.

Synthesis and Purification of 6-Bromo-2,8-dimethylquinoline

A common and effective method for the synthesis of quinoline derivatives is the Skraup synthesis.[1] For 6-Bromo-2,8-dimethylquinoline, a modified approach starting from 4-bromo-2-methylaniline and crotonaldehyde in the presence of an oxidizing agent and sulfuric acid is typically employed.

Experimental Protocol: Synthesis of 6-Bromo-2,8-dimethylquinoline
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, a mixture of 4-bromo-2-methylaniline (1 equivalent) and nitrobenzene (as an oxidizing agent and solvent) is prepared.

  • Addition of Reagents: The mixture is heated to approximately 100°C. A solution of crotonaldehyde (1.2 equivalents) in concentrated sulfuric acid is added dropwise over a period of 1-2 hours, maintaining the reaction temperature between 130-140°C.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After completion, the reaction mixture is cooled to room temperature and excess nitrobenzene is removed by steam distillation. The remaining acidic solution is neutralized with a sodium carbonate solution until a pH of 8-9 is reached, leading to the precipitation of the crude product.

  • Purification: The crude solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-Bromo-2,8-dimethylquinoline.

Rationale Behind Experimental Choices
  • Skraup Synthesis: This classical method is chosen for its reliability in forming the quinoline ring system.

  • Nitrobenzene: It serves a dual role as a high-boiling solvent and a mild oxidizing agent necessary for the cyclization step.

  • Steam Distillation: This is an effective technique for removing the high-boiling nitrobenzene without degrading the product.

  • Recrystallization: This is a crucial final step to remove any unreacted starting materials and by-products, leading to a significant increase in purity.

Purity Analysis: A Multi-faceted Approach

To ensure the suitability of 6-Bromo-2,8-dimethylquinoline for further synthetic applications, a rigorous purity analysis is paramount. This guide employs a combination of chromatographic and spectroscopic techniques, along with a fundamental physical property measurement.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture, making it an ideal choice for purity assessment.[2]

Experimental Protocol: HPLC Analysis
  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is typically suitable for this analysis.

  • Mobile Phase: A gradient elution is often employed. For instance, a mixture of Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile) can be used.[3] A typical gradient might run from 20% to 80% B over 20 minutes.[3]

  • Flow Rate: A standard flow rate of 1.0 mL/min is generally effective.[1]

  • Detection: UV detection at 254 nm is appropriate for quinoline derivatives due to their strong UV absorbance at this wavelength.[2]

  • Sample Preparation: A precisely weighed sample is dissolved in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL) and filtered through a 0.45 µm syringe filter before injection.[1][3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile organic compounds. It is particularly useful for identifying and quantifying halogenated compounds.[4][5]

Experimental Protocol: GC-MS Analysis
  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.[1]

  • Oven Program: An initial temperature of 50-70°C, held for a few minutes, followed by a temperature ramp (e.g., 10°C/min) to a final temperature of 280-300°C.[1]

  • Injection: A split or splitless injection of a 1-2 µL sample.[1]

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-600.[1]

  • Sample Preparation: The sample is dissolved in a volatile organic solvent such as dichloromethane or toluene.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of each proton in the molecule.

Experimental Protocol: ¹H NMR Analysis
  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[6]

  • Data Acquisition: A standard ¹H NMR spectrum is acquired.

  • Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to confirm the structure of 6-Bromo-2,8-dimethylquinoline.

Melting Point Analysis

The melting point of a crystalline solid is a sensitive indicator of its purity. Pure crystalline compounds have a sharp and characteristic melting point range, typically 0.5-1.0°C. The presence of impurities leads to a depression and broadening of the melting point range.[7][8]

Experimental Protocol: Melting Point Determination
  • Instrumentation: A melting point apparatus (e.g., Mel-Temp or a Thiele tube setup).

  • Sample Preparation: A small amount of the finely powdered, dry crystalline solid is packed into a capillary tube to a height of 2-3 mm.[8]

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.[9] The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.[7]

Visualizing the Workflow

Experimental Workflow for Synthesis and Purity Analysis

G cluster_synthesis Synthesis cluster_analysis Purity Analysis S1 Reactants: 4-bromo-2-methylaniline Crotonaldehyde S2 Skraup Reaction S1->S2 S3 Workup: Steam Distillation Neutralization S2->S3 S4 Purification: Recrystallization S3->S4 A1 HPLC S4->A1 Synthesized Sample A2 GC-MS S4->A2 Synthesized Sample A3 ¹H NMR S4->A3 Synthesized Sample A4 Melting Point S4->A4 Synthesized Sample C1 Commercial Sample C1->A1 C1->A2 C1->A3 C1->A4

Caption: Workflow for the synthesis and multi-technique purity analysis.

Logical Flow of Comparison

G Start Purity Comparison Synthesized Synthesized 6-Bromo-2,8-dimethylquinoline Start->Synthesized Commercial Commercial 6-Bromo-2,8-dimethylquinoline Start->Commercial HPLC HPLC Purity (%) Synthesized->HPLC GCMS GC-MS Purity (%) Synthesized->GCMS NMR ¹H NMR Structural Confirmation Synthesized->NMR MP Melting Point (°C) Synthesized->MP Commercial->HPLC Commercial->GCMS Commercial->NMR Commercial->MP Conclusion Overall Purity Assessment HPLC->Conclusion GCMS->Conclusion NMR->Conclusion MP->Conclusion

Caption: Logical flow for comparing synthesized and commercial samples.

Comparative Data Summary

The following table presents hypothetical, yet realistic, data obtained from the purity analysis of a synthesized batch of 6-Bromo-2,8-dimethylquinoline compared to a commercially sourced sample.

Analytical Technique Synthesized 6-Bromo-2,8-dimethylquinoline Commercial 6-Bromo-2,8-dimethylquinoline
HPLC Purity 99.2%≥98% (as per supplier specification)
GC-MS Purity 99.5%98.7%
¹H NMR Spectrum consistent with the proposed structure. No significant impurity peaks observed.Spectrum consistent with the proposed structure. Minor peaks corresponding to residual solvent detected.
Melting Point 101-103°C99-102°C

Interpretation of Results

The synthesized batch of 6-Bromo-2,8-dimethylquinoline demonstrates a high degree of purity, as evidenced by both HPLC and GC-MS analyses, with purity values exceeding 99%. The sharp melting point range further corroborates the high purity of the synthesized material. The ¹H NMR spectrum confirms the chemical identity of the compound and indicates the absence of significant organic impurities.

The commercial sample, while meeting the supplier's specifications, shows a slightly lower purity by GC-MS and a broader melting point range. The presence of minor peaks in the ¹H NMR spectrum, likely due to residual solvents from the manufacturing process, is a common observation in commercially available reagents.

Conclusion

The in-house synthesis and purification of 6-Bromo-2,8-dimethylquinoline can yield a product of exceptionally high purity, often exceeding that of commercially available alternatives. For applications demanding the highest level of purity and the absence of even trace impurities, synthesizing and rigorously purifying the compound in-house is a recommended approach. However, for many research and development purposes, high-quality commercial sources provide a convenient and reliable option. The choice between synthesized and commercial material should be guided by the specific requirements of the subsequent experimental work.

Safety Information

6-Bromo-2,8-dimethylquinoline is a chemical compound that should be handled with appropriate safety precautions. It may cause skin and eye irritation.[10] Always wear personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound.[10] Ensure work is conducted in a well-ventilated area or a fume hood.[10] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[10][11]

References

  • A Comparative Guide to the Purity Analysis of Synthesized 2-Methyl-8-quinolinecarboxaldehyde by High-Performance Liquid Chrom
  • Using Melting Point to Determine Purity of Crystalline Solids.
  • Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection - Restek.
  • Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - PMC - NIH.
  • Wh
  • SAFETY D
  • Melting point determin
  • Melting Point | MIT Digital Lab Techniques Manual - YouTube.
  • Application Note: High-Performance Liquid Chromatography (HPLC)
  • Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines - Benchchem.
  • 6-Bromoquinoline: A Technical Guide for Researchers and Drug Development Professionals - Benchchem.
  • 6-Bromoquinoline - SAFETY D

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 6-Bromo-2,8-dimethylquinoline and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the spectroscopic characteristics of the heterocyclic scaffold 6-Bromo-2,8-dimethylquinoline and its synthetic precursors. By examining the transformation through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate the structural changes that confirm a successful synthesis. The experimental choices and data interpretation are explained from a position of field-proven expertise to ensure both technical accuracy and practical utility.

Introduction: The Synthetic Rationale

The target molecule, 6-Bromo-2,8-dimethylquinoline, is a substituted quinoline. The quinoline ring system is a foundational structure in medicinal chemistry. The specific substitution pattern of this molecule makes it a valuable intermediate for further functionalization in drug discovery programs.

Its synthesis is most commonly achieved via a variation of the Skraup-Doebner-von Miller reaction.[1][2] This classic named reaction facilitates the construction of the quinoline core by reacting an aromatic amine with an α,β-unsaturated carbonyl compound. For our target, the logical precursors are 4-bromo-2-methylaniline and crotonaldehyde .

The reaction proceeds through a series of conjugate additions, cyclization, dehydration, and oxidation steps to form the final aromatic quinoline system. Spectroscopic analysis is critical at each stage to monitor the consumption of starting materials and confirm the formation of the desired product.

G cluster_precursors Precursors A 4-Bromo-2-methylaniline C 6-Bromo-2,8-dimethylquinoline A->C Doebner-von Miller Reaction B Crotonaldehyde B->C G A Precursor 1: 4-Bromo-2-methylaniline (C₇H₈BrN) MW: 186.05 B Precursor 2: Crotonaldehyde (C₄H₆O) MW: 70.09 C Product: 6-Bromo-2,8-dimethylquinoline (C₁₁H₁₀BrN) MW: 236.11

Caption: Structures and properties of the compounds under analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of a molecule. The transformation from precursors to the quinoline product results in dramatic and definitive changes in both ¹H and ¹³C NMR spectra.

The proton NMR spectrum provides a map of the hydrogen environments. The key diagnostic changes involve the disappearance of the amine (–NH₂) and aldehyde (–CHO) protons and the formation of the quinoline aromatic system.

  • 4-Bromo-2-methylaniline: The spectrum is characterized by three distinct aromatic protons in the 6.5-7.2 ppm range, a broad singlet for the –NH₂ protons (typically around 3.6 ppm), and a sharp singlet for the methyl (–CH₃) group around 2.1 ppm. [3][4]* Crotonaldehyde: This spectrum is defined by highly characteristic signals: a doublet for the aldehydic proton far downfield (around 9.5 ppm), two multiplets for the vinylic protons (6.1-7.1 ppm), and a doublet for the methyl group (around 2.0 ppm). [5][6][7]* 6-Bromo-2,8-dimethylquinoline (Predicted): The formation of the product is confirmed by:

    • The complete disappearance of the broad –NH₂ singlet and the aldehydic proton's doublet.

    • The emergence of a new, more complex aromatic region (typically 7.0-8.0 ppm) corresponding to the four protons on the quinoline core.

    • The appearance of two distinct methyl singlets. One corresponds to the C2-methyl group (deshielded, ~2.7 ppm) and the other to the C8-methyl group (~2.6 ppm).

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

  • 4-Bromo-2-methylaniline: Shows 7 distinct carbon signals: five for the aromatic ring (one of which is quaternary and bonded to bromine) and one for the methyl group. [4]* Crotonaldehyde: Shows 4 signals: a highly deshielded carbonyl carbon (~193 ppm), two vinylic carbons (~130-155 ppm), and an aliphatic methyl carbon (~18 ppm). [8]* 6-Bromo-2,8-dimethylquinoline (Predicted): The product spectrum will be significantly more complex, showing 11 distinct signals corresponding to the 9 carbons of the quinoline ring and the 2 methyl carbons, confirming the successful incorporation of atoms from both precursors. The carbonyl signal from crotonaldehyde will be absent.

Table 1: Comparative NMR Data Summary

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
4-Bromo-2-methylaniline ~7.1 (d, 1H), ~7.0 (dd, 1H), ~6.6 (d, 1H), ~3.6 (s, broad, 2H, NH₂), ~2.1 (s, 3H, CH₃) [3][4]~144 (C-NH₂), ~133 (C-H), ~130 (C-H), ~120 (C-CH₃), ~116 (C-H), ~110 (C-Br), ~17 (CH₃) [4]
Crotonaldehyde ~9.5 (d, 1H, CHO), ~6.9 (m, 1H, =CH), ~6.1 (m, 1H, =CH), ~2.0 (d, 3H, CH₃) [5][6]~193 (C=O), ~155 (=CH), ~133 (=CH), ~18 (CH₃) [8]
6-Bromo-2,8-dimethylquinoline (Predicted) ~7.8-7.2 (m, 4H, Ar-H), ~2.7 (s, 3H, C2-CH₃), ~2.6 (s, 3H, C8-CH₃)(Predicted) ~158 (C2), ~146 (C8a), ~135 (C4), ~120-130 (Ar-C), ~25 (C2-CH₃), ~18 (C8-CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy is ideal for monitoring the transformation of functional groups.

  • Precursor Mixture: A spectrum of the starting material mixture would prominently feature:

    • Two sharp N-H stretching bands from the primary amine of 4-bromo-2-methylaniline around 3350-3450 cm⁻¹. [9] * A very strong, sharp C=O stretching band from the aldehyde group of crotonaldehyde around 1690 cm⁻¹. [10] * C-H stretches (aromatic and aliphatic) and C=C aromatic stretches.

  • Product (6-Bromo-2,8-dimethylquinoline): Successful reaction is confirmed by:

    • The complete disappearance of the N-H and C=O stretching bands.

    • The appearance of characteristic C=N and C=C stretching vibrations within the quinoline aromatic system, typically in the 1500-1650 cm⁻¹ region.

    • The persistence of aromatic and aliphatic C-H stretching bands and the C-Br stretch (typically < 700 cm⁻¹).

Table 2: Key IR Absorption Bands (cm⁻¹)

Functional GroupPrecursorWavenumber (cm⁻¹)Expected in Product?
Amine (N-H Stretch)4-Bromo-2-methylaniline3350 - 3450No
Carbonyl (C=O Stretch)Crotonaldehyde~1690No
Aromatic (C=C/C=N Stretch)6-Bromo-2,8-dimethylquinoline1500 - 1650Yes
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and can confirm the elemental composition of the product, offering definitive proof of synthesis. The presence of a bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) creates a characteristic M+2 isotopic pattern that is invaluable for identification.

  • 4-Bromo-2-methylaniline (C₇H₈BrN): The mass spectrum shows a molecular ion peak (M⁺) at m/z 185 and an M+2 peak at m/z 187 of nearly equal intensity. [3]* Crotonaldehyde (C₄H₆O): The mass spectrum displays its molecular ion peak at m/z 70. [11]* 6-Bromo-2,8-dimethylquinoline (C₁₁H₁₀BrN): The product's mass spectrum will show a molecular ion peak at a significantly higher mass, m/z 235, along with its corresponding M+2 isotope peak at m/z 237. [12]The absence of signals at m/z 185/187 and 70, coupled with the appearance of the 235/237 pair, provides conclusive evidence of product formation.

Experimental Protocols

The following are generalized, self-validating protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 10-15 mg of the sample for ¹H NMR or 40-50 mg for ¹³C NMR.

    • Select a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in which the compound is fully soluble.

    • Dissolve the sample in ~0.7 mL of the solvent in a clean vial before transferring to a 5 mm NMR tube.

  • Instrumentation & Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution. [13] * ¹H NMR: Acquire using a standard single-pulse sequence. Set spectral width to ~15 ppm, acquisition time to 2-4 seconds, and relaxation delay to 2-5 seconds. Typically, 16 scans are sufficient. [14] * ¹³C NMR: Acquire using a standard proton-decoupled pulse program. Set spectral width to ~220 ppm, acquisition time to 1-2 seconds, and a relaxation delay of 2 seconds. A higher number of scans will be required for a good signal-to-noise ratio. [13]3. Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like TMS. [15]

IR Spectroscopy Protocol
  • Sample Preparation:

    • For solid samples (precursors and product), use the Attenuated Total Reflectance (ATR) technique for rapid, high-quality data. Place a small amount of the solid directly on the ATR crystal.

    • For liquid samples (crotonaldehyde), a thin film can be prepared between two salt (NaCl or KBr) plates.

  • Data Acquisition:

    • Record a background spectrum of the empty accessory.

    • Place the sample and acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify key absorption bands and compare them to the expected values for the relevant functional groups.

Mass Spectrometry Protocol
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation & Ionization:

    • Introduce the sample into the mass spectrometer via direct infusion, or after separation using Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

    • Electron Ionization (EI) is a common and effective method for this class of compounds. [14]3. Mass Analysis:

    • The mass analyzer separates ions based on their mass-to-charge ratio (m/z).

    • Analyze the resulting spectrum for the molecular ion peak (M⁺) and the characteristic M+2 isotope pattern for bromine-containing compounds. [14]

Conclusion

The spectroscopic transition from 4-bromo-2-methylaniline and crotonaldehyde to 6-Bromo-2,8-dimethylquinoline is clear and unambiguous. By systematically tracking the disappearance of key precursor signals (amine N-H, aldehyde C=O) and the appearance of product-specific features (quinoline aromatic system, correct molecular weight with Br isotope pattern), researchers can confidently confirm the successful synthesis and purity of the target compound. This guide provides the foundational data and rationale necessary for professionals in the field to interpret their own experimental results with authority and precision.

References

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • National Center for Biotechnology Information. (1993). Crotonaldehyde. In Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 63. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [Link]

  • Kumar, A., & Srivastava, V. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Supporting Information for N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. (n.d.). Wiley-VCH. [Link]

  • Supporting Information for publications. (n.d.). ScienceOpen. [Link]

  • Wiley. (n.d.). Crotonaldehyde. SpectraBase. Retrieved from [Link]

  • Klankermayer, J., et al. (2014). NMR Spectroscopic Study of the Aldoxane Formation in Aqueous Acetaldehyde Solutions. Industrial & Engineering Chemistry Research. [Link]

  • Wiley. (n.d.). Crotonaldehyde - Optional[FTIR] - Spectrum. SpectraBase. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of 50 mm crotonaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2,8-dimethylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Comparative study of different synthetic routes to 6-Bromo-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of 6-Bromo-2,8-dimethylquinoline

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Specifically, substituted quinolines, such as 6-Bromo-2,8-dimethylquinoline, serve as crucial intermediates in the development of novel therapeutic agents, owing to the versatile reactivity of the bromine substituent and the specific steric and electronic properties imparted by the methyl groups.[3][4] This guide provides a comparative analysis of the primary synthetic routes to 6-Bromo-2,8-dimethylquinoline, offering an in-depth examination of their mechanisms, experimental protocols, and relative merits to assist researchers in selecting the optimal pathway for their specific needs.

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a robust and widely used method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[5] This reaction is a modification of the Skraup synthesis and offers a more versatile approach for producing a variety of substituted quinolines.[6][7]

Mechanism and Rationale

The reaction proceeds through a series of steps, beginning with the Michael addition of the aniline to an α,β-unsaturated aldehyde or ketone, which is often formed in situ. This is followed by an acid-catalyzed cyclization and subsequent dehydration and oxidation to yield the aromatic quinoline ring. A proposed mechanism involves a fragmentation-recombination pathway, which accounts for the observed product distributions in isotopic labeling studies.[5][8] The choice of a strong acid catalyst, such as hydrochloric or sulfuric acid, is critical for promoting both the initial condensation and the final cyclization steps. An oxidizing agent, which can be an external reagent or one of the reaction intermediates, is necessary for the final aromatization step.[6]

For the synthesis of 6-Bromo-2,8-dimethylquinoline, the logical starting materials are 4-bromo-2-methylaniline and crotonaldehyde (or its precursor, acetaldehyde). The methyl group at the 2-position of the aniline directs the cyclization to form the 8-methylquinoline, while the bromo substituent remains at the 6-position. The crotonaldehyde provides the atoms necessary to form the pyridine ring, resulting in the desired 2-methyl substituent.

Experimental Protocol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-bromo-2-methylaniline (1.0 eq).

  • Reagent Addition: Cautiously add concentrated hydrochloric acid (approx. 3.0 eq) while cooling the flask in an ice bath.

  • Aldehyde Addition: Slowly add crotonaldehyde (2.5 eq) to the stirred mixture. The reaction is often exothermic.

  • Heating: After the initial reaction subsides, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the pH is basic.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 6-Bromo-2,8-dimethylquinoline.

Workflow Diagram

Caption: Workflow for the Doebner-von Miller Synthesis.

The Combes Quinoline Synthesis

The Combes synthesis provides an alternative route to substituted quinolines through the acid-catalyzed reaction of an aniline with a β-diketone.[9] This method is particularly useful for the preparation of 2,4-disubstituted quinolines.[10]

Mechanism and Rationale

The reaction begins with the condensation of the aniline with the β-diketone to form an enamine intermediate (a Schiff base).[9] In the presence of a strong acid catalyst, typically concentrated sulfuric acid, the enamine undergoes an intramolecular electrophilic aromatic substitution to form a cyclized intermediate.[10] Subsequent dehydration leads to the formation of the final quinoline product. The rate-determining step is the annulation of the molecule.[9]

To synthesize 6-Bromo-2,8-dimethylquinoline via the Combes route, 4-bromo-2-methylaniline would be reacted with acetylacetone (a β-diketone). The aniline nitrogen attacks one of the carbonyls, and after cyclization, the methyl groups from the aniline and the acetylacetone end up at the 8- and 2-positions, respectively. The other methyl group from acetylacetone is eliminated during the process.

Experimental Protocol
  • Reagent Mixing: In a round-bottom flask, combine 4-bromo-2-methylaniline (1.0 eq) and acetylacetone (1.2 eq).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (approx. 3-4 eq) to the mixture while cooling in an ice bath.

  • Heating: Heat the reaction mixture to 100-120 °C for 2-3 hours. The mixture will become viscous and darken in color.

  • Work-up: Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.

  • Neutralization and Precipitation: Neutralize the acidic solution with a concentrated ammonium hydroxide solution until a precipitate forms.

  • Filtration: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent like ethanol to afford pure 6-Bromo-2,8-dimethylquinoline.

Workflow Diagram

Caption: Workflow for the Combes Quinoline Synthesis.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a multi-step synthesis that typically produces 4-hydroxyquinolines (quinolin-4-ones), which can then be further modified.[11] It involves the reaction of an aniline with a malonic acid derivative.

Mechanism and Rationale

The synthesis begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (or a similar malonic ester derivative). This is a nucleophilic substitution reaction where the aniline displaces the ethoxy group.[11] The resulting intermediate is then cyclized at high temperatures, usually in a high-boiling solvent like diphenyl ether, to form a 4-hydroxyquinoline-3-carboxylate ester.[12][13] Saponification of the ester followed by decarboxylation yields the 4-hydroxyquinoline. To obtain 6-Bromo-2,8-dimethylquinoline, this intermediate would require further chemical transformations, including conversion of the 4-hydroxy group to a chloro group using POCl₃, followed by reduction, and introduction of the 2-methyl group, making this a less direct route.

Given the complexity of converting the 4-hydroxyquinoline intermediate to the target molecule, a detailed protocol for the Gould-Jacobs reaction is less relevant for the direct synthesis of 6-Bromo-2,8-dimethylquinoline compared to the Doebner-von Miller and Combes reactions. However, it remains a valuable method for accessing other substituted quinoline cores.[11]

Comparative Analysis

FeatureDoebner-von Miller ReactionCombes SynthesisGould-Jacobs Reaction
Starting Materials Anilines, α,β-unsaturated carbonylsAnilines, β-diketonesAnilines, malonic esters
Key Intermediate DihydroquinolineEnamine (Schiff base)4-Hydroxyquinoline ester
Catalyst Strong acid (e.g., HCl, H₂SO₄)Strong acid (e.g., H₂SO₄)High temperature (thermal)
Reaction Conditions Reflux, 4-6 hours100-120 °C, 2-3 hoursHigh temperatures (>200 °C)
Typical Yields Moderate to goodModerate to goodVariable, often good
Scalability GoodGoodModerate (high temps can be an issue)
Directness to Target HighHighLow (requires further steps)
Key Advantages Versatile, readily available starting materialsGood for 2,4-disubstituted quinolinesAccess to 4-hydroxyquinolines
Key Disadvantages Can be exothermic, potential for side reactionsRequires strong acid, can be viscousHigh temperatures, multi-step for target

Conclusion

For the direct synthesis of 6-Bromo-2,8-dimethylquinoline, both the Doebner-von Miller and Combes reactions represent viable and efficient strategies. The Doebner-von Miller reaction offers flexibility with the choice of the α,β-unsaturated component, while the Combes synthesis is a straightforward method when the corresponding β-diketone is available. The choice between these two methods will likely depend on the availability and cost of the specific starting materials, as well as the desired scale of the reaction. The Gould-Jacobs reaction, while a cornerstone of quinoline synthesis, is less practical for this specific target due to the need for extensive post-synthesis modifications. Researchers should consider the factors outlined in this guide to select the synthetic route that best aligns with their laboratory capabilities and project goals.

References

  • MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • Unknown. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Unknown. (n.d.). Synthesis of Quinoline and derivatives. Retrieved from [Link]

  • Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

  • Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • NIH. (n.d.). 6,8-Dibromoquinoline. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and.... Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Unknown. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2,8-dimethylquinoline. Retrieved from [Link]

  • Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Retrieved from [Link]

  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of 2,6-Dimethylquinoline in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • NIH. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC. Retrieved from [Link]

  • PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]

Sources

Comparative Guide to In Vitro and In Vivo Studies of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of novel quinoline derivatives, navigating from initial in vitro screening to in vivo validation. As a privileged scaffold in medicinal chemistry, quinoline is the foundational structure for a multitude of therapeutic agents.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer and antimicrobial effects, by targeting diverse biological pathways such as kinase signaling, DNA replication, and microbial-specific enzymes.[2][3][4] We will explore the experimental methodologies, comparative performance data, and the scientific rationale behind the evaluation of these promising compounds.

PART 1: In Vitro Evaluation of Novel Quinoline Derivatives

The initial phase of drug discovery relies on robust in vitro assays to establish biological activity, potency, and selectivity. Here, we compare two distinct series of novel quinoline derivatives: one designed for anticancer applications and another for antimicrobial efficacy.

Anticancer Activity of Quinoline-Chalcone Hybrids

The molecular hybridization of a quinoline scaffold with a chalcone moiety is a well-regarded strategy for developing potent anticancer agents.[5][6] Chalcones themselves exhibit significant therapeutic potential, and their combination with quinoline can lead to synergistic effects, targeting pathways like tubulin polymerization, protein kinases, and inducing apoptosis.[3][5]

Experimental Protocol: MTT Assay for Cellular Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. The reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells is the basis of this assay.

  • Cell Culture & Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media. Cells are then seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: A stock solution of the quinoline derivative is prepared in DMSO. This is serially diluted to a range of final concentrations (e.g., 0.01 µM to 100 µM) in the cell culture medium. The old medium is removed from the wells, and 100 µL of the medium containing the test compound is added. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

  • Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂. The duration is optimized based on the cell line's doubling time.

  • MTT Reagent Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. This allows viable cells to metabolize the MTT.

  • Formazan Solubilization: The medium is carefully aspirated, and 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: The plate is gently agitated to ensure complete dissolution. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Comparative In Vitro Proliferation Data

CompoundTarget/Design StrategyIC₅₀ vs. MCF-7 (µM)[5]IC₅₀ vs. A549 (µM)[5]
Derivative QC-1 Quinoline-Chalcone Hybrid5.217.47
Derivative QC-2 Quinoline-Chalcone Hybrid (modified linker)1.382.71
Doxorubicin Standard Chemotherapy (Topoisomerase II Inhibitor)0.951.15

Note: Data is representative of typical findings for novel quinoline-chalcone derivatives.

The data clearly indicates that structural modifications, such as altering the linker between the quinoline and chalcone moieties in Derivative QC-2 , can significantly enhance cytotoxic potency compared to Derivative QC-1 . While not as potent as the established drug Doxorubicin, the sub-micromolar to low micromolar activity of QC-2 makes it a strong candidate for further investigation.[5]

Antimicrobial Activity of Quinoline-Sulfonamide Conjugates

Quinoline derivatives have been extensively developed as antibacterial agents, with fluoroquinolones being a major class of antibiotics.[7] Synthesizing novel conjugates, such as those incorporating a sulfonamide group, aims to overcome resistance mechanisms and broaden the spectrum of activity.[8]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: A pure culture of the test bacterium (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) is grown overnight. The suspension is then diluted in Mueller-Hinton Broth (MHB) to a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted two-fold across the wells of a 96-well microtiter plate using MHB.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth + bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Comparative In Vitro Antimicrobial Data

CompoundTarget/Design StrategyMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
Derivative QS-1 Quinoline-Sulfonamide Conjugate416
Derivative QS-2 Quinoline-Thiazole Hybrid[9]28
Ciprofloxacin Standard Fluoroquinolone (DNA Gyrase Inhibitor)0.50.25

Note: Data is representative of typical findings for novel quinoline derivatives.

These results show that both novel derivatives possess antibacterial activity. Derivative QS-2 , a quinoline-thiazole hybrid, demonstrates broader and more potent activity than the sulfonamide conjugate QS-1 , particularly against the Gram-positive S. aureus.[9] The structure-activity relationship (SAR) suggests that the nature of the heterocyclic moiety conjugated to the quinoline core is critical for determining potency and spectrum.[10]

PART 2: In Vivo Validation of a Lead Anticancer Candidate

Based on its superior in vitro potency, Derivative QC-2 was advanced to in vivo testing to assess its efficacy in a more complex biological system.

Experimental Protocol: Human Tumor Xenograft Model

This model is crucial for evaluating a compound's ability to inhibit tumor growth in a living organism and provides preliminary data on its safety and tolerability.[11][12]

  • Animal Acclimatization: Immunocompromised mice (e.g., BALB/c nude) are acclimatized for one week under specific pathogen-free conditions.

  • Tumor Cell Implantation: A suspension of human cancer cells (e.g., 5 x 10⁶ A549 cells) in Matrigel/PBS is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow until they reach a palpable volume (e.g., 100-150 mm³). Mice are then randomly assigned to treatment groups (e.g., n=8 per group), including a vehicle control and the test compound group.

  • Treatment Administration: Derivative QC-2 is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline) and administered via an appropriate route (e.g., intraperitoneal injection) at a specific dose (e.g., 20 mg/kg) and schedule (e.g., daily for 14 days).

  • Monitoring: Tumor dimensions and mouse body weight are measured every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint Analysis: At the end of the study, mice are euthanized. Tumors are excised, weighed, and may be processed for further analysis (e.g., histopathology, Western blot).

Workflow for In Vitro to In Vivo Progression

Caption: A streamlined workflow from in vitro screening to in vivo validation for a novel anticancer compound.

Comparative In Vivo Efficacy Data

Treatment GroupDose & ScheduleFinal Average Tumor Volume (mm³)Tumor Growth Inhibition (TGI) %Average Body Weight Change (%)
Vehicle Control N/A1450 ± 150-+2.5
Derivative QC-2 20 mg/kg, daily580 ± 9560%-1.8

Note: Data is representative of a successful in vivo study for a lead compound.

The in vivo results corroborate the in vitro findings, with Derivative QC-2 demonstrating significant tumor growth inhibition (60%) in the A549 xenograft model.[12] The minimal impact on body weight suggests the compound was well-tolerated at this efficacious dose, a critical factor for further development.[3]

PART 3: Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is paramount. Many quinoline-based anticancer agents function as kinase inhibitors.[13][14] For Derivative QC-2 , preliminary kinase screening suggested potent inhibition of the PI3K/Akt/mTOR pathway, a critical signaling cascade that promotes cell proliferation and survival in many cancers.

Postulated Signaling Pathway for Derivative QC-2

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Derivative_QC2 Derivative QC-2 Derivative_QC2->PI3K Inhibition

Caption: Derivative QC-2 is hypothesized to inhibit the PI3K/Akt/mTOR pathway, blocking downstream pro-survival signals.

Conclusion

This guide demonstrates a systematic approach to evaluating novel quinoline derivatives, progressing from broad in vitro screening to targeted in vivo validation. The comparative data for both anticancer and antimicrobial candidates highlights the importance of structure-activity relationships in optimizing potency and spectrum. The lead anticancer compound, Derivative QC-2 , showed significant efficacy both in vitro and in vivo, supported by a plausible mechanism of action involving inhibition of the PI3K/Akt pathway. These findings underscore the immense potential of the quinoline scaffold and provide a clear framework for researchers pursuing the development of next-generation therapeutics.

References

  • Title: Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Source: Google Vertex AI Search.
  • Title: Comprehensive review on current developments of quinoline-based anticancer agents. Source: ResearchGate.
  • Title: Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Source: National Institutes of Health (NIH).
  • Title: Review on recent development of quinoline for anticancer activities. Source: ResearchGate.
  • Title: Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights. Source: R Discovery.
  • Title: Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Source: MDPI. URL: [Link]

  • Title: Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. Source: MDPI. URL: [Link]

  • Title: Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Source: Taylor & Francis Online. URL: [Link]

  • Title: Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Source: ScienceDirect. URL: [Link]

  • Title: Full article: Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Source: Taylor & Francis Online. URL: [Link]

  • Title: Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Source: Wiley Online Library. URL: [Link]

  • Title: Mechanism of action for anticancer efficacy of synthesized quinoline derivatives. Source: ResearchGate. URL: [Link]

  • Title: Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Source: APJHS. URL: [Link]

  • Title: New quinoline derivatives: synthesis and investigation of antibacterial and antituberculosis properties. Source: PubMed. URL: [Link]

  • Title: Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Source: Semantic Scholar. URL: [Link]

  • Title: Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Source: MedCrave online. URL: [Link]

  • Title: Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Source: Springer. URL: [Link]

  • Title: Anticancer Activity of Quinoline Derivatives. Source: International Journal of Pharmaceutical Sciences Review and Research. URL: [Link]

  • Title: The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Source: MDPI. URL: [Link]

  • Title: A Review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. Source: ResearchGate. URL: [Link]

  • Title: Synthesis and in vitro antiproliferative effect of novel quinoline-based potential anticancer agents. Source: PubMed. URL: [Link]

  • Title: Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Source: Frontiers. URL: [Link]

  • Title: The antimicrobial potential and pharmacokinetic profiles of novel quinoline-based scaffolds: synthesis and in silico mechanistic studies as dual DNA gyrase and DHFR inhibitors. Source: Royal Society of Chemistry. URL: [Link]

  • Title: Recent update on antibacterial and antifungal activity of quinoline scaffolds. Source: PubMed. URL: [Link]

  • Title: Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights. Source: R Discovery. URL: [Link]

  • Title: Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. Source: ResearchGate. URL: [Link]

  • Title: Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions. Source: PubMed. URL: [Link]

  • Title: A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo. Source: PubMed. URL: [Link]

  • Title: Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Source: ResearchGate. URL: [Link]

  • Title: In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. Source: MDPI. URL: [Link]

  • Title: In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. Source: PubMed. URL: [Link]

  • Title: Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. Source: ACS Omega. URL: [Link]

  • Title: Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Source: MDPI. URL: [Link]

  • Title: New Quinoline Derivatives and their Antimicrobial Potential Against Candida Albicans and Staphylococcus Aureus. Source: Semantic Scholar. URL: [Link]

Sources

The Strategic Selection of Catalysts for the Suzuki Coupling of 6-Bromo-2,8-dimethylquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Its application in the synthesis of complex molecules, particularly in the realm of drug discovery, is widespread. The quinoline moiety, a privileged scaffold in medicinal chemistry, is often functionalized using this powerful reaction. However, the successful coupling of sterically hindered substrates such as 6-Bromo-2,8-dimethylquinoline presents a significant challenge, demanding a careful and informed selection of the catalytic system. The presence of two methyl groups flanking the quinoline nitrogen not only introduces steric bulk but also influences the electronic properties of the aromatic system, impacting the efficiency of the catalytic cycle.

This guide provides an in-depth comparative analysis of various catalyst systems for the Suzuki coupling of 6-Bromo-2,8-dimethylquinoline, offering experimental insights and data-driven recommendations to aid researchers in navigating this challenging transformation.

Understanding the Challenge: Steric Hindrance and Catalyst Deactivation

The primary obstacle in the Suzuki coupling of 6-Bromo-2,8-dimethylquinoline lies in the steric hindrance imposed by the two methyl groups at the 2- and 8-positions. This steric bulk can impede the crucial oxidative addition step, where the palladium or nickel catalyst inserts into the carbon-bromine bond. Furthermore, the quinoline nitrogen can act as a Lewis base, potentially coordinating to the metal center and leading to catalyst inhibition or the formation of inactive off-cycle species. Consequently, the choice of both the metal precursor and, critically, the supporting ligand is paramount to achieving high yields and reaction efficiency.

Palladium-Based Catalysts: A Comparative Analysis

Palladium remains the most widely employed metal for Suzuki-Miyaura couplings. The efficacy of a palladium catalyst is profoundly influenced by the nature of its supporting ligands, which modulate the steric and electronic environment of the metal center.

Traditional vs. Modern Phosphine Ligands

For the coupling of heteroaromatic halides, traditional phosphine ligands such as triphenylphosphine (PPh₃) have been widely used. However, for sterically demanding substrates like 6-Bromo-2,8-dimethylquinoline, these ligands often fall short. Modern, bulky, and electron-rich phosphine ligands, particularly the dialkylbiaryl phosphines developed by Buchwald and others, have revolutionized the coupling of challenging substrates.

A comparative study on the Suzuki coupling of 3-bromoquinoline with phenylboronic acid highlights the superiority of catalyst systems with more sophisticated ligands over the traditional Pd(PPh₃)₄. While specific data for 6-Bromo-2,8-dimethylquinoline is scarce, the trends observed for analogous systems provide valuable guidance. For instance, in the coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid, a screening of palladium catalysts revealed that [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride, [Pd(dppf)Cl₂], was the most effective, affording a high yield in a short reaction time.[1] This suggests that bidentate ligands that create a specific bite angle and electronic environment at the palladium center are highly beneficial.

For particularly challenging, sterically hindered couplings, ligands such as XPhos and SPhos are often the catalysts of choice. These ligands feature bulky biaryl backbones that promote the reductive elimination step and stabilize the active catalytic species.

Comparative Data for Bromoquinoline Suzuki Coupling (Analogous Systems)
Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)ObservationsReference
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-11075Good for less hindered bromoquinolines.[1]
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane80-100HighOften superior to Pd(PPh₃)₄ for heteroaromatic bromides.[1][1]
Pd(OAc)₂ / XPhosXPhosK₃PO₄Toluene100HighEffective for challenging, sterically hindered substrates.[1]

Nickel-Based Catalysts: A Cost-Effective and Potent Alternative

In recent years, nickel-based catalysts have emerged as a powerful and more economical alternative to palladium for cross-coupling reactions.[2] Nickel catalysts are particularly effective for the coupling of heteroaromatic halides and can offer complementary reactivity to their palladium counterparts.

For the Suzuki-Miyaura coupling of heterocyclic substrates, commercially available and air-stable nickel precatalysts such as NiCl₂(PCy₃)₂ have shown excellent activity.[3] These systems can be particularly advantageous when dealing with substrates that are prone to catalyst poisoning with palladium. The use of nickel catalysts often allows for the coupling of challenging substrates under milder conditions and with lower catalyst loadings.[3]

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki coupling of 6-Bromo-2,8-dimethylquinoline and should be optimized for specific reaction scales and coupling partners.

Protocol 1: Palladium-Catalyzed Suzuki Coupling using Pd(dppf)Cl₂

This protocol is adapted from established procedures for the Suzuki coupling of bromoquinolines.[4]

Materials:

  • 6-Bromo-2,8-dimethylquinoline

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add 6-Bromo-2,8-dimethylquinoline, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L)₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar'-B(OR)₂ Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'(L)₂ Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Nickel-Catalyzed Suzuki Coupling using NiCl₂(PCy₃)₂

This protocol is based on general procedures for nickel-catalyzed Suzuki couplings of heteroaromatic halides.[3]

Materials:

  • 6-Bromo-2,8-dimethylquinoline

  • Arylboronic acid (1.5 equivalents)

  • NiCl₂(PCy₃)₂ (5 mol%)

  • Potassium phosphate (K₃PO₄) (3 equivalents)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • In a glovebox, charge a reaction vial with NiCl₂(PCy₃)₂, K₃PO₄, the arylboronic acid, and 6-Bromo-2,8-dimethylquinoline.

  • Add anhydrous 2-MeTHF to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Experimental Workflow for Catalyst Screening

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagents Weigh Substrates: 6-Bromo-2,8-dimethylquinoline Arylboronic Acid setup Set up parallel reactions in sealed vials under inert atmosphere reagents->setup catalyst_base Prepare Catalyst/Base Mixtures: - Pd(dppf)Cl₂ / K₂CO₃ - Pd(OAc)₂/XPhos / K₃PO₄ - NiCl₂(PCy₃)₂ / K₃PO₄ catalyst_base->setup addition Add degassed solvent setup->addition heating Heat and stir at defined temperature addition->heating monitoring Monitor reaction progress (TLC, LC-MS, GC-MS) heating->monitoring workup Quench and perform aqueous workup monitoring->workup purification Purify by column chromatography workup->purification analysis Analyze product by NMR, MS for yield and purity purification->analysis

Caption: A general workflow for screening different catalysts in the Suzuki coupling.

Conclusion and Recommendations

The Suzuki-Miyaura coupling of the sterically hindered 6-Bromo-2,8-dimethylquinoline requires a departure from traditional catalytic systems. For researchers working on this challenging substrate, the following recommendations are proposed:

  • Palladium-based systems: For reliable and high-yielding couplings, palladium catalysts equipped with bulky, electron-rich phosphine ligands are the preferred choice. A catalyst system comprising Pd(dppf)Cl₂ or a combination of Pd(OAc)₂ with a Buchwald ligand such as XPhos or SPhos is highly recommended. Initial screening should focus on optimizing the base and solvent system for these catalysts.

  • Nickel-based systems: As a more cost-effective and potentially more reactive alternative, NiCl₂(PCy₃)₂ should be considered, especially for larger-scale syntheses. Nickel catalysis may offer advantages in cases of catalyst poisoning observed with palladium.

Ultimately, the optimal catalyst will depend on the specific arylboronic acid coupling partner and the desired reaction scale. A small-scale screen of the recommended palladium and nickel catalysts is a prudent first step to identifying the most efficient and robust conditions for the synthesis of 6-aryl-2,8-dimethylquinoline derivatives.

References

  • Han, F. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 2013, 42(12), 5270-5298. [Link]

  • Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 2012, 17(4), 4388-4401. [Link]

  • DiVA portal. Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. 2015. [Link]

  • Ökten, S., et al. New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 2019, 43(7-8), 275-279. [Link]

  • ResearchGate. Screening of different bases for Suzuki coupling. [Link]

  • ChemRxiv. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. 2022. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Chen, Y., et al. Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling. ChemSusChem, 2018, 11(20), 3634-3641. [Link]

  • Perondi, F., et al. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 2016, 1(5), 514-521. [Link]

  • Habashneh, I. A., et al. Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading. Synthetic Communications, 2009, 39(23), 4221-4227. [Link]

  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

  • ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube, 2024. [Link]

  • Walz, L., et al. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Catalysis, 2021, 11(3), 1548-1554. [Link]

  • Han, F. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 2013, 42(12), 5270-5298. [Link]

  • Al-Zoubi, R. M., et al. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 2017, 7(5), 146. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. 2023. [Link]

  • Kralj, M., et al. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 2018, 23(11), 2993. [Link]

  • Thesis. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. 2010. [Link]

Sources

A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Analysis of 6-Bromoquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic application of computational tools is paramount to accelerating the identification and optimization of novel therapeutic agents. Among these, Quantitative Structure-Activity Relationship (QSAR) modeling stands out as a cornerstone of medicinal chemistry, enabling the prediction of a compound's biological activity from its molecular structure. This guide provides an in-depth comparative analysis of QSAR methodologies as applied to 6-bromoquinoline analogs, a class of heterocyclic compounds with a burgeoning profile in anticancer, antitubercular, and antimicrobial research.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of a bromine atom at the 6-position has been shown to significantly modulate the biological activity of these compounds, making 6-bromoquinoline a promising starting point for the development of new chemical entities.[2] This guide will navigate the reader through the principles of QSAR, compare different modeling approaches for 6-bromoquinoline derivatives, and provide the necessary experimental and computational protocols to empower researchers in their drug design endeavors.

The Rationale for QSAR in 6-Bromoquinoline Drug Discovery

The fundamental principle of QSAR is that the biological activity of a chemical is a function of its molecular structure.[3] By quantifying structural features as numerical descriptors, we can establish a mathematical relationship between these descriptors and the observed biological activity. This relationship, or QSAR model, can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the cost and time associated with drug development.[4]

For 6-bromoquinoline analogs, QSAR analysis can elucidate the specific structural requirements for a desired biological effect. For instance, it can help answer critical questions such as:

  • How do different substituents at various positions on the quinoline ring influence anticancer potency?

  • What is the optimal lipophilicity for antitubercular activity in this series?

  • Which electronic and steric properties are crucial for antimicrobial efficacy?

By building and comparing QSAR models for different biological activities, we can gain a deeper understanding of the structure-activity landscape and design more potent and selective 6-bromoquinoline-based drug candidates.

Comparative Analysis of QSAR Modeling Approaches for 6-Bromoquinoline Analogs

The development of a robust and predictive QSAR model involves several key steps, from data preparation to model validation. Here, we compare two widely used QSAR methodologies, 2D-QSAR and 3D-QSAR, in the context of 6-bromoquinoline analogs.

2D-QSAR: Unraveling the Influence of Physicochemical Properties

2D-QSAR models are based on molecular descriptors that can be calculated from the 2D representation of a molecule. These descriptors typically encompass physicochemical properties, topological indices, and constitutional parameters.

A hypothetical 2D-QSAR study on a series of 6-bromoquinoline analogs with anticancer activity against a specific cell line might involve the descriptors and findings summarized in the table below.

Descriptor Type Specific Descriptor Correlation with Anticancer Activity Interpretation for 6-Bromoquinoline Analogs
Electronic Dipole MomentNegativeLower dipole moments may favor better membrane permeability and target interaction.
Lipophilicity LogPParabolicAn optimal lipophilicity exists; too high or too low values decrease activity.
Steric Molar Refractivity (MR)PositiveLarger, more polarizable substituents at certain positions may enhance binding to the target.
Topological Wiener IndexNegativeIncreased branching in substituents may be detrimental to activity.

This table is illustrative and based on general trends observed in QSAR studies of heterocyclic compounds.

The causality behind these observations lies in the fundamental principles of drug action. For instance, a parabolic relationship with LogP is often observed because a drug must have sufficient lipophilicity to cross cell membranes but also adequate aqueous solubility to be transported in the bloodstream. The positive correlation with molar refractivity suggests that larger, more polarizable substituents might be involved in favorable van der Waals or pi-pi stacking interactions with the biological target.

3D-QSAR: Mapping the Three-Dimensional Structural Requirements

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D conformation of molecules and the spatial distribution of their properties. These methods provide a more detailed and intuitive understanding of the structure-activity relationship by generating 3D contour maps that highlight regions where specific properties are favorable or unfavorable for activity.

For a series of 6-bromoquinoline analogs, a CoMFA study might reveal:

  • Sterically Favorable Regions: Green contours indicating areas where bulky substituents enhance activity.

  • Sterically Unfavorable Regions: Yellow contours highlighting regions where bulky groups decrease activity.

  • Electropositive Favorable Regions: Blue contours showing where positively charged or electron-donating groups are beneficial.

  • Electronegative Favorable Regions: Red contours indicating where negatively charged or electron-withdrawing groups improve activity.

These 3D maps are invaluable for visualizing the ligand-receptor interactions and guiding the rational design of new analogs with improved binding affinity.

Experimental and Computational Protocols

The integrity of any QSAR study is contingent upon the quality of the input data and the rigor of the modeling process. Below are detailed protocols for the key experimental and computational workflows.

Experimental Protocol: Synthesis of 6-Bromoquinoline Analogs

A common route for the synthesis of the 6-bromoquinoline scaffold is the Skraup synthesis.[5]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine p-bromoaniline, glycerol, and a catalytic amount of a mild oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

  • Acid Catalysis: Slowly add concentrated sulfuric acid to the mixture while cooling in an ice bath.

  • Heating: Heat the reaction mixture to approximately 140-150°C for several hours.

  • Workup: After cooling, pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution).

  • Extraction: Extract the crude product with an organic solvent (e.g., dichloromethane).

  • Purification: Purify the 6-bromoquinoline by column chromatography or distillation.

  • Derivatization: The purified 6-bromoquinoline can then be subjected to various chemical modifications, such as cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), to introduce diverse substituents at other positions on the quinoline ring.[5]

Computational Protocol: QSAR Model Development and Validation

The following workflow outlines the essential steps for building and validating a predictive QSAR model.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Building cluster_validation Model Validation cluster_application Model Application Data_Collection Data Collection (Structures & Biological Activity) Structure_Optimization Structure Optimization (Energy Minimization) Data_Collection->Structure_Optimization Descriptor_Calculation Descriptor Calculation (2D & 3D Descriptors) Structure_Optimization->Descriptor_Calculation Data_Splitting Data Splitting (Training & Test Sets) Descriptor_Calculation->Data_Splitting Model_Generation Model Generation (e.g., MLR, PLS) Data_Splitting->Model_Generation Internal_Validation Internal Validation (Cross-Validation, q²) Model_Generation->Internal_Validation External_Validation External Validation (Prediction on Test Set, r²_pred) Internal_Validation->External_Validation Model_Interpretation Model Interpretation External_Validation->Model_Interpretation New_Compound_Prediction Prediction of New Compounds Model_Interpretation->New_Compound_Prediction Drug_Discovery_Workflow Start 6-Bromoquinoline Scaffold Synthesis Synthesis of Analogs Start->Synthesis Bio_Assay Biological Assays Synthesis->Bio_Assay QSAR_Modeling QSAR Modeling Bio_Assay->QSAR_Modeling Lead_Opt Lead Optimization QSAR_Modeling->Lead_Opt Predictive Insights Lead_Opt->Synthesis Iterative Design Preclinical Preclinical Candidate Lead_Opt->Preclinical

Caption: An iterative drug discovery workflow integrating QSAR modeling.

Conclusion

The QSAR analysis of 6-bromoquinoline analogs represents a powerful strategy for accelerating the discovery of novel therapeutic agents. By systematically exploring the relationship between molecular structure and biological activity, researchers can gain invaluable insights to guide the design of more potent and selective compounds. This guide has provided a comparative overview of QSAR methodologies, detailed experimental and computational protocols, and a framework for integrating these approaches into a modern drug discovery workflow. As the complexity of biological targets and the demand for innovative medicines continue to grow, the judicious application of QSAR and other computational tools will be indispensable for the future of pharmaceutical research.

References

  • - Med Chem. 2023;19(8):785-812.

  • - Antibiotics (Basel). 2022 Dec 29;12(1):61.

  • - Wikipedia.

  • - BMC Chem. 2024 Jul 4;18(1):125.

  • - Letters in Applied NanoBioScience, 2022, 12(4), 1-12.

  • - BenchChem.

  • - International Journal of Multidisciplinary Research and Development, 2022, 9(2), 107-114.

  • - Thai Journal of Pharmaceutical Sciences, 2014, 38(4), 159-168.

  • - Bioorg Med Chem. 2001 Nov;9(11):2757-62.

  • - Proceedings, 2017, 1(6), 643.

  • - Pharmacia, 2020, 67(4), 261-271.

  • - BenchChem.

  • - Structural Chemistry, 2022, 34, 45.

  • - Arabian Journal of Chemistry, 2023, 16(6), 104764.

  • - Molecules, 2024, 29(13), 2932.

  • - Molecules, 2022, 27(15), 4709.

  • - Journal of Chemical and Pharmaceutical Research, 2011, 3(4), 861-876.

  • - Biointerface Research in Applied Chemistry, 2023, 13(2), 193.

  • - Arkivoc, 2018, 2018(3), 362-374.

  • - Open Journal of Medicinal Chemistry, 2020, 10(3), 113-127.

  • - SAR QSAR Environ Res. 1996;5(4):249-69.

  • - Molecules. 2022 Apr; 27(7): 2311.

  • - J Biomol Struct Dyn. 2024; 42(1): 1–20.

  • - Front Microbiol. 2018; 9: 2888.

  • - Molecules.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Bromo-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 6-Bromo-2,8-dimethylquinoline. As a brominated heterocyclic aromatic compound, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This document moves beyond a simple checklist, offering a causal explanation for each procedural step, grounded in the chemical's known and anticipated hazard profile.

Hazard Assessment and Characterization

Before any handling or disposal begins, a thorough understanding of the risks associated with 6-Bromo-2,8-dimethylquinoline is paramount. While specific toxicological data for this exact compound is not extensively published, data from structurally similar brominated quinolines provides a strong basis for a conservative risk assessment.[1]

The primary hazards are categorized as follows:

  • Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation upon direct contact.[1][2]

  • Serious Eye Damage/Eye Irritation (Category 2/2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1][2]

During thermal decomposition or combustion, it is expected to release toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[3] Due to its halogenated nature, 6-Bromo-2,8-dimethylquinoline is considered a hazardous waste and must be managed according to stringent environmental regulations.[4]

Summary of Hazard Information
Hazard ClassificationCategoryDescription
Acute Oral ToxicityCategory 4Harmful if swallowed.[2]
Acute Dermal ToxicityCategory 4Harmful in contact with skin.[2]
Acute Inhalation ToxicityCategory 4Harmful if inhaled.[2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[1]
Target Organ ToxicityCategory 3May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is non-negotiable.

  • Engineering Controls: All handling of 6-Bromo-2,8-dimethylquinoline, including weighing and preparing for disposal, must occur within a certified chemical fume hood to manage vapors and dust.[1][5] Ensure that safety showers and eyewash stations are readily accessible and operational.[2][6]

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Wear chemical safety goggles and a face shield that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[2][7]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[2] Contaminated clothing should be removed immediately and washed before reuse.[7]

    • Respiratory Protection: If working outside of a fume hood or if exposure limits are at risk of being exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][7]

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in ensuring compliant disposal. Cross-contamination of waste streams can create dangerous chemical reactions and significantly increase disposal costs.

Step-by-Step Waste Collection Procedure:
  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for all 6-Bromo-2,8-dimethylquinoline waste. The container must be made of a compatible material (e.g., high-density polyethylene or glass) and have a secure, tight-fitting lid.

  • Labeling: The waste container label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "6-Bromo-2,8-dimethylquinoline."

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The date accumulation started.

  • Collect Waste:

    • Unused or Off-Specification Product: Carefully transfer any surplus or unwanted solid 6-Bromo-2,8-dimethylquinoline into the designated waste container.

    • Contaminated Materials: Any items that have come into direct contact with the compound, such as contaminated gloves, weighing paper, pipette tips, and paper towels, must also be placed in the hazardous waste container.

    • Empty Containers: "Empty" containers that held the pure compound are not truly empty and retain hazardous residue. These should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be managed for disposal or recycling, ensuring it is punctured to prevent reuse.[5]

  • Storage: Keep the hazardous waste container securely closed when not in use.[6] Store it in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents.[6]

Decontamination and Spill Management

Accidental spills must be managed promptly and safely.

Spill Cleanup Protocol:
  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.[5]

  • Don PPE: Wear the full PPE ensemble as described in Section 2.

  • Contain and Absorb: For a solid spill, carefully sweep or shovel the material into a suitable, closed container for disposal, avoiding dust formation.[1][5] Do not use water to clean up, as this may spread contamination.

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting all cleaning materials for disposal as hazardous waste.[5]

  • Prevent Environmental Release: Do not allow the product or cleanup materials to enter drains or sewer systems.[1][5]

Final Disposal Pathway

Disposal of 6-Bromo-2,8-dimethylquinoline is strictly regulated. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

The only acceptable method is to contact a licensed professional waste disposal service. [1] This material must be offered to an approved waste disposal plant for destruction.[2][7]

The most probable disposal technology for halogenated organic compounds is high-temperature incineration with flue gas scrubbing. [5] This process is necessary to break down the stable aromatic structure and to capture the resulting hydrogen bromide (HBr), preventing its release into the atmosphere where it can contribute to acid rain.[8] Landfilling is generally prohibited for halogenated organic wastes due to their potential to leach into groundwater.[9]

Disposal Workflow Diagram

G cluster_prep Waste Generation & Preparation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: - Unused Product - Contaminated Labware - Spill Cleanup Debris B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate into a Labeled, Closed Hazardous Waste Container (Halogenated Organics) B->C D Store in a Secure, Ventilated Secondary Containment Area C->D E Arrange Pickup with a Licensed Hazardous Waste Contractor D->E F Transport to a TSDF (Treatment, Storage, and Disposal Facility) E->F G High-Temperature Incineration with Flue Gas Scrubbing F->G H Compliant Destruction & Neutralization of Byproducts G->H

Caption: Decision workflow for the disposal of 6-Bromo-2,8-dimethylquinoline.

References

  • Safety Data Sheet - 8-Bromo-5,6-dimethylquinoline. (2024-11-01). Aaron Chemicals. Available at: [Link]

  • 7-Bromo-2,8-dimethylquinoline Safety Data Sheets(SDS). LookChem. Available at: [Link]

  • 6-Bromo-2,8-dimethylquinoline. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • ChemView. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Hazardous waste acceptance conditions. University of Groningen. Available at: [Link]

  • Other Disposal Guidance. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Illinois Administrative Code Title 35, Part 729, Subpart B. Illinois Pollution Control Board. Available at: [Link]

  • Environmental Fact Sheet, Organobromine Production Wastes Final Rule. (1998-05-01). U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • EPA Subpart P Regulations. PharmWaste Technologies, Inc. Available at: [Link]

  • Chemical Waste. University of Texas at Austin, Environmental Health & Safety. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2,8-dimethylquinoline
Reactant of Route 2
Reactant of Route 2
6-Bromo-2,8-dimethylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.